Ibogaline
Description
Structure
3D Structure
Properties
CAS No. |
482-18-8 |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(1R,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C21H28N2O2/c1-4-13-7-12-8-16-20-14(5-6-23(11-12)21(13)16)15-9-18(24-2)19(25-3)10-17(15)22-20/h9-10,12-13,16,21-22H,4-8,11H2,1-3H3/t12-,13+,16+,21+/m1/s1 |
InChI Key |
VLOWUTVRYMTRJO-HHNICDRHSA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |
Synonyms |
ibogaline |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Ibogaline from Tabernanthe iboga: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, isolation, and pharmacological context of ibogaline, a key alkaloid found in the West African shrub Tabernanthe iboga. It details the historical background, quantitative analysis, detailed experimental protocols for extraction and purification, and the current understanding of its complex pharmacology.
Introduction and Historical Context
The Tabernanthe iboga plant, indigenous to Central West Africa, has a long history of use in traditional spiritual ceremonies.[1][2] Scientific interest in its constituent alkaloids began in the early 20th century. Ibogaine, the most abundant alkaloid, was first isolated in 1901 by Dybowski and Landrin.[3][4] Subsequent research into the plant's rich chemical profile led to the identification of several other structurally related indole alkaloids, including this compound and ibogamine.[5]
This compound (12,13-Dimethoxyibogamine) is a significant component of the total alkaloid (TA) fraction of T. iboga root bark, though it is less abundant than ibogaine.[5] While much of the pharmacological research has focused on ibogaine for its potential in treating substance use disorders, understanding the properties and isolation of this compound is crucial for comprehensive quality control of T. iboga extracts and for exploring the unique therapeutic potential of the plant's minor alkaloids.
Quantitative Analysis of Tabernanthe iboga Alkaloids
The alkaloid content of T. iboga root bark is variable, but ibogaine is consistently the primary component, followed by this compound and ibogamine. The precise yield and ratio of these alkaloids depend on the extraction method and the specific plant specimen.[6][7] Utilization of an organic solvent like acetone or methanol generally yields a total alkaloid fraction with a higher relative content of iboga alkaloids compared to water-based extractions.[6]
Table 1: Relative Abundance of Major Alkaloids in Tabernanthe iboga Root Bark
| Alkaloid | Typical Percentage of Total Alkaloids (TA) | Notes |
| Ibogaine | ~80% | The most abundant and well-researched alkaloid.[5] |
| This compound | Up to 15% | A significant minor alkaloid.[5][8] |
| Ibogamine | Up to 5% | Another minor alkaloid present in smaller quantities.[5][8] |
| Other Alkaloids | Variable | Includes compounds like voacangine and tabernanthine.[6][8][9] |
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard methods for the quantitative analysis of these alkaloids in plant-derived products.[10][11] Studies have shown high variability in the ibogaine content of commercially available iboga products, ranging from less than 1% to over 70% in purified extracts, highlighting the need for rigorous analytical chemistry.[7][10]
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound begins with a standard acid-base extraction to isolate the total alkaloid (TA) fraction from the powdered root bark. Subsequent chromatographic steps are then required to separate the individual alkaloids.
General Experimental Workflow
The overall process involves an initial extraction of alkaloids from the plant matrix, precipitation of the total alkaloids, and subsequent purification to isolate the target compound, this compound.
Protocol 1: Acid-Base Extraction of Total Alkaloids
This protocol is adapted from established low-tech procedures for extracting total alkaloids from T. iboga root bark.[12][13][14]
-
Maceration: Mix 100g of finely powdered T. iboga root bark with 500mL of a 0.5% acetic acid solution (diluted vinegar can be used). Stir the mixture intermittently at room temperature for at least 2 hours, or let it stand overnight to ensure complete extraction.[13]
-
Filtration: Separate the solid plant material from the acidic liquid extract by filtering through a fine cloth or filter paper. Press the solid material to recover the maximum amount of liquid.
-
Repeat Extraction (Optional but Recommended): To maximize yield, repeat the extraction process on the solid plant residue with fresh acetic acid solution. Combine the liquid extracts.
-
Precipitation: While stirring, slowly add a 5% ammonia solution to the combined acidic extract. A grey to brown precipitate of the total alkaloids will form. Continue adding ammonia solution until the pH of the mixture is 9 or higher to ensure complete precipitation.[13]
-
Isolation of Total Alkaloids (TA): Collect the precipitated solid by filtration (e.g., using a coffee filter or Whatman filter paper). Wash the collected solid with distilled water to remove excess ammonia and other water-soluble impurities.
-
Drying: Carefully dry the collected TA solid at a low temperature (e.g., 50°C) until it becomes a fine, dry powder.[13] This material is the crude Total Alkaloid (TA) base.
Protocol 2: Chromatographic Separation of this compound
The crude TA powder is a mixture of ibogaine, this compound, ibogamine, and other alkaloids. Separation requires chromatographic techniques.
-
Thin-Layer Chromatography (TLC): TLC is used for rapid qualitative analysis and to determine the optimal solvent system for column chromatography. Using a silica plate and eluting with ethyl acetate, this compound appears as a distinct spot (Rf ≈ 0.07) below ibogaine (Rf ≈ 0.16) and ibogamine (Rf ≈ 0.21) after staining with iodine vapor.[14]
-
Column Chromatography: Pack a chromatography column with basic alumina (activity III). Dissolve the crude TA in a minimal amount of the initial eluting solvent. Elute the column with a solvent gradient, starting with a non-polar solvent like cyclohexane and gradually increasing polarity with benzene or toluene.[14] Collect fractions and monitor their composition using TLC to isolate the fraction containing pure this compound.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, reversed-phase HPLC is highly effective. A C18 column is typically used with a mobile phase consisting of a buffered acetonitrile/water mixture.[15][16]
Table 2: Example HPLC Retention Times for Iboga Alkaloids
| Alkaloid | Retention Time (minutes) |
| This compound | ~4.7 |
| Ibogaine | ~6.2 |
| Voacangine | ~6.9 |
| Ibogamine | ~7.8 |
| (Data based on a specific method using a 125 x 4.0 mm C-18 column, detection at 278 nm, and a flow rate of 1.0 mL/min.[15]) |
Pharmacological Profile and Signaling Pathways
The pharmacology of this compound is not as extensively studied as that of ibogaine. However, due to their structural similarity, it is presumed to interact with many of the same neurotransmitter systems. Ibogaine is known for its complex pharmacology, acting as a "dirty drug" that binds to numerous targets.[17][18]
Key targets for iboga alkaloids include:
-
Opioid Receptors: Ibogaine binds to mu and kappa opioid receptors.[19][20][21]
-
Serotonin Systems: It is a potent serotonin reuptake inhibitor (SSRI).[19]
-
Dopamine Systems: It interacts with the dopamine transporter (DAT), affecting dopamine signaling in reward pathways like the ventral tegmental area (VTA).[19][22]
-
NMDA Receptors: It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[19][21][23]
-
Sigma Receptors: Ibogaine shows moderate affinity for sigma-2 receptors, an interaction which may be linked to its neurotoxic effects at high doses.[17][24]
-
Nicotinic Acetylcholine Receptors (nAChRs): It is a noncompetitive antagonist of the α3β4 subtype, which may mediate some of its anti-addictive properties.[19][22]
-
Neurotrophic Factors: Ibogaine stimulates the production of Glial-Derived Neurotrophic Factor (GDNF) in the VTA, which may help restore damaged dopamine neurons.[19][25][26]
While specific binding affinities for this compound are not widely reported, some functional data exists. In rodent studies, this compound was found to be significantly more potent at inducing tremors than ibogaine, suggesting it has a distinct pharmacological or potency profile at the responsible targets.[5][27]
Conclusion
This compound is a structurally important alkaloid within the Tabernanthe iboga plant. While its discovery followed that of its more famous counterpart, ibogaine, it represents a significant portion of the plant's total alkaloid content. The isolation of pure this compound is achievable through a combination of classic acid-base extraction and modern chromatographic techniques like HPLC. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to determine its individual contribution to the overall therapeutic and psychoactive effects of T. iboga extracts. A thorough understanding of its properties is essential for any drug development program utilizing this unique class of natural products.
References
- 1. legislativeanalysis.org [legislativeanalysis.org]
- 2. experienceibogaine.com [experienceibogaine.com]
- 3. Ibogaine - Wikipedia [en.wikipedia.org]
- 4. transcendibogaine.com [transcendibogaine.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. drugs.com [drugs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scielo.br [scielo.br]
- 11. scite.ai [scite.ai]
- 12. puzzlepiece.org [puzzlepiece.org]
- 13. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 14. tandfonline.com [tandfonline.com]
- 15. puzzlepiece.org [puzzlepiece.org]
- 16. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands [mdpi.com]
- 18. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. beondibogaine.com [beondibogaine.com]
- 20. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 25. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 27. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
A Comprehensive Review of Ibogaline's Neuropharmacology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaline, a naturally occurring indole alkaloid and a minor constituent of the Tabernanthe iboga plant, has garnered significant scientific interest for its complex and multifaceted neuropharmacological profile. While its structural analog ibogaine is more widely studied for its purported anti-addictive properties, this compound itself exhibits a unique spectrum of activity across various neurotransmitter systems. This technical guide provides a comprehensive review of the current understanding of this compound's neuropharmacology, with a focus on its interactions with key central nervous system targets. We present a detailed summary of its receptor binding affinities and functional effects, consolidated into clear, comparative tables. Furthermore, this guide outlines the detailed experimental methodologies employed in foundational studies to elucidate this compound's mechanism of action, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers and drug development professionals engaged in the study of iboga alkaloids and the exploration of novel therapeutic agents for neurological and psychiatric disorders.
Introduction
The intricate pharmacology of iboga alkaloids presents both a challenge and an opportunity for neuroscientists and drug developers. This compound, while less abundant than ibogaine, contributes to the overall psychoactive effects of Tabernanthe iboga extracts. Its distinct neurochemical interactions warrant specific investigation to delineate its potential therapeutic applications and to understand its role within the broader class of iboga alkaloids. This guide synthesizes the available preclinical data on this compound's neuropharmacology, providing a granular view of its molecular targets and functional consequences.
Receptor and Transporter Interactions: Quantitative Data
This compound's neuropharmacological effects are underpinned by its interactions with a wide array of molecular targets, including neurotransmitter receptors and transporters. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (IC50) of this compound and its primary metabolite, noribogaine. This data has been compiled from various in vitro studies.
Table 1: this compound and Noribogaine Binding Affinities (Ki) for Opioid and Sigma Receptors
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference(s) |
| μ-Opioid | This compound | ~130 (high-affinity), ~4000 (low-affinity) | Mouse Forebrain | [1] |
| Noribogaine | 2660 ± 620 | Rat Brain | [2] | |
| κ-Opioid | This compound | 3770 ± 810 | Rat Brain | [2] |
| Noribogaine | 960 ± 80 | Rat Brain | [2] | |
| δ-Opioid | This compound | >100,000 | Rat Brain | [2] |
| Noribogaine | 24720 ± 2260 | Rat Brain | [2] | |
| Sigma-1 | This compound | 8554 | Guinea Pig Brain | [3] |
| Sigma-2 | This compound | 201 | Rat Liver | [3][4] |
Table 2: this compound and Noribogaine Functional Inhibition (IC50) of Neurotransmitter Transporters and Ion Channels
| Target | Ligand | IC50 (µM) | Experimental System | Reference(s) |
| Serotonin Transporter (SERT) | This compound | 2.98 | hSERT-transfected cells | [5] |
| Noribogaine | 0.28 | hSERT-transfected cells | [5] | |
| Dopamine Transporter (DAT) | This compound | Not specified | Not specified | |
| Noribogaine | 6.76 | hDAT-transfected cells | [5] | |
| NMDA Receptor | This compound | 3.1 (at -60 mV) | Cultured Rat Hippocampal Neurons | [6] |
| α3β4 Nicotinic Acetylcholine Receptor | This compound | ~17 | Human Embryonic Muscle AChRs | [7] |
| hERG Potassium Channel | This compound | 4 | TSA-201 cells | [8][9] |
| hNav1.5 Sodium Channel | This compound | 142 | TSA-201 cells | [8] |
| hCav1.2 Calcium Channel | This compound | 163 | TSA-201 cells | [8] |
Table 3: this compound Binding Affinities (Ki) for Other Receptors
| Receptor | Ki (µM) | Species/Tissue | Reference(s) |
| Muscarinic M1 Receptor | Low µM range | Not specified | [8] |
| Muscarinic M2 Receptor | Low µM range | Not specified | [8] |
Detailed Methodologies of Key Experiments
The quantitative data presented above were generated using a variety of sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the data and for designing future studies.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound for its target receptors.
-
General Protocol:
-
Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., cortex, striatum) or membranes from cells expressing the receptor of interest are prepared.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the functional effects of a drug on ion channels and receptors by measuring the electrical currents flowing across the cell membrane.
-
Objective: To determine the functional inhibition (IC50) of this compound on ligand-gated ion channels like the NMDA receptor.
-
General Protocol:
-
Cell Culture: Neurons (e.g., hippocampal neurons) are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 micrometer in diameter) is filled with an electrolyte solution that mimics the intracellular fluid.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the membrane of a single neuron, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell interior.
-
Current Recording: The membrane potential is "clamped" at a specific voltage. An agonist (e.g., NMDA) is applied to activate the target receptors, and the resulting ionic current is recorded.
-
Drug Application: this compound is then applied at various concentrations, and the change in the agonist-induced current is measured to determine the IC50.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Objective: To assess the effect of this compound administration on the extracellular concentrations of neurotransmitters like dopamine and serotonin.
-
General Protocol:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens, striatum) of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane and into the aCSF. The resulting "dialysate" is collected in small fractions over time.
-
Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels from baseline are calculated to determine the effect of the drug.
-
Key Signaling Pathways and Mechanisms of Action
This compound's diverse receptor interactions translate into complex effects on intracellular signaling and neuronal function.
Opioid Receptor Modulation
This compound displays a preference for kappa-opioid receptors over mu- and delta-opioid receptors.[2] Its metabolite, noribogaine, also binds to these receptors, albeit with a different affinity profile.[2] The interaction with kappa-opioid receptors is thought to contribute to the regulation of dopamine release.[9] Specifically, kappa-opioid receptor agonism can lead to a decrease in dopamine levels in reward-related brain regions.
NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor, meaning it blocks the ion channel of the receptor rather than competing with glutamate for its binding site.[6] This "open channel blockade" is voltage-dependent and is a mechanism shared with other dissociative anesthetics. This action is believed to play a role in altering synaptic plasticity and may contribute to the reported anti-addictive effects of iboga alkaloids.
Serotonin and Dopamine Transporter Inhibition
This compound and its metabolite noribogaine inhibit the reuptake of serotonin and dopamine by blocking their respective transporters, SERT and DAT.[5] Noribogaine is a particularly potent inhibitor of SERT.[5] The inhibition of SERT by this compound is non-competitive, meaning it does not compete with serotonin for the same binding site.[1] This leads to an increase in the extracellular levels of these neurotransmitters, which can significantly impact mood and behavior.
References
- 1. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibogaine and its congeners are sigma 2 receptor-selective ligands with moderate affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Ibogaine block of the NMDA receptor: in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-addiction drug ibogaine inhibits voltage-gated ionic currents: A study to assess the drug's cardiac ion channel profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ibogaline's Mechanism of Action on Dopaminergic Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. Ibogaline is a psychoactive substance and should be handled only by qualified professionals in controlled research settings.
Executive Summary
This compound, an analog of the psychoactive alkaloid ibogaine, exhibits a complex and multifaceted interaction with the brain's dopaminergic systems. Its potential as a novel anti-addictive agent stems from its ability to modulate dopamine pathways, which are central to reward, motivation, and the reinforcing effects of drugs of abuse. Unlike typical dopamine receptor agonists or antagonists, this compound's mechanism is not direct but involves a polypharmacological profile, engaging with multiple targets that indirectly influence dopamine neurotransmission. This guide provides a detailed examination of this compound's action on the dopamine transporter (DAT), its influence on extracellular dopamine levels, its modulation of dopaminergic neuron activity via various receptor systems, and its impact on neurotrophic factors within the ventral tegmental area (VTA). All quantitative data are summarized for clarity, experimental protocols are detailed, and key pathways are visualized.
Interaction with the Dopamine Transporter (DAT)
This compound directly interacts with the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft. This interaction is a primary component of its mechanism of action.
Binding and Inhibition
Studies have consistently shown that this compound binds to DAT and inhibits dopamine uptake. Research using rat brain synaptosomes demonstrated that this compound competitively blocks dopamine uptake with an IC50 value in the micromolar range.[1] Further investigation revealed that this compound acts as a noncompetitive inhibitor of the human dopamine transporter (hDAT), binding to a distinct site accessible from the cell exterior that does not overlap with the substrate-binding site.[2] This noncompetitive action stabilizes the transporter in an inward-open conformation.[2]
Quantitative Data: DAT Inhibition
| Compound | Preparation | Assay Type | IC50 (µM) | Nature of Inhibition | Reference |
| This compound | Rat Brain Synaptosomes | [³H]-DA Uptake | 20 | Competitive | [1] |
| This compound | HEK-293 cells (hDAT) | Substrate Uptake | 23 (18-30) | Noncompetitive | [2] |
| This compound & Harmaline | Striatal Synaptosomes | [³H]-DA Uptake | Dose-dependent inhibition (10⁻⁷-10⁻⁴ M) | Not specified | [3] |
Experimental Protocols
Protocol 2.3.1: Synaptosome Dopamine Uptake Assay
-
Objective: To measure the effect of this compound on the uptake of radiolabeled dopamine into presynaptic terminals.
-
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum) is homogenized in a buffered sucrose solution. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
Uptake Assay: Synaptosomes are resuspended in a physiological buffer and pre-incubated with various concentrations of this compound or a vehicle control.
-
Initiation: The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]-DA).
-
Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound [³H]-DA to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. The IC50 value is calculated by determining the concentration of this compound that inhibits 50% of the specific [³H]-DA uptake.[1][3]
-
Signaling Pathway Diagram
Caption: this compound noncompetitively inhibits the dopamine transporter (DAT).
Effects on Extracellular Dopamine Levels
This compound exerts complex, dose- and region-dependent effects on extracellular dopamine concentrations. In vivo microdialysis studies in rats have been instrumental in characterizing these effects.
Biphasic and Region-Specific Effects
Local perfusion of this compound into the nucleus accumbens or striatum produces a biphasic effect:
-
Low Doses (10⁻⁶ M - 10⁻⁴ M): Cause a decrease in extracellular dopamine levels.[3] This inhibitory effect is suggested to be mediated by kappa opioid receptors, as it is blocked by co-administration of the opioid antagonist naloxone.[3]
-
High Doses (5 x 10⁻⁴ M - 10⁻³ M): Lead to an increase in extracellular dopamine.[3] This stimulatory effect is thought to be mediated by its interaction with the dopamine transporter.[3]
Systemic administration (40 mg/kg, i.p.) also shows region-specific acute effects: a decrease in the striatum, an increase in the prefrontal cortex, and no significant change in the nucleus accumbens.[4]
Modulation of Stimulant-Induced Dopamine Release
This compound pretreatment (19 hours prior) alters the dopaminergic response to other drugs of abuse:
-
It blocks morphine-induced dopamine release in the nucleus accumbens, striatum, and prefrontal cortex.[4][5]
-
Conversely, it enhances the dopamine-releasing effects of stimulants like cocaine and amphetamine.[5][6]
Quantitative Data: Microdialysis Studies
| Brain Region | This compound Administration | Effect on Extracellular Dopamine | Co-administered Drug | Modulatory Effect of this compound | Reference |
| Nucleus Accumbens/Striatum | Local Perfusion (10⁻⁶ - 10⁻⁴ M) | Decrease | - | - | [3] |
| Nucleus Accumbens/Striatum | Local Perfusion (5x10⁻⁴ - 10⁻³ M) | Increase | - | - | [3] |
| Striatum | Systemic (40 mg/kg, acute) | Decrease | - | - | [4] |
| Prefrontal Cortex | Systemic (40 mg/kg, acute) | Increase | - | - | [4] |
| Nucleus Accumbens | Systemic (40 mg/kg, acute) | No significant effect | - | - | [4] |
| NAcc, Striatum, PFC | Systemic (40 mg/kg, 19h pre) | - | Morphine (5 mg/kg) | Blocked DA increase | [4] |
| NAcc, Striatum | Systemic (40 mg/kg, 19h pre) | - | D-amphetamine (1.25 mg/kg) | Potentiated DA increase | [6] |
Experimental Protocols
Protocol 3.4.1: In Vivo Microdialysis
-
Objective: To measure real-time concentrations of extracellular dopamine and its metabolites in specific brain regions of freely moving animals.
-
Methodology:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., nucleus accumbens). Animals are allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.
-
Sampling: Neurotransmitters in the extracellular fluid, including dopamine, diffuse across the membrane into the aCSF based on the concentration gradient. The resulting fluid (dialysate) is collected in timed fractions.
-
Analysis: The concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Data Interpretation: Baseline levels are established before drug administration. Changes in dopamine levels following systemic or local (via the probe) administration of this compound are expressed as a percentage of the baseline.[3][4][6]
-
Logical Relationship Diagram
Caption: this compound's biphasic effect on extracellular dopamine levels.
Indirect Modulation of Dopaminergic Pathways
While this compound's affinity for dopamine D1 or D2 receptors is low to negligible, it interacts with several other receptor systems that are known to modulate the activity of dopaminergic neurons, particularly in the mesolimbic pathway.[7][8]
Key Receptor Interactions
-
Kappa Opioid Receptors (KOR): this compound acts as a KOR agonist.[5] Activation of KORs on dopamine nerve terminals is known to inhibit dopamine release, which likely contributes to the dopamine-decreasing effects seen at lower this compound concentrations.[3]
-
NMDA Receptors: this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][9] By blocking these glutamate receptors, this compound can reduce the excitatory drive onto dopamine neurons, thereby modulating their firing patterns and dopamine release. This action is implicated in its ability to reduce withdrawal symptoms and drug-seeking behavior.[10][11]
-
Sigma-2 (σ₂) Receptors: this compound binds with moderate affinity to σ₂ receptors.[5][12] The activation of σ₂ receptors may modulate dopamine release, contributing to the complex effects of this compound.[10][13]
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound is a potent antagonist of the α3β4 subtype of nAChRs.[10][14] These receptors are densely located in the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, which provides critical regulatory input to VTA dopamine neurons. By blocking these receptors, this compound can inhibit cholinergic signaling that would normally activate VTA dopamine neurons and promote dopamine release.[15]
Quantitative Data: Receptor Binding Affinities
| Receptor/Transporter Target | Ligand/Assay | Kᵢ or IC₅₀ (µM) | Reference |
| Dopaminergic System | |||
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 1-4 | [9][16] |
| Opioid System | |||
| Kappa Opioid | [³H]-U69,593 | 1.3 - 4.5 | [9][16] |
| Mu Opioid | [³H]-DAMGO | 2.2 - 4.0 | [9][16][17] |
| Glutamatergic System | |||
| NMDA (MK-801 site) | [³H]-MK-801 | 1.2 - 2.5 | [9][16] |
| Serotonergic System | |||
| Serotonin Transporter (SERT) | [³H]-Paroxetine | 0.9 - 4.8 | [9][16] |
| 5-HT₂ Receptor | [³H]-Ketanserin | 1.4 - 2.2 | [9][16] |
| 5-HT₃ Receptor | [³H]-GR65630 | 0.2 - 0.4 | [9][16] |
| Other Systems | |||
| Sigma-2 Receptor | [³H]-DTG | 0.201 | [12] |
| Nicotinic Receptor (α3β4) | Functional Antagonism | Potent | [14] |
Note: Values are compiled from multiple studies and may vary based on experimental conditions.
Experimental Protocols
Protocol 4.3.1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for various neuroreceptors and transporters.
-
Methodology:
-
Membrane Preparation: Brain tissue or cells expressing the receptor of interest are homogenized and centrifuged to prepare a membrane fraction rich in the target protein.
-
Competitive Binding: The membranes are incubated with a specific, high-affinity radioligand (e.g., [³H]-MK-801 for the NMDA receptor) at a fixed concentration, along with varying concentrations of the unlabeled competitor drug (this compound).
-
Equilibrium & Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters is measured. The data are used to generate a competition curve.
-
Calculation: The IC50 (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined from the curve. The Kᵢ (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9][16][18]
-
Signaling Pathway Diagram
Caption: this compound indirectly modulates VTA dopamine neurons via multiple receptor systems.
Effects on VTA Dopamine Neurons and Neurotrophic Factors
Beyond acute receptor interactions, this compound induces lasting changes in the VTA, a critical hub for dopaminergic cell bodies of the mesolimbic pathway.
Electrophysiological Effects
Extracellular recordings in anesthetized rats have shown that intravenous this compound acutely causes a marked excitation of VTA dopamine neuron firing.[19] However, this excitatory effect is not long-lasting. When administered 19 hours prior, this compound does not alter the spontaneous activity of VTA neurons or their response to morphine or cocaine, suggesting other mechanisms are responsible for its persistent anti-addictive effects.[19]
Upregulation of Neurotrophic Factors
A key long-term mechanism of this compound is its ability to increase the expression of Glial cell-Derived Neurotrophic Factor (GDNF) in the VTA.[11][20] GDNF is a protein that promotes the survival, growth, and maintenance of dopamine neurons.[11][21]
-
A single administration of ibogaine (40 mg/kg) in rats selectively upregulates GDNF in the VTA and substantia nigra 24 hours after treatment.[20][22]
-
This increase in GDNF may repair and stabilize dopamine circuits that have been affected by chronic drug use, contributing to the long-lasting reduction in drug-seeking behavior.[11][20]
-
Microinjection of ibogaine directly into the VTA reduces ethanol self-administration, an effect that is blocked by co-administering a GDNF-neutralizing antibody, directly linking VTA GDNF to its anti-addictive properties.[20][22]
Experimental Protocols
Protocol 5.3.1: In Vivo Single-Unit Electrophysiology
-
Objective: To record the firing rate and pattern of individual VTA dopamine neurons in response to this compound.
-
Methodology:
-
Animal Preparation: An animal (typically a rat) is anesthetized and placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is slowly lowered into the VTA.
-
Neuron Identification: Dopamine neurons are identified based on established electrophysiological criteria, such as a slow firing rate, long-duration action potentials, and burst firing patterns.[23]
-
Drug Administration: A stable baseline firing rate is recorded before this compound is administered intravenously.
-
Data Recording: Changes in the neuron's firing rate and pattern are recorded continuously post-injection.[19]
-
Protocol 5.3.2: GDNF Expression Analysis (qPCR/Western Blot)
-
Objective: To quantify changes in GDNF mRNA and protein levels in the VTA following this compound administration.
-
Methodology:
-
Animal Treatment: Rats are administered this compound (e.g., 20 or 40 mg/kg, i.p.) or a vehicle.
-
Tissue Collection: At a specific time point (e.g., 24 hours later), the animals are euthanized, and the brains are rapidly removed. The VTA is dissected out.
-
For qPCR (mRNA): RNA is extracted from the VTA tissue, reverse-transcribed into cDNA, and then quantitative polymerase chain reaction is performed using primers specific for GDNF to measure mRNA expression levels relative to a housekeeping gene.
-
For Western Blot (Protein): The VTA tissue is homogenized in a lysis buffer. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific for GDNF, followed by a secondary antibody linked to a detection system. The intensity of the resulting band indicates the amount of GDNF protein.[20]
-
Experimental Workflow Diagram
Caption: Experimental workflow for measuring GDNF expression in the VTA.
Conclusion
The mechanism of action of this compound on dopaminergic pathways is intricate and cannot be attributed to a single target. It is the compound's unique polypharmacology that underlies its effects. Key actions include:
-
Direct DAT Interaction: Noncompetitive inhibition of the dopamine transporter, altering dopamine reuptake kinetics.
-
Biphasic Modulation of Dopamine Levels: A dose-dependent decrease (likely via KOR agonism) and increase (via DAT interaction) in extracellular dopamine.
-
Indirect Receptor-Mediated Control: Modulation of dopamine neuron activity through antagonism of NMDA and α3β4 nAChR receptors and agonism at kappa opioid receptors.
-
Neurotrophic Support: Long-term upregulation of GDNF in the VTA, which may promote the resilience and repair of dopaminergic neurons.
This combination of acute neurotransmitter modulation and long-term neurotrophic effects provides a compelling rationale for the continued investigation of this compound and its analogs as potential pharmacotherapies for substance use disorders. Future research should focus on further elucidating the downstream signaling consequences of these interactions and optimizing the therapeutic profile of this class of compounds.
References
- 1. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanistic Basis for Noncompetitive Ibogaine Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological characterization of local ibogaine effects on dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between ibogaine, a potential anti-addictive agent, and morphine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of ibogaine and D-amphetamine: in vivo microdialysis and motor behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 8. iceers.org [iceers.org]
- 9. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 11. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 12. Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands [mdpi.com]
- 13. iceers.org [iceers.org]
- 14. Antagonism of alpha 3 beta 4 nicotinic receptors as a strategy to reduce opioid and stimulant self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blossomanalysis.com [blossomanalysis.com]
- 17. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effects of ibogaine, and cocaine and morphine after ibogaine, on ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. beondibogaine.com [beondibogaine.com]
- 22. Frontiers | Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits [frontiersin.org]
- 23. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Psychoactive Properties of Ibogaline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaline, a structural analog of the psychoactive indole alkaloid ibogaine, is a member of the iboga alkaloid family. While research has predominantly focused on ibogaine and its primary metabolite, noribogaine, for their potential in treating substance use disorders, the specific psychoactive properties and neuropharmacological profile of this compound remain less characterized. This technical guide synthesizes the currently available data on this compound, including its synthesis and known receptor interactions. Due to the limited specific data on this compound, this paper also presents a comprehensive overview of the well-documented psychoactive properties of the closely related and extensively studied ibogaine, to provide a comparative context and potential framework for future research into this compound. This includes a summary of receptor binding affinities, proposed mechanisms of action, and relevant experimental methodologies. All quantitative data for the parent compound ibogaine and its metabolite are presented in structured tables, and key experimental workflows and signaling pathways are illustrated using diagrams.
Introduction
The iboga alkaloids, derived from the West African shrub Tabernanthe iboga, have garnered significant scientific interest for their complex and potent effects on the central nervous system. Ibogaine, the most studied of these compounds, has been investigated for its potential to interrupt addiction to a range of substances, including opioids, stimulants, and alcohol.[1][2] this compound, as a close structural relative of ibogaine, presents a compelling subject for investigation to understand the structure-activity relationships within this class of molecules and to explore potentially novel therapeutic applications.
This document aims to provide a detailed technical overview of the current state of knowledge regarding this compound's psychoactive properties. Given the nascent stage of dedicated research on this compound, this guide will heavily reference the extensive body of work on ibogaine to infer potential mechanisms and guide future experimental design.
Synthesis of this compound
A recent breakthrough in synthetic chemistry has enabled the efficient and modular total synthesis of this compound, alongside other iboga alkaloids.[3] This development is crucial for facilitating further biological and pharmacological investigation by providing a reliable source of the compound and enabling the creation of novel analogs.
Experimental Protocol: Total Synthesis of (±)-Ibogaline
The total synthesis of (±)-ibogaline can be achieved through a multi-step process. A key feature of a recently developed strategy is its ability to access a variety of iboga alkaloids from a common intermediate.[3] While the full, step-by-step protocol is extensive, a general workflow is described below.
Workflow for the Synthesis of this compound:
Psychoactive Properties and Mechanism of Action
Direct research into the psychoactive effects and mechanism of action of this compound is limited. However, its structural similarity to ibogaine suggests that it may share a complex polypharmacological profile, interacting with multiple neurotransmitter systems.
Known Receptor Interactions of this compound
Current literature indicates that this compound, along with other iboga alkaloids like ibogamine and tabernanthine, demonstrates affinity for the sigma-2 (σ2) receptor.[3] One study reported a Ki value of 194 nM for tabernanthine, a closely related isomer of this compound, at the σ2 receptor, while ibogaine's affinity was reported with a Ki of 201 nM.[3] The sigma-2 receptor is implicated in various cellular functions and is a target of interest for neuroactive and anti-cancer drugs.
Inferred Psychoactive Properties from Ibogaine
To provide a framework for understanding the potential psychoactive properties of this compound, this section details the well-established pharmacology of ibogaine. It is crucial to note that these are inferred properties and require experimental validation for this compound itself.
Ibogaine's effects are multifaceted, involving interactions with opioid, serotonin, dopamine, glutamate, and nicotinic receptor systems.[4] Its psychoactive effects are often described as oneirogenic (dream-inducing) and introspective.
3.2.1. Receptor Binding Profile of Ibogaine and Noribogaine
Radioligand binding assays have been instrumental in elucidating the broad receptor interaction profile of ibogaine and its primary active metabolite, noribogaine.[5][6][7] The following tables summarize the binding affinities (Ki and IC50 values) for these compounds across various neurotransmitter receptors and transporters.
Table 1: Receptor Binding Affinities (Ki) of Ibogaine and Noribogaine
| Receptor/Transporter | Ibogaine Ki (nM) | Noribogaine Ki (nM) | Reference |
| Kappa Opioid Receptor (KOR) | 2,000 - 4,000 | 600 - 1,000 | [4] |
| Mu Opioid Receptor (MOR) | 3,760 | 160 | [6] |
| Delta Opioid Receptor (DOR) | >100,000 | 25,000 | [4] |
| Serotonin Transporter (SERT) | 548 | 40.7 | [6] |
| Dopamine Transporter (DAT) | 1,980 | 2,050 | [6] |
| NMDA Receptor | 3,100 | 15,000 | [6] |
| Sigma-1 Receptor (σ1) | 2,500 | 15,006 | [6] |
| Sigma-2 Receptor (σ2) | 400 | 5,226 | [6] |
Table 2: Inhibitory Concentrations (IC50) of Ibogaine and Noribogaine
| Receptor/Channel | Ibogaine IC50 (µM) | Noribogaine IC50 (µM) | Reference |
| α3β4 Nicotinic Acetylcholine Receptor | 0.95 | 6.82 | [6][7] |
| hERG Potassium Channel | 3.53 | 2.86 | [6] |
| Muscle Acetylcholine Receptor | 17 | - | [6] |
Key Signaling Pathways Modulated by Iboga Alkaloids (Inferred from Ibogaine)
The complex pharmacology of ibogaine suggests that it modulates multiple intracellular signaling pathways. These interactions are thought to underlie its purported anti-addictive and psychoactive effects. The following diagram illustrates the primary neurotransmitter systems affected by ibogaine, which may also be relevant for this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 5. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary Therapeutic Potential of Iboga Alkaloids: Ibogaine and Ibogaline
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ibogaine and related iboga alkaloids, such as ibogaline, are naturally occurring psychoactive compounds that have garnered significant interest for their potential in treating substance use disorders (SUDs). Preliminary evidence from preclinical and clinical studies suggests that a single administration of ibogaine can lead to a significant reduction in withdrawal symptoms and craving for extended periods.[1][2][3] This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their complex pharmacology, pharmacokinetic profiles, and the data emerging from preliminary therapeutic studies. It summarizes key quantitative findings, details experimental protocols from pivotal studies, and visualizes the complex mechanisms of action to support further research and drug development in this promising area. Despite encouraging findings, significant safety concerns, particularly cardiotoxicity, remain a critical barrier to clinical use, underscoring the need for rigorous, controlled trials and the development of safer synthetic analogs.[4][5][6]
Pharmacodynamics and Mechanism of Action
Ibogaine's therapeutic effects are believed to stem from its complex pharmacology, as it interacts with multiple neurotransmitter systems simultaneously.[7][8] This multi-target engagement distinguishes it from many conventional pharmacotherapies and may underlie its broad efficacy across different types of SUDs. The primary metabolite, noribogaine, is also pharmacologically active and has a long half-life, which is thought to contribute to the sustained anti-addictive effects.[1][9]
The principal mechanisms of action include:
-
Serotonin System: Ibogaine and noribogaine are potent serotonin reuptake inhibitors (SSRIs), increasing synaptic serotonin levels.[10] This action at the serotonin transporter (SERT) is hypothesized to be a key contributor to its antidepressant and anti-addictive properties.[10][11]
-
Dopamine System: The compound exhibits biphasic effects on dopamine, initially decreasing and then restoring dopamine signaling in key reward pathways like the ventral tegmental area (VTA) and nucleus accumbens.[10] It also interacts with the dopamine transporter (DAT) and has been shown to block morphine-induced dopamine release.[10][12]
-
Opioid System: Ibogaine interacts with all three major opioid receptors. It acts as a weak mu-opioid receptor antagonist, which may contribute to its anti-craving effects, and as a kappa-opioid receptor agonist, an action associated with antidepressant and anti-addictive properties.[10][12]
-
NMDA Receptors: As an N-methyl-D-aspartate (NMDA) receptor antagonist, ibogaine can mitigate opioid withdrawal symptoms, reduce drug-seeking behaviors, and may offer neuroprotective effects.[10][12]
-
Nicotinic Receptors: Ibogaine is a noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor, a mechanism implicated in attenuating opioid withdrawal.[10][13]
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Pathway: Ibogaine stimulates the production of GDNF, a neurotrophic factor that can restore damaged dopamine neurons.[10][14] This action is particularly relevant to its effects on alcohol consumption and is mediated through the VTA.[15]
-
Sigma-2 Receptors: Ibogaine's affinity for sigma-2 receptors has been linked to its neurotoxic effects, such as the observed loss of Purkinje cells in the cerebellum in animal models at high doses.[12][16]
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. The antiaddictive effects of ibogaine: A systematic literature review of human studies - OPEN Foundation [open-foundation.org]
- 3. researchgate.net [researchgate.net]
- 4. A systematic literature review of clinical trials and therapeutic applications of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. experienceibogaine.com [experienceibogaine.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 10. beondibogaine.com [beondibogaine.com]
- 11. Ibogaine Inspires New Treatments for Addiction and Depression | UC San Francisco [ucsf.edu]
- 12. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibogaine: mechanism of action and effects on the cardiac cells. [flipper.diff.org]
- 15. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
An In-depth Technical Guide on the Binding Affinity of Ibogaine and its Analogue, Ibogaline, for Serotonin and Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, and its synthetic analogue, ibogaline (10-methoxyibogamine), have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the treatment of substance use disorders. Their complex pharmacology is characterized by interactions with a wide array of central nervous system targets, most notably serotonin and opioid receptors. This technical guide provides a comprehensive overview of the binding affinities and functional activities of ibogaine and this compound at these critical receptor systems. Due to a greater abundance of published research on ibogaine, this guide will primarily focus on its properties, with specific data for this compound included where available. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Data Presentation: Quantitative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki) of ibogaine and this compound for various serotonin and opioid receptor subtypes. These values, collated from multiple radioligand binding assays, provide a quantitative measure of the compounds' potencies at these targets.
Table 1: Binding Affinity of Ibogaine for Opioid Receptors
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference(s) |
| µ-Opioid Receptor | Ibogaine | ~130 nM (high-affinity site), 4 µM (low-affinity site) | [1] |
| µ-Opioid Receptor | Ibogaine | 11.04 ± 0.66 µM | [2] |
| κ-Opioid Receptor | Ibogaine | 2 - 4 µM | [1] |
| κ-Opioid Receptor | Ibogaine | 3.77 ± 0.81 µM | [2] |
| δ-Opioid Receptor | Ibogaine | > 100 µM | [3] |
Table 2: Binding Affinity of this compound (10-Methoxyibogamine) for Opioid Receptors
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference(s) |
| µ-Opioid Receptor | 10-Methoxyibogamine | ~130 nM (high-affinity site), 4 µM (low-affinity site) | [2] |
| κ-Opioid Receptor | 10-Methoxyibogamine | 2 - 4 µM | [2] |
Table 3: Binding Affinity of Ibogaine for Serotonin Receptors and Transporter
| Receptor/Transporter | Ligand | Binding Affinity (Ki) | Reference(s) |
| 5-HT2A Receptor | Ibogaine | 92.5 µM | [1] |
| 5-HT3 Receptor | Ibogaine | Interacted at 1-100 µM | [4] |
| Serotonin Transporter (SERT) | Ibogaine | ~10 µM | [2] |
Table 4: Functional Activity of Ibogaine at Opioid Receptors
| Receptor Subtype | Assay | Functional Activity | Parameter (Value) | Reference(s) |
| µ-Opioid Receptor | [³⁵S]GTPγS Binding | Antagonist | Ke: 3 µM | [5] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of a test compound like ibogaine or this compound.
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid or serotonin receptor subtype.
Materials and Reagents:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-opioid receptors, [³H]ketanserin for 5-HT2A receptors).
-
Test compound (ibogaine or this compound).
-
Non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand like naloxone for opioid receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Crude membranes are prepared from cells or tissues by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound (ibogaine/ibogaline).
-
A fixed concentration of the radioligand.
-
The membrane preparation.
-
For determining non-specific binding, a high concentration of an unlabeled competitor is used instead of the test compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are receptor-dependent (e.g., 60 minutes at 30°C).
-
Termination and Filtration: The incubation is terminated by rapid filtration through the filter plate using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay used to determine the ability of a ligand to activate G-protein coupled receptors (GPCRs), such as opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a specific GPCR.
Materials and Reagents:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound (ibogaine or this compound).
-
Known agonist and antagonist for the receptor (positive controls).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, crude membranes are prepared from cells or tissues expressing the receptor.
-
Assay Setup: In a 96-well plate, the following are added:
-
Assay buffer.
-
GDP.
-
The test compound at various concentrations. To test for antagonist activity, the test compound is co-incubated with a known agonist.
-
The membrane preparation.
-
-
Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 15 minutes at 30°C).
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS to each well.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: The assay is terminated by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (for agonists) or IC50/Ke (for antagonists) of the test compound.
Signaling Pathways
Ibogaine's Interaction with the µ-Opioid Receptor
Functional studies, such as the [³⁵S]GTPγS binding assay, have indicated that ibogaine acts as an antagonist at the µ-opioid receptor.[5] This means that while it binds to the receptor, it does not activate the downstream signaling cascade typically initiated by agonists like morphine. Instead, it blocks the receptor, preventing agonists from binding and eliciting their effects. This antagonistic action at the µ-opioid receptor may contribute to ibogaine's reported ability to mitigate opioid withdrawal symptoms.
Ibogaine's Interaction with the Serotonin Transporter (SERT)
Ibogaine is a non-competitive inhibitor of the serotonin transporter (SERT).[6] Unlike typical selective serotonin reuptake inhibitors (SSRIs) that competitively block the serotonin binding site, ibogaine is thought to bind to a different site on the transporter. This binding stabilizes SERT in an inward-facing conformation, effectively trapping the transporter and preventing the reuptake of serotonin from the synaptic cleft.[6] This leads to an increase in extracellular serotonin levels, which may contribute to the psychoactive and potential antidepressant effects of ibogaine.
Conclusion
Ibogaine demonstrates a complex pharmacological profile with moderate to low micromolar affinity for a range of opioid and serotonin receptors. Its analogue, this compound, shows a similar affinity profile at opioid receptors, though comprehensive data, particularly for serotonin receptors, is currently lacking. Functionally, ibogaine acts as a µ-opioid receptor antagonist and a non-competitive inhibitor of the serotonin transporter. These interactions at the molecular level likely underpin its unique and multifaceted effects observed in preclinical and clinical settings. Further research is warranted to fully elucidate the therapeutic potential and the precise mechanisms of action of both ibogaine and this compound, which will be crucial for the development of safer and more effective treatments for addiction and other neuropsychiatric disorders.
References
- 1. Behavioral and biochemical evidence for a nonessential 5-HT2A component of the ibogaine-induced discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 6. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]
Ibogaline: A Technical Guide to Structural Elucidation and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaline is a naturally occurring monoterpenoid indole alkaloid found in the root bark of the West African shrub Tabernanthe iboga. As a close structural analog of the psychoactive compound ibogaine, this compound is of significant interest to the scientific community for its potential pharmacological activities. It is a minor component of the plant's total alkaloid content, typically constituting up to 15%, alongside ibogaine (around 80%) and ibogamine (up to 5%).[1][2] This technical guide provides a comprehensive overview of the structural elucidation and chemical properties of this compound, detailing the spectroscopic methods used for its characterization, its key chemical attributes, and relevant experimental protocols for its isolation and analysis. Furthermore, it explores the presumed signaling pathways based on its structural similarity to ibogaine.
Structural Elucidation
The definitive structure of this compound, an organic heteropentacyclic compound, has been established through a combination of total synthesis and advanced spectroscopic techniques.[3] Its core architecture features a complex fusion of an indole ring system with a bicyclic isoquinuclidine and a seven-membered tetrahydroazepine ring.[4][5]
Chemical Structure
This compound's chemical formula is C₂₁H₂₈N₂O₂.[1][6] It is structurally distinguished from ibogaine by the presence of an additional methoxy group on the indole ring. Specifically, it is 12,13-dimethoxyibogamine.[6]
Spectroscopic Data
The structural confirmation of this compound relies on data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While X-ray crystallography provides the most definitive evidence of absolute stereochemistry for iboga alkaloids, specific crystallographic data for this compound is not as widely published as for ibogaine.[5]
Table 1: Spectroscopic and Physical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈N₂O₂ | [1][6] |
| Molar Mass | 340.467 g·mol⁻¹ | [1] |
| Exact Mass | 340.215078140 Da | [6] |
| [M+H]⁺ (Protonated Molecule) | m/z 341 | [7][8] |
| ¹H and ¹³C NMR | Data consistent with a dimethoxy-substituted ibogamine scaffold. | [9][10] |
| Solubility | Assumed to be soluble in organic solvents like chloroform, ethanol, and acetone; poorly soluble in water. | [11] |
Note: Detailed, specific NMR chemical shift assignments for this compound are not extensively documented in publicly available literature. However, analysis would be analogous to that of ibogaine, with expected shifts in the aromatic region due to the additional methoxy substituent.
Total Synthesis
The first total syntheses of this compound were reported, providing unambiguous confirmation of its structure.[12][13] A key strategy involves an indole-aziridine coupling to create essential tryptamine intermediates.[14]
Key Synthetic Steps Include:
-
Indole-Aziridine Coupling: A thermal reaction to furnish the required nosyl tryptamine starting material.[12][14]
-
Friedel-Crafts Alkylation: Formation of the crucial indole-isoquinuclidine carbon-carbon bond.[12]
-
Hydroboration-Oxidation: A regio- and diastereoselective step to form the final carbon-nitrogen bond, completing the isoquinuclidine ring system.[12]
Chemical Properties
Physical Properties
This compound is an alkaloid that exists as a solid at room temperature. Its physical properties are summarized in Table 1 above. Like its parent compound ibogaine, it is expected to be soluble in various organic solvents but has very limited solubility in water.[11]
Reactivity and Stability
This compound is susceptible to oxidation, a common characteristic of indole alkaloids.
-
Oxidation: Kisantine and Gabonine have been identified as potential oxidation byproducts of this compound.[1]
-
Light Sensitivity: Studies on the related compound ibogaine show that it can degrade upon exposure to daylight, forming oxidation products.[7][10] Similar sensitivity is expected for this compound.
-
Basicity: The presence of the tertiary amine within the isoquinuclidine ring system confers basic properties to the molecule. The pKa is expected to be similar to that of ibogaine (estimated at 8.97), indicating it will exist in a protonated, cationic form under physiological pH.[3][11]
Experimental Protocols
Isolation from Natural Sources
This compound is co-isolated with ibogaine and other alkaloids from the root bark of Tabernanthe iboga or other species like Tabernaemontana.[1][5] The general procedure involves extraction followed by chromatographic separation.
Protocol Outline:
-
Extraction: The dried and powdered root bark is subjected to extraction with an organic solvent, typically methanol.[15]
-
Acid-Base Purification: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH), causing the alkaloids to precipitate or become extractable into an organic solvent like chloroform or dichloromethane.[16]
-
Chromatographic Separation: The resulting mixture of alkaloids is separated using techniques such as Thin Layer Chromatography (TLC) or column chromatography to isolate this compound from ibogaine, ibogamine, and voacangine.[7][11]
Analytical Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for the detection and quantification of this compound in complex mixtures like plant extracts.[7][17]
-
Protocol:
-
Sample Preparation: The alkaloid extract is dissolved in a suitable solvent (e.g., methanol).
-
Chromatography: Separation is performed on a reverse-phase column (e.g., C8 or C18). The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer like ammonium formate.[3]
-
Detection: An electrospray ionization (ESI) source is used in positive ion mode. This compound is identified and quantified by monitoring for its protonated molecule [M+H]⁺ at m/z 341.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for analyzing iboga alkaloids, though it may require derivatization to improve volatility and thermal stability.[18][19][20]
-
Protocol:
-
Extraction: A one-step basic extraction of the sample is performed.
-
Derivatization (Optional): Analytes may be derivatized (e.g., with trifluoroacetic anhydride) to enhance chromatographic properties.[20]
-
Analysis: The sample is analyzed by capillary GC with detection by a mass spectrometer, often using chemical ionization (CI) to observe the protonated molecule.[18][19]
-
Signaling Pathways and Mechanism of Action (Inferred)
While specific pharmacological studies on this compound are limited, its profound structural similarity to ibogaine suggests it may interact with a similar array of neurological targets. The mechanisms described for ibogaine are complex and multi-faceted, involving several key neurotransmitter systems.[21][22]
Potential Targets and Pathways for this compound:
-
Serotonin System: Potent inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This may contribute to antidepressant effects.[23]
-
Dopamine System: Binds to the dopamine transporter (DAT), potentially restoring dopamine signaling in brain regions associated with reward and addiction.[23]
-
Opioid Receptors: Interacts with kappa, mu, and delta opioid receptors. It is thought to be a kappa opioid receptor agonist, which is associated with antidepressant and anti-addictive effects.[23][24]
-
NMDA Receptors: Acts as an antagonist at NMDA receptors, a mechanism implicated in mitigating withdrawal symptoms and drug-seeking behavior.[23][24]
-
Nicotinic Acetylcholine Receptors (nAChR): Functions as a noncompetitive antagonist of the α3β4 subtype, which may help attenuate withdrawal symptoms.[21][23]
-
Neurotrophic Factors: Ibogaine has been shown to stimulate the production of Glial cell line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA).[3][23][25][26] This action may promote the repair of dopamine neurons damaged by substance abuse.[23]
Conclusion
This compound is a structurally complex indole alkaloid with significant potential for further scientific investigation. Its structural elucidation has been achieved through rigorous spectroscopic analysis and confirmed by total synthesis. While its chemical properties are similar to other iboga alkaloids, its unique dimethoxy substitution pattern may confer distinct pharmacological activities. Future research should focus on the specific receptor binding profile and downstream signaling effects of pure this compound to differentiate its activity from that of ibogaine and to fully understand its therapeutic potential. The experimental protocols outlined herein provide a foundation for the isolation, analysis, and further study of this intriguing natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C21H28N2O2 | CID 193302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-NMR. Spectroscopy of naturally occurring substances. XLV. Iboga alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 11. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 12. Total Synthesis of Tabernanthine and this compound: Rapid Access to Nosyl Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of ibogaine and 12-hydroxy-ibogamine in plasma by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ibogaine in plasma by gas chromatography--chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and quantification of the indole alkaloid ibogaine in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. experienceibogaine.com [experienceibogaine.com]
- 23. beondibogaine.com [beondibogaine.com]
- 24. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
The Botanical Treasury of Ibogaline: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaline, a psychoactive indole alkaloid, is a constituent of several plant species within the Apocynaceae family, most notably Tabernanthe iboga. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence alongside other major iboga alkaloids. Furthermore, this document elucidates the proposed biosynthetic pathway of this compound, outlining the key precursors, enzymatic transformations, and regulatory steps. Quantitative data on alkaloid content from various sources are systematically presented in tabular format for comparative analysis. While detailed experimental protocols for the isolation and biosynthetic elucidation of this compound are not extensively available in the public domain, this guide summarizes the reported methodologies and provides a foundational understanding for further research and development.
Natural Sources of this compound
This compound is primarily found in the root bark of the central African shrub Tabernanthe iboga.[1][2][3] This plant is a traditional spiritual medicine in Bwiti religious practices.[1][3] this compound is one of several iboga alkaloids present in the plant, co-occurring with ibogaine, ibogamine, and voacangine.[1][4][5] The concentration of these alkaloids can be highly variable.[6]
Other plant species within the Apocynaceae family have also been identified as sources of iboga alkaloids, including this compound. These include various species of the Tabernaemontana (also known as Ervatamia) genus and Voacanga africana.[1][7][8] While V. africana is a more abundant and sustainable source for the precursor voacangine, which can be semi-synthesized into ibogaine, its this compound content is less prominent than in T. iboga.[9][10][11]
Quantitative Analysis of Iboga Alkaloids
The following tables summarize the quantitative data on the alkaloid content in Tabernanthe iboga and its derived products. It is crucial to note the significant variability in concentrations reported across different samples and studies.
Table 1: Alkaloid Content in Tabernanthe iboga Root Bark
| Alkaloid | Concentration Range (% of Root Bark by Weight) | Reference |
| Ibogaine | 0.27 - 0.32 | [7] |
| Ibogamine | 0.097 - 0.40 | [7] |
| Voacangine | 0.043 - 0.28 | [7] |
| This compound | Up to 15% of total alkaloids | [4][5] |
Table 2: Analysis of Iboga Alkaloid Content in Commercial Products
| Product Type | Ibogaine Content Range (%) | This compound Content Range (%) | Ibogamine Content Range (%) | Voacangine Content Range (%) | Reference |
| Iboga Root Bark | 0.6 - 11.2 | 0.1 - 1.5 | 0.3 - 2.3 | ~0.2 | [12] |
| Total Alkaloid (TA) Extract | 8.2 - 32.9 | 0.2 - 2.3 | 0.6 - 16.4 | 0.1 - 0.6 | [12] |
| Purified Total Alkaloid (PTA) HCl | 73.7 | 7.2 | 6.1 | Not Reported | [12] |
| Ibogaine HCl | 61.5 - 73.4 | Not Reported | 2.1 - 8.7 | Not Reported | [12] |
Biosynthesis of this compound
The biosynthesis of this compound is part of the larger monoterpenoid indole alkaloid (MIA) pathway, a complex network of enzymatic reactions that produce a wide array of structurally diverse compounds in plants.[7][9] The pathway to iboga alkaloids, including this compound, originates from the primary metabolites tryptophan and geranyl diphosphate.[9][13]
The core of the iboga scaffold is formed through a series of key steps:
-
Formation of Strictosidine: Tryptophan is decarboxylated to tryptamine, which then condenses with secologanin (derived from geranyl diphosphate via the iridoid pathway) in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form strictosidine.[7][14]
-
Conversion to Dehydrosecodine: Strictosidine undergoes deglucosylation and a series of rearrangements to form the highly reactive intermediate, dehydrosecodine.[9][13]
-
Cyclization to the Iboga Scaffold: Dehydrosecodine then undergoes a critical intramolecular Diels-Alder-type cyclization to form the characteristic iboga skeleton.[15] In T. iboga, this leads to the formation of (-)-coronaridine.[13][15]
-
Tailoring Steps: The coronaridine scaffold is then further modified by a series of "tailoring" enzymes, primarily cytochrome P450 monooxygenases and O-methyltransferases, to produce the various iboga alkaloids.[9]
The biosynthesis of this compound, which is 12,13-dimethoxyibogamine, is believed to proceed through a similar pathway to ibogaine (12-methoxyibogamine). The final steps likely involve hydroxylations and subsequent O-methylations of the ibogamine core. The specific enzymes responsible for the sequential or concurrent methylation at both the 12 and 13 positions of the indole ring to yield this compound are yet to be fully characterized but are presumed to be specific O-methyltransferases.
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound and Ibogaine.
Experimental Protocols
Extraction and Isolation
-
General Principle: The extraction of iboga alkaloids typically involves an acid-base extraction procedure. The plant material (usually root bark) is first ground and subjected to an acidic solution to protonate the alkaloids, rendering them soluble in the aqueous phase. The solution is then basified to deprotonate the alkaloids, which can then be extracted into an organic solvent.
-
Reported Methods:
-
Vinegar (Acetic Acid) and Ammonia Extraction: A simplified method using diluted vinegar to extract the alkaloids and ammonia to basify the solution for subsequent extraction has been reported as a more accessible approach.[11]
-
Solvent Extraction: Conventional methods often utilize organic solvents like methanol or ethanol for the initial extraction, followed by liquid-liquid partitioning.
-
Identification and Quantification
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary analytical technique used for the identification and quantification of this compound and other iboga alkaloids in plant extracts and commercial products.[16] This method allows for the separation of different alkaloids based on their chromatographic behavior and their identification based on their mass-to-charge ratio and fragmentation patterns.
Biosynthetic Pathway Elucidation
-
Transcriptome Analysis: The identification of candidate genes encoding the biosynthetic enzymes is often achieved through transcriptome sequencing of the source plant, such as T. iboga. By comparing the gene expression profiles in different tissues or under different conditions, researchers can identify genes that are co-expressed with known alkaloid biosynthetic genes.
-
Heterologous Expression and Enzyme Assays: Candidate genes are then cloned and expressed in a heterologous host, such as E. coli or yeast. The purified recombinant enzymes are then assayed in vitro with putative substrates to confirm their function in the biosynthetic pathway.
Conclusion
This compound is a naturally occurring indole alkaloid with its primary source being the root bark of Tabernanthe iboga. Its biosynthesis follows the intricate monoterpenoid indole alkaloid pathway, with the final steps involving specific hydroxylation and O-methylation of the ibogamine scaffold. While quantitative data highlight a significant variability in this compound content, it remains a consistent, albeit minor, component of the total alkaloid profile of T. iboga. Further research is required to fully elucidate the specific enzymatic machinery responsible for the final steps of this compound biosynthesis and to develop standardized and detailed protocols for its extraction and analysis. Such advancements will be crucial for the continued exploration of the pharmacological properties of this compound and its potential therapeutic applications.
References
- 1. Iboga: Basic Info | Tabernanthe iboga | Psycheplants | ICEERS [iceers.org]
- 2. gov.uk [gov.uk]
- 3. Tabernanthe iboga - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voacangine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Proposed biosynthetic pathway to ibogaine in T [pfocr.wikipathways.org]
- 14. Biosynthesis and Synthetic Biology of Psychoactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Physiological Research of Ibogaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine is a psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga. Traditionally used in spiritual ceremonies, ibogaine garnered significant interest in the latter half of the 20th century for its potential anti-addictive properties. Early research into its physiological effects revealed a complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of the foundational research on ibogaine, focusing on its interactions with key central nervous system targets, its effects on neurotransmitter dynamics, and its notable toxicological profile. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Data Presentation
Receptor Binding Affinity of Ibogaine and its Metabolite Noribogaine
The following table summarizes the binding affinities (Ki) of ibogaine and its primary metabolite, noribogaine, for various neurotransmitter receptors and transporters. This data, compiled from early radioligand binding studies, highlights ibogaine's promiscuous nature as a ligand.
| Receptor/Transporter | Ligand | Ki (µM) | Species | Reference(s) |
| Opioid Receptors | ||||
| µ (mu) | Ibogaine | 11.04 ± 0.66 | Bovine | [1] |
| µ (mu) | Ibogaine | ~0.13 (high affinity), ~4 (low affinity) | Mouse | [2] |
| µ (mu) | Noribogaine | 2.66 ± 0.62 | Bovine | [1] |
| δ (delta) | Ibogaine | > 100 | Bovine | [1] |
| δ (delta) | Noribogaine | 24.72 ± 2.26 | Bovine | [1] |
| κ (kappa) | Ibogaine | 3.77 ± 0.81 | Bovine | [1] |
| κ (kappa) | Ibogaine | 2.08 | N/A | [3] |
| κ (kappa) | Noribogaine | 0.96 ± 0.08 | Bovine | [1] |
| Glutamate Receptors | ||||
| NMDA (MK-801 site) | Ibogaine | 3.2 | Rat | [4] |
| Monoamine Transporters | ||||
| Serotonin (SERT) | Ibogaine | 3 ± 0.4 | N/A | [5] |
| Sigma Receptors | ||||
| Sigma-2 | Ibogaine | 0.201 | N/A | [6] |
Effects of Ibogaine on Dopamine and its Metabolites in the Rat Brain
The table below presents quantitative data from early in vivo microdialysis studies, illustrating the effects of ibogaine on extracellular levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in key brain regions associated with reward and motor control.
| Brain Region | Ibogaine Dose/Concentration | Time Point | Effect on DA | Effect on DOPAC | Effect on HVA | Reference(s) |
| Striatum | 40 mg/kg i.p. | 1 hour | ~50% decrease | - | ~37-100% increase | [7] |
| 40 mg/kg i.p. | 19 hours | - | Decrease | - | [7] | |
| 200-400 µM (local perfusion) | Acute | Decrease | Increase | Increase | [8] | |
| 10 µM (local perfusion) | Persistent | - | Decrease | - | [8] | |
| Nucleus Accumbens | 40 mg/kg i.p. | 1 hour | No significant effect | - | ~37-100% increase | [7] |
| 40 mg/kg i.p. | 19 hours | - | Decrease | - | [7] | |
| 200-400 µM (local perfusion) | Acute | Decrease | Increase | Increase | [8] | |
| Prefrontal Cortex | 40 mg/kg i.p. | 1 hour | Increase | - | ~37-100% increase | [7] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor ([3H]dizocilpine/MK-801)
This protocol is a generalized procedure based on early studies investigating ibogaine's interaction with the NMDA receptor.[4][9]
-
Tissue Preparation:
-
Rat forebrains are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated three times to remove endogenous ligands.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is conducted in a final volume of 1 ml containing the membrane preparation, 5 nM [3H]dizocilpine (MK-801), and varying concentrations of ibogaine or a competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 100 µM).
-
The mixture is incubated at room temperature for 60 minutes.
-
-
Termination and Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibition constant (Ki) of ibogaine is calculated from the IC50 value (the concentration of ibogaine that inhibits 50% of specific [3H]dizocilpine binding) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the general steps for in vivo microdialysis to measure extracellular dopamine levels in the rat nucleus accumbens, as performed in early ibogaine research.[8][10][11]
-
Surgical Implantation of Guide Cannula:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is stereotaxically implanted to target the nucleus accumbens and secured with dental cement.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens of the awake, freely moving rat.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Baseline samples are collected to establish stable dopamine levels before drug administration.
-
Ibogaine (or vehicle) is administered (e.g., intraperitoneally or locally via reverse dialysis), and sample collection continues.
-
-
Neurochemical Analysis:
-
The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Histological Verification:
-
At the end of the experiment, the rat is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This generalized protocol is based on early studies examining the effects of ibogaine on NMDA receptor-mediated currents in cultured neurons.[4]
-
Cell Culture:
-
Primary hippocampal neurons are cultured from embryonic or neonatal rats on glass coverslips.
-
-
Electrophysiological Recording:
-
A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Whole-cell patch-clamp recordings are established from individual neurons using a glass micropipette filled with an internal solution.
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are applied to the neuron to evoke an inward current.
-
Ibogaine is co-applied with NMDA and glycine at various concentrations to determine its effect on the NMDA-evoked current.
-
-
Data Acquisition and Analysis:
-
The currents are recorded and analyzed to determine the concentration-dependent block of NMDA-induced currents by ibogaine. The IC50 value is calculated from the concentration-response curve.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Ibogaine's multifaceted interactions with key neurotransmitter systems and its mechanisms of toxicity.
Experimental Workflow for Ibogaine Research
Caption: A typical experimental workflow for investigating the physiological effects of ibogaine.
Conclusion
Early research on ibogaine has laid the groundwork for our current understanding of this complex natural product. Its ability to interact with a wide array of targets, including opioid receptors, the NMDA receptor, and monoamine transporters, likely contributes to its purported anti-addictive effects. However, its physiological actions are also associated with significant safety concerns, namely cardiotoxicity through hERG channel inhibition and neurotoxicity involving the cerebellum.[12][13][14] The data and methodologies presented in this guide offer a foundational resource for further research and development of ibogaine-related compounds with improved therapeutic profiles. A thorough understanding of these early findings is crucial for navigating the challenges and opportunities in harnessing the potential of ibogaine for therapeutic applications.
References
- 1. The Olivocerebellar Projection Mediates Ibogaine-Induced Degeneration of Purkinje Cells: A Model of Indirect, Trans-Synaptic Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Degeneration of Purkinje cells in parasagittal zones of the cerebellar vermis after treatment with ibogaine or harmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goums.ac.ir [goums.ac.ir]
- 11. Ibogaine neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. scispace.com [scispace.com]
- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
The Influence of Ibogaline on Glial-Derived Neurotrophic Factor Expression: A Technical Overview for Neuroscientists and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaline, an indole alkaloid and the primary psychoactive component of the Tabernanthe iboga plant, has garnered significant attention for its potential anti-addictive properties. Emerging research points to its interaction with neurotrophic factors as a key mechanism of action. This technical guide synthesizes the current understanding of this compound's impact on the expression of Glial-Derived Neurotrophic Factor (GDNF), a potent protein crucial for the survival and maintenance of dopaminergic neurons. We present a comprehensive analysis of the quantitative data from preclinical studies, detailed experimental protocols, and the signaling pathways implicated in this interaction. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Introduction: GDNF and its Role in Neuroplasticity and Addiction
Glial-Derived Neurotrophic Factor (GDNF) is a small protein that plays a critical role in the growth, survival, differentiation, and maintenance of various neuronal populations, particularly dopaminergic neurons.[1] The mesocorticolimbic and nigrostriatal dopamine systems are central to reward, motivation, and motor control, and their dysregulation is a hallmark of substance use disorders.[1][2] Chronic drug use can lead to neuroadaptations in these circuits, and substances that can promote the expression of neurotrophic factors like GDNF are of significant therapeutic interest.[3] this compound has been shown to modulate the expression of GDNF, suggesting a mechanism for its reported long-lasting effects on drug-seeking behavior.[1][3] This guide will delve into the specifics of this modulation.
Quantitative Analysis of this compound's Effect on GDNF Expression
Studies in rodent models have demonstrated that this compound administration leads to a significant and region-specific upregulation of GDNF expression. The effects are both dose- and time-dependent.
In Vivo Studies: Rodent Models
A key study investigated the effects of intraperitoneal (i.p.) injections of this compound at doses of 20 mg/kg (I20) and 40 mg/kg (I40) in Wistar rats, with analysis conducted at 3 and 24 hours post-administration.[1][2]
Table 1: Effect of this compound on GDNF mRNA Expression in Rat Brain (24 hours post-administration) [1]
| Brain Region | This compound Dose (mg/kg) | Fold Change vs. Control (Mean ± SEM) |
| Ventral Tegmental Area (VTA) | 40 | 12-fold increase |
| Substantia Nigra (SN) | 40 | 6-fold increase |
| Prefrontal Cortex (PFC) | 40 | No significant effect |
| Nucleus Accumbens (NAcc) | 40 | No significant effect |
| Ventral Tegmental Area (VTA) | 20 | No significant effect |
| Substantia Nigra (SN) | 20 | No significant effect |
No significant changes in GDNF mRNA expression were observed at 3 hours post-administration for either dose in any of the studied regions.[1]
Table 2: Effect of this compound on Mature GDNF Protein Levels in Rat Brain (24 hours post-administration) [1]
| Brain Region | This compound Dose (mg/kg) | Fold Change vs. Control (Mean ± SEM) |
| Ventral Tegmental Area (VTA) | 40 | 2-fold increase |
| Nucleus Accumbens (NAcc) | 40 | No significant effect |
| Substantia Nigra (SN) | 40 | No significant effect |
| Prefrontal Cortex (PFC) | 40 | No significant effect |
| Ventral Tegmental Area (VTA) | 20 | No significant effect |
These findings highlight a selective upregulation of GDNF in the midbrain regions (VTA and SN), which are rich in dopaminergic neuron cell bodies.[1][2] The 40 mg/kg dose was found to be the effective dose for inducing this change.[1] This regional specificity is significant as the VTA is a critical node in the brain's reward circuitry.[1][2]
In Vitro Studies: Cell Culture Models
Research using the dopaminergic SH-SY5Y human neuroblastoma cell line corroborates the in vivo findings. This compound treatment in these cells led to a time-dependent increase in GDNF expression that persisted for up to 12 hours.[4] This in vitro system provides a valuable model for dissecting the molecular mechanisms underlying this compound's effects.
Signaling Pathways Involved in this compound-Mediated GDNF Upregulation
This compound's influence on GDNF expression is mediated through the activation of a specific signaling cascade. Evidence suggests that this compound initiates a positive autoregulatory loop, leading to a sustained increase in GDNF levels.[5][6]
The proposed pathway is as follows:
-
Initial this compound Action : this compound administration leads to an initial increase in GDNF expression and secretion.[4][5]
-
Receptor Activation : The secreted GDNF binds to its receptor complex, which consists of the GDNF family receptor alpha 1 (GFRα1) and the RET proto-oncogene (Ret) receptor tyrosine kinase.[4][7]
-
Downstream Signaling : This binding event triggers the phosphorylation and activation of Ret.[4][7] Activated Ret then initiates downstream intracellular signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway.[4][7]
-
Autoregulatory Loop : The activation of this signaling pathway, in turn, promotes further transcription of the GDNF gene, creating a self-sustaining feedback loop that results in long-lasting elevation of GDNF levels.[5][6]
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key studies investigating this compound's effect on GDNF.
Animal Studies
-
Subjects : Adult male Wistar rats (270–300 g) were used.[1] Animals were housed in groups and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.[1]
-
Drug Administration : this compound hydrochloride was dissolved in warm, degassed saline.[1] Rats received intraperitoneal (i.p.) injections of either vehicle (saline), 20 mg/kg this compound, or 40 mg/kg this compound.[1]
-
Tissue Collection : At 3 or 24 hours post-injection, animals were euthanized.[1] Brains were rapidly dissected to isolate the Prefrontal Cortex (PFC), Nucleus Accumbens (NAcc), Ventral Tegmental Area (VTA), and Substantia Nigra (SN).[1]
-
Quantitative Real-Time PCR (qPCR) :
-
Western Blot Analysis :
-
Protein was extracted from the brain tissue samples.[1]
-
Protein concentration was determined.[1]
-
Samples were separated by SDS-PAGE and transferred to a membrane.[1]
-
The membrane was incubated with primary antibodies against GDNF and a loading control (e.g., β-actin).[1]
-
Following incubation with a secondary antibody, the protein bands were visualized and quantified.[1]
-
In Vitro Cell Culture Studies
-
Cell Line : SH-SY5Y human neuroblastoma cells, a dopaminergic-like cell line, were used.[4][5]
-
Cell Culture : Cells were maintained in standard culture medium.
-
This compound Treatment : Cells were treated with various concentrations of this compound for different durations (e.g., up to 12 hours).[4]
-
Analysis of GDNF Pathway Activation :
-
GDNF Expression : GDNF mRNA levels were measured using qPCR as described for the in vivo studies.[4]
-
Receptor Phosphorylation : To assess the activation of the GDNF receptor, Ret, immunoprecipitation was performed using anti-Ret antibodies, followed by Western blot analysis with anti-phosphotyrosine antibodies to detect phosphorylated Ret.[4][7]
-
Discussion and Future Directions
The evidence strongly suggests that this compound upregulates GDNF expression in key areas of the brain's reward system.[1][2] This action is a plausible mechanism for its observed anti-addictive effects, such as reducing alcohol self-administration in rats.[4][7] The establishment of a GDNF-mediated autoregulatory loop provides a compelling explanation for the long-lasting therapeutic effects reported after a single administration of this compound.[5]
For drug development professionals, these findings are significant. They highlight the GDNF signaling pathway as a viable target for novel therapeutics aimed at treating substance use disorders.[7] Future research should focus on:
-
Elucidating the upstream mechanisms by which this compound initiates GDNF expression.
-
Developing derivatives of this compound that retain the ability to upregulate GDNF while minimizing the undesirable psychoactive and potentially cardiotoxic side effects.[7]
-
Investigating the long-term neuroplastic changes induced by this compound-mediated GDNF upregulation.
Conclusion
This compound's ability to selectively increase the expression of GDNF in the VTA and SN provides a strong neurobiological basis for its potential as an anti-addiction agent. The dose-dependent nature of this effect and the elucidation of the underlying signaling pathway offer a clear direction for future research and development. The data and protocols summarized in this guide provide a comprehensive foundation for scientists working to harness the therapeutic potential of modulating the GDNF system to combat addiction.
References
- 1. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 4. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoregulation of glial cell line-derived neurotrophic factor expression: implications for the long-lasting actions of the anti-addiction drug, Ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Glial cell line-derived neurotrophic factor mediates the desirable actions of the anti-addiction drug ibogaine against alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocols for Ibogaline and its Analogs: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern total synthesis strategies for the iboga alkaloid Ibogaline and its analogs. The document outlines key quantitative data from recent synthetic routes, details experimental protocols for pivotal chemical transformations, and illustrates the complex signaling pathways associated with these compounds.
Introduction
This compound, a structural analog of the psychoactive compound ibogaine, is a monoterpenoid indole alkaloid of significant interest to the medicinal chemistry and drug development communities. Like ibogaine, this compound and its synthetic analogs are being investigated for their potential therapeutic applications, particularly in the context of addiction and other neurological disorders. The intricate pentacyclic core of the iboga alkaloids presents a formidable challenge for synthetic chemists. This document details recently developed total synthesis protocols that provide efficient access to this compound and a variety of its analogs, enabling further pharmacological investigation.
Quantitative Data Summary
Recent advances in synthetic methodology have led to more efficient and scalable total syntheses of this compound and related alkaloids. The following tables summarize the quantitative data from two notable synthetic routes.
Table 1: Comparison of Recent Total Synthesis Protocols for this compound and Analogs
| Synthesis | Starting Material(s) | Key Reactions | No. of Steps | Overall Yield (%) | Target Molecules |
| Hughes & Townsend (2024)[1][2][3][4] | Indoles, Nosyl Aziridine | Thermal Indole-Aziridine Coupling, Friedel-Crafts Alkylation, Hydroboration-Oxidation | 8 | 10% (for this compound) | This compound, Tabernanthine |
| Olson et al. (gram-scale)[5][6] | Pyridine | Diels-Alder Cycloaddition, Radical Coupling, Fischer Indole Synthesis | 7 | Not specified for this compound alone (6.2-28.8% for analogs) | Ibogaine, this compound, Ibogamine, Tabernanthine, and other analogs |
Experimental Protocols
The following protocols describe the key chemical transformations employed in the total synthesis of this compound and its analogs.
Hughes & Townsend Synthesis: Key Methodologies
a) Thermal Indole-Aziridine Coupling for Nosyl Tryptamine Synthesis
This reaction establishes the tryptamine core necessary for the subsequent cyclizations.
-
Procedure: A solution of the appropriately substituted indole (e.g., 5,6-dimethoxyindole for this compound synthesis) and nosyl aziridine in a high-boiling solvent such as o-xylene is heated to 140 °C. The reaction is monitored by TLC until completion. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired nosyl tryptamine.[1]
b) Intramolecular Friedel-Crafts Alkylation
This key step forms the seven-membered azepine ring.
-
Procedure: The nosyl tryptamine precursor is dissolved in a suitable solvent and treated with a Lewis acid catalyst (e.g., Mg(II) triflimide or Mg(II) perchlorate) and a Brønsted acid co-catalyst. The reaction mixture is stirred at a specific temperature until the cyclization is complete. The reaction is then quenched, and the product is extracted and purified by chromatography.
c) Regio- and Diastereoselective Hydroboration-Oxidation
This transformation constructs the isoquinuclidine ring system.
-
Procedure: The macrocyclic alkene intermediate is subjected to hydroboration using a suitable borane reagent (e.g., BH3-THF), followed by oxidation under standard conditions (e.g., H2O2, NaOH). This reaction proceeds with high regio- and diastereoselectivity to yield the hydroxylated intermediate, which can then be converted to the final isoquinuclidine core.
Olson et al. Gram-Scale Synthesis: Key Methodologies
a) Diels-Alder Reaction for Isoquinuclidine Core Construction
This cycloaddition reaction efficiently builds the bicyclic core of the iboga alkaloids.[7]
-
Procedure: A dihydropyridine derivative is reacted with a suitable dienophile (e.g., an enone) in a high-pressure reactor or under thermal conditions to facilitate the [4+2] cycloaddition. The resulting isoquinuclidine product is then isolated and purified. The stereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the final product.
b) Late-Stage Fischer Indole Synthesis
This modular approach allows for the synthesis of various analogs by introducing different substituted hydrazines at a late stage.
-
Procedure: The tricyclic ketone intermediate is reacted with a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine for ibogaine synthesis) in the presence of an acid catalyst (e.g., polyphosphoric acid or a Brønsted acid).[5][8] The reaction mixture is heated to promote the condensation and subsequent cyclization to form the indole ring. The final product is then isolated and purified.
c) Reductive Heck Coupling
This palladium-catalyzed reaction is another powerful tool for forming the seven-membered ring in the iboga scaffold.
-
Procedure: An appropriately functionalized indole precursor (e.g., a 2-iodoindole) is subjected to a palladium catalyst, a phosphine ligand, and a hydride source (e.g., formic acid and a base). The reaction is heated to effect the intramolecular cyclization, forming the azepine ring of the iboga core.
Signaling Pathways of this compound and Analogs
This compound and its analogs exhibit a complex pharmacological profile, interacting with multiple neurotransmitter systems. This multifaceted mechanism of action is believed to contribute to their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Tabernanthine and this compound: Rapid Access to Nosyl Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Tabernanthine and this compound: Rapid Access to Nosyl Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of anti-addictive alkaloid in just seven steps | Research | Chemistry World [chemistryworld.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Ibogaine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ibogaine is a naturally occurring psychoactive indole alkaloid with recognized potential in the treatment of substance use disorders. Accurate and precise quantification of ibogaine and its primary metabolite, noribogaine, in biological matrices is crucial for pharmacokinetic studies, clinical trials, and forensic toxicology. These application notes provide an overview of the most common analytical methods, detailed experimental protocols, and a summary of quantitative performance data.
Analytical Methodologies
The quantification of ibogaine in biological samples such as plasma, blood, urine, and hair is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method, offering high selectivity and throughput.[1][2] Gas chromatography-mass spectrometry (GC-MS) is another robust technique, often requiring derivatization of the analytes.[3][4] High-performance liquid chromatography (HPLC) with fluorescence detection has also been successfully validated for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for its sensitivity and specificity in complex biological matrices.[1] This method typically involves a sample preparation step to isolate the analytes, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity for ibogaine analysis.[5] Sample preparation often involves liquid-liquid extraction followed by a derivatization step to improve the volatility and thermal stability of ibogaine and its metabolites for gas chromatographic analysis.[5][3]
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Ibogaine and Noribogaine in Human Plasma and Whole Blood
This protocol is adapted from a validated method for the determination of ibogaine and its metabolite noribogaine.[6][7]
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma or whole blood, add an internal standard (e.g., fluorescein or a deuterated analog like ibogaine-d3).[3][6] Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]
b) Chromatographic Conditions
-
HPLC System: Agilent 1100 HPLC or equivalent.[2]
-
Column: Zorbax Eclipse XDB-C8, 5 µm, or ODB Uptisphere C18, 5 µm (150 mm x 2.1 mm).[1][6]
-
Mobile Phase: A gradient of acetonitrile and 2mM ammonium formate buffer.[1][6]
-
Flow Rate: 200 µL/min.[1]
-
Injection Volume: 10 µL.[1]
c) Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1][2]
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: GC-MS Quantification of Ibogaine in Biological Tissues
This protocol is based on a method developed for measuring ibogaine in brain tissue and other biological samples.[5][4]
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Homogenization: Homogenize tissue samples in an appropriate buffer.
-
Extraction: To the homogenate or liquid sample, add an internal standard (e.g., O-[Cd3]-ibogaine).[5] Perform a one-step basic extraction with a non-polar organic solvent like n-butyl chloride-acetonitrile (4:1, v/v).[3]
-
Evaporation: Separate the organic layer and evaporate it to dryness.
b) Derivatization
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to improve chromatographic properties.[5][3]
c) GC-MS Conditions
-
GC System: Capillary gas chromatograph.
-
Column: A suitable capillary column for drug analysis (e.g., a dimethylpolysiloxane-based column).
-
Ionization Mode: Electron Impact (EI) or Positive Ion Chemical Ionization (PICI).[3]
-
Monitoring: Selected Ion Monitoring (SIM).
-
Ions Monitored (PICI):
Data Presentation
The following tables summarize the quantitative performance of various analytical methods for ibogaine.
Table 1: LC-MS(/MS) Methods for Ibogaine Quantification
| Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | 0.89 | 0.89 - 179 | 4.5 - 13 | 89 - 102 | [6] |
| Whole Blood | 1.78 | 1.78 - 358 | 4.5 - 13 | 89 - 102 | [6] |
| Human Plasma | 0.2 | 0.1 - 100 | Not Reported | Not Reported | [2] |
| Hair | 1.2 (ng/mg) | Not Specified | Not Reported | Not Reported | [1] |
Table 2: GC-MS Methods for Ibogaine Quantification
| Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| Tissue Extract | ~20 | 50 - 400 | 8 - 12.5 | Not Reported | [5] |
| Human Plasma | 10 | 10 - 1000 | 2.9 - 8.8 | Not Reported | [3] |
| Various Matrices | 5 - 10 | 3 - 1000 | Not Reported | Not Reported | [4] |
Table 3: HPLC-Fluorimetric Detection Method for Ibogaine Quantification
| Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | 0.89 | Not Specified | 6.0 - 12.5 | 95.4 - 104 | [9] |
Visualizations
Experimental Workflows
Caption: Solid-Phase Extraction (SPE) workflow for ibogaine from biological fluids.
Caption: Liquid-Liquid Extraction (LLE) and derivatization workflow for GC-MS analysis.
References
- 1. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of ibogaine and 12-hydroxy-ibogamine in plasma by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantitation of ibogaine and an o-demethylated metabolite in brain and biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of the indole alkaloid ibogaine in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Animal Models of Ibogaline Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine, a naturally occurring psychoactive alkaloid from the Tabernanthe iboga plant, has shown promise in treating substance use disorders by reducing withdrawal symptoms and drug cravings.[1][2] Ibogaline, a structurally similar iboga alkaloid, is also of interest for its potential therapeutic effects.[3][4] However, preclinical research specifically investigating this compound's anti-addictive properties is limited. These application notes provide a framework for developing animal models to study this compound's efficacy in addiction research, drawing upon established protocols for ibogaine and other substances of abuse.
The following sections detail protocols for inducing addiction-like behaviors in rodents, methods for administering this compound, and behavioral assays to assess its impact on addiction phenotypes. The complex pharmacology of iboga alkaloids, involving interactions with multiple neurotransmitter systems including opioid, serotonin, dopamine, and NMDA receptors, necessitates a multifaceted approach to its preclinical evaluation.[5][6][7]
Data Presentation: Quantitative Data Summary
The following tables summarize typical quantitative data obtained from preclinical studies with ibogaine, which can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Effects of Ibogaine on Drug Self-Administration in Rodents
| Substance of Abuse | Animal Model | Ibogaine Dose (mg/kg, i.p.) | Effect on Self-Administration | Duration of Effect | Citation(s) |
| Morphine | Rat | 40 | Significant decrease | Up to 48 hours | [5] |
| Cocaine | Rat | 40 | Significant decrease | Up to 48 hours | [5] |
| Heroin | Rat | 40 | Reduction | Not specified | [8] |
| Nicotine | Rat | 40 | Reduction | Not specified | [5] |
| Alcohol | Rat | 40 | Reduction | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of Ibogaine in Rats (20 mg/kg, i.v.)
| Parameter | Value | Unit | Citation(s) |
| Alpha Half-Life (t½α) | 7.3 | minutes | [9][10][11][12] |
| Beta Half-Life (t½β) | 3.3 | hours | [9][10][11][12] |
| Clearance | 5.9 | L/h | [9][10][11][12] |
| Volume of Distribution (Vd) | Not specified | ||
| Bioavailability (i.p.) | Not specified |
Table 3: Toxicological Data for Ibogaine in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects | Citation(s) |
| Mouse | Intragastric | 263 | Convulsions, nervous behavior, limb paralysis | [13][14] |
| Rat | Intraperitoneal | 145 | Neuronal injury (Purkinje cells) at doses ≥ 40 mg/kg | [15] |
| Guinea Pig | Intraperitoneal | 82 | Not specified | [14] |
Experimental Protocols
Protocol 1: Induction of Opioid Dependence (Morphine Self-Administration in Rats)
This protocol is adapted from established models of opioid self-administration.
Objective: To establish a stable baseline of morphine self-administration in rats, indicative of opioid dependence.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters
-
Morphine hydrochloride
-
Sterile saline solution (0.9%)
-
Heparinized saline
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Active lever presses will result in an intravenous infusion of morphine (e.g., 0.5 mg/kg/infusion) over 5 seconds, paired with a cue light presentation.
-
Inactive lever presses will have no consequence but will be recorded.
-
Continue daily sessions until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days). This typically takes 10-14 days.
-
-
Maintenance: Once a stable baseline is established, the animals are considered to have a model of opioid addiction and are ready for this compound administration.
Protocol 2: Induction of Stimulant Dependence (Cocaine Self-Administration in Mice)
This protocol is based on well-validated models of cocaine self-administration.
Objective: To establish a stable pattern of cocaine self-administration in mice.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Operant conditioning chambers modified for mice
-
Intravenous catheters
-
Cocaine hydrochloride
-
Sterile saline solution (0.9%)
-
Heparinized saline
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the mice. Allow a recovery period of 4-5 days.
-
Acquisition of Self-Administration:
-
Begin with daily 2-hour sessions in the operant chambers.
-
A press on the active lever will deliver an infusion of cocaine (e.g., 0.5 - 1.0 mg/kg/infusion) and activate a cue light.
-
Continue daily sessions until stable responding is achieved.
-
-
Maintenance: Animals exhibiting stable self-administration are used for subsequent testing with this compound.
Protocol 3: this compound Administration and Behavioral Testing
Objective: To assess the effect of this compound on drug-seeking behavior.
Procedure:
-
This compound Administration:
-
Based on ibogaine studies, a starting dose range for this compound could be 10-40 mg/kg, administered intraperitoneally (i.p.).[5] The exact dose should be determined through dose-response studies.
-
Administer a single dose of this compound or vehicle control to the drug-dependent animals.
-
-
Post-Ibogaline Self-Administration Sessions:
-
Return the animals to the operant chambers for self-administration sessions at various time points after this compound administration (e.g., 1, 24, 48, and 72 hours) to assess the acute and lasting effects on drug intake.
-
Record the number of active and inactive lever presses.
-
-
Extinction and Reinstatement:
-
Following the assessment of ongoing self-administration, the behavior can be extinguished by replacing the drug with saline.
-
Once responding is extinguished, reinstatement of drug-seeking can be triggered by a priming dose of the drug, a conditioned cue, or a stressor.
-
The effect of prior this compound treatment on the magnitude of reinstatement can then be measured.
-
Protocol 4: Conditioned Place Preference (CPP)
Objective: To evaluate the effect of this compound on the rewarding properties of a drug and on drug-associated memories.
Procedure:
-
Pre-Conditioning: On day 1, place animals in the CPP apparatus (a box with two distinct compartments) and allow them to explore freely to determine any baseline preference for either compartment.
-
Conditioning:
-
Over the next 6-8 days, administer the drug of abuse (e.g., morphine or cocaine) and confine the animal to one compartment.
-
On alternate days, administer saline and confine the animal to the other compartment.
-
-
Post-Conditioning Test: On the test day, place the drug-free animal in the apparatus and allow free access to both compartments. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
This compound Intervention: this compound can be administered before the conditioning phase to assess its effect on the acquisition of CPP, or after the conditioning phase to evaluate its effect on the expression or reinstatement of CPP.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways of this compound in addiction.
Caption: General experimental workflow for preclinical this compound studies.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. Ibogaine Treatment for Addiction: What the Research Says [healthline.com]
- 3. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 7. jobiost.com [jobiost.com]
- 8. Rodent Studies of Ibogaine | Drug Policy Facts [drugpolicyfacts.org]
- 9. Portico [access.portico.org]
- 10. Pharmacokinetic characterization of the indole alkaloid ibogaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic characterization of the indole alkaloid ibogaine in rats. | Semantic Scholar [semanticscholar.org]
- 13. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Iboga Alkaloids in Rodent Studies
Disclaimer: Direct scientific literature on the in vivo administration of isolated Ibogaline in rodent models is scarce. The following application notes and protocols are therefore based on extensive research into the closely related and more widely studied iboga alkaloid, Ibogaine . Researchers should use this information as a starting point and recognize that dosages and protocols will likely require significant adaptation and validation for this compound.
Introduction
Ibogaine is a psychoactive indole alkaloid derived from the root bark of the Tabernanthe iboga plant. It is under investigation for its potential anti-addictive properties.[1][2][3] These application notes provide a summary of administration techniques for ibogaine in rodent models to guide researchers in pharmacology, toxicology, and neuroscience. The protocols described are for common administration routes including intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), and oral (p.o.) gavage.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters for ibogaine administration in rats and mice from various studies.
Table 1: Ibogaine Dosage and Administration Routes in Rodent Studies
| Rodent Model | Administration Route | Dosage Range (mg/kg) | Study Type | Reference |
| Rat | Intravenous (i.v.) | 1 - 20 | Pharmacokinetic, Behavioral | [1][4][5][6] |
| Rat | Intraperitoneal (i.p.) | 10 - 100 | Behavioral, Toxicological | [1][7][8][9] |
| Rat | Subcutaneous (s.c.) | 40 | Pharmacokinetic | [10] |
| Rat | Oral (p.o.) | 50 | Pharmacokinetic | [11] |
| Mouse | Intraperitoneal (i.p.) | 10 - 40 | Behavioral | [3] |
| Mouse | Oral (p.o.) / Intragastric | 10 - 500 | Behavioral, Toxicological | [11][12] |
Table 2: Pharmacokinetic Parameters of Ibogaine in Rats
| Parameter | Value | Administration Route & Dose | Reference |
| Alpha Half-Life (t½α) | 7.3 minutes | 20 mg/kg i.v. infusion | [4][5] |
| Beta Half-Life (t½β) | 3.3 hours | 20 mg/kg i.v. infusion | [4][5] |
| Drug Clearance | 5.9 L/h | 20 mg/kg i.v. infusion | [4] |
| Peak Plasma Level | 373 ng/mL | 20 mg/kg i.v. infusion | [4][5] |
| Tissue Distribution (1h post-dose) | Fat > Liver > Kidney > Brain > Plasma | 40 mg/kg i.p. & s.c. | [10] |
Experimental Protocols
Preparation of Ibogaine Solution
Ibogaine is typically used as a hydrochloride (HCl) salt, which is soluble in water or saline.
-
Vehicle: Sterile saline (0.9% NaCl) or distilled water are common vehicles. For oral administration, a suspension in distilled water with a small amount of a surfactant like Tween 10 has been used.[13]
-
Preparation:
-
Weigh the desired amount of Ibogaine HCl powder.
-
Dissolve in the chosen vehicle. Gentle warming or vortexing can aid dissolution.
-
Adjust the concentration to ensure the desired dose is administered in an appropriate volume for the chosen route (e.g., 5-10 mL/kg for i.p. in rats).
-
Sterile filter the solution for parenteral (i.v., i.p., s.c.) administration using a 0.22 µm syringe filter.
-
Administration Techniques
This is a common route for systemic administration in rodents.
-
Animal: Rat or mouse.
-
Procedure:
-
Restrain the animal appropriately. For rats, manual restraint is common. For mice, scruffing is effective.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 23-25 gauge needle at a shallow angle (10-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the ibogaine solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
This route provides a slower absorption rate compared to i.p. or i.v.
-
Animal: Rat or mouse.
-
Procedure:
-
Gently lift the loose skin over the back, between the shoulder blades, to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
-
This route provides immediate systemic distribution and is often used in pharmacokinetic studies. The lateral tail vein is the most common site.
-
Animal: Rat or mouse.
-
Procedure:
-
Place the animal in a restraint device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Successful entry is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. For infusions, a syringe pump is used to deliver the solution over a set period.[4]
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor closely.
-
This method is used for direct administration into the stomach.
-
Animal: Rat or mouse.
-
Procedure:
-
Restrain the animal firmly by the scruff of the neck to straighten the esophagus.
-
Use a flexible or rigid, ball-tipped gavage needle of appropriate size for the animal.
-
Measure the needle from the tip of the nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus. The animal should swallow the tube. If there is resistance, withdraw and try again.
-
Administer the solution.
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study of Ibogaine.
Signaling Pathway Considerations for Ibogaine Studies
Caption: Simplified diagram of Ibogaine's interaction with neurotransmitter systems.
References
- 1. Ibogaine Acute Administration in Rats Promotes Wakefulness, Long-Lasting REM Sleep Suppression, and a Distinctive Motor Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Effects of ibogaine and noribogaine on the antinociceptive action of mu-, delta- and kappa-opioid receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characterization of the indole alkaloid ibogaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dose-response study of ibogaine-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ibogaine Acute Administration in Rats Promotes Wakefulness, Long-Lasting REM Sleep Suppression, and a Distinctive Motor Profile [frontiersin.org]
- 9. Effects of ibogaine on responding maintained by food, cocaine and heroin reinforcement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue distribution of ibogaine after intraperitoneal and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lsmu.lt [lsmu.lt]
- 13. Ibogaine Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Ibogaline using Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaline is a naturally occurring psychoactive indole alkaloid found in the plant Tabernanthe iboga. As a close structural analog of ibogaine, this compound is of significant interest to the research community for its potential pharmacological properties. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolic profiling, and quality control of this compound. This document provides detailed application notes and protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC/MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.
The methodologies outlined below are based on established protocols for the analysis of the closely related compound, ibogaine, and have been adapted for this compound detection. These protocols provide a framework that can be optimized for specific research needs.
Quantitative Data Summary
Quantitative analysis of this compound can be achieved with high sensitivity and linearity using GC/MS. The following tables summarize typical performance data for the analysis of the related compound ibogaine, which can be expected to be similar for this compound with appropriate method validation.
Table 1: Typical GC/MS Method Performance for Ibogaine Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 5-10 ng/mL | [1] |
| Linearity Range | 5-1000 ng/mL or ng/g | [1] |
| Coefficient of Variation (CV) | 8 to 12.5% | [2] |
Table 2: Mass Spectrometric Data for this compound and Related Compounds
| Compound | Molecular Weight | Protonated Molecule (M+H)⁺ [m/z] | Key Fragmentation Ions (Predicted for this compound) |
| This compound | 340.48 g/mol | 341 | 310, 225, 195, 149 |
| Ibogaine | 310.44 g/mol | 311 | 225, 195, 149, 136, 122 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a method for ibogaine extraction from plasma and is suitable for isolating this compound.[3]
Materials:
-
C18 Solid-Phase Extraction Cartridges
-
Methanol (MeOH)
-
0.40 M Potassium Phosphate Buffer (pH 10)
-
Deionized Water (dH₂O)
-
0.1% Hydrochloric Acid in Methanol (HCl-MeOH)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: To 1 mL of plasma sample, add an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound). Vortex the sample and load it onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.40 M potassium phosphate buffer (pH 10).
-
Wash with 2 mL of deionized water (pH 10).
-
Wash with 3 mL of 20% methanol in deionized water (pH 10).
-
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elution: Elute the this compound from the cartridge with 2.0 mL of 0.1% HCl in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 50 µL of methanol or ethyl acetate for GC/MS analysis.
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
The following GC/MS parameters are a starting point and should be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher)
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp 1: Increase to 250 °C at a rate of 20 °C/min, hold for 2 minutes
-
Ramp 2: Increase to 300 °C at a rate of 10 °C/min, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and identification of fragmentation patterns.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the following ions (m/z):
-
This compound: 340 (M⁺), 310, 225, 195 (fragments)
-
Internal Standard: Monitor the molecular ion and major fragments of the chosen internal standard.
-
Visualizations
GC/MS Experimental Workflow
Caption: Workflow for this compound Detection by GC/MS.
Proposed Signaling Pathway of this compound
The exact signaling pathway of this compound is not fully elucidated, but based on the pharmacology of the closely related ibogaine, a complex interaction with multiple neurotransmitter systems is expected.[4][5] Ibogaine is known to interact with serotonergic, dopaminergic, and glutamatergic systems, and also influences the expression of neurotrophic factors.
References
Application Notes and Protocols for Studying Ibogaine's Effect on Conditioned Place Preference
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of ibogaine on conditioned place preference (CPP), a widely used preclinical model to assess the rewarding and motivational properties of drugs. The following sections detail the experimental procedures, summarize key quantitative findings, and illustrate the underlying signaling pathways and experimental workflows.
Introduction
Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, has garnered significant interest for its potential anti-addictive properties. Preclinical studies often employ the conditioned place preference paradigm to evaluate ibogaine's ability to modulate the rewarding effects of drugs of abuse and its own potential for reward or aversion. This document outlines the necessary protocols to conduct such studies, presents a summary of existing data, and visualizes the proposed mechanisms of action.
Data Presentation
The following tables summarize the quantitative effects of ibogaine on conditioned place preference as observed in rodent models of addiction to various substances of abuse.
Table 1: Effect of Ibogaine on Ethanol-Induced Conditioned Place Preference in Mice
| Treatment Group | Pre-Conditioning CPP Score (Mean ± SEM) | Post-Conditioning CPP Score (Mean ± SEM) |
| Saline | - | - |
| Ethanol (1.8 g/kg) | 1.8 ± 12.3 | 158.3 ± 31.2* |
| Ibogaine (10 mg/kg) | 12.5 ± 15.2 | 25.4 ± 20.1 |
| Ibogaine (30 mg/kg) | 8.7 ± 18.9 | 15.6 ± 22.4 |
*p < 0.05 compared to the pre-conditioning score. Data extracted from Henriques et al., 2021.[1][2] Note: A higher CPP score indicates a greater preference for the drug-paired compartment.
Table 2: Effect of Ibogaine on Morphine-Induced Conditioned Place Preference in Rats
| Treatment Group | Conditioning | CPP Effect |
| Morphine | Single Injection | Induces significant place preference |
| Ibogaine (40 mg/kg) + Morphine | Ibogaine administered 24h prior to morphine | Attenuates morphine-induced place preference[3] |
| Ibogaine (40 mg/kg) | Ibogaine alone | Does not produce place preference or aversion[3] |
Table 3: Effect of Ibogaine on Cocaine Preference in Mice
| Treatment Group | Cocaine Preference Ratio (Mean ± SEM) |
| Cocaine Choice | 71 ± 2% |
| Cocaine Choice + Ibogaine (40 mg/kg x 2) | 41 ± 2%* |
*p < 0.05 compared to the cocaine choice group. Data extracted from Sershen et al., 1994. Note: Cocaine preference ratio is the ratio of cocaine fluid intake to total fluid intake.
Experimental Protocols
This section provides a detailed methodology for a typical conditioned place preference study investigating the effects of ibogaine. This protocol is adapted from established procedures.[1][2][4]
Materials and Apparatus
-
Animals: Male rodents (mice or rats) are commonly used. Age and strain should be consistent throughout the study.
-
Ibogaine: Ibogaine hydrochloride is typically dissolved in sterile saline or another appropriate vehicle.
-
Drug of Abuse: The specific drug of abuse (e.g., ethanol, morphine, cocaine) and its vehicle.
-
Conditioned Place Preference Apparatus: A three-chamber apparatus is standard. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall colors, patterns, and floor textures). The smaller central chamber is typically neutral and used as a starting point.
-
Animal Activity Monitoring Software: To automatically record and analyze the time spent in each chamber.
Experimental Phases
The CPP protocol consists of three main phases:
Phase 1: Pre-Conditioning (Habituation and Baseline Preference)
-
Habituation: For 2-3 days, allow each animal to freely explore all three chambers of the CPP apparatus for a set period (e.g., 15-20 minutes) to acclimate them to the environment.
-
Baseline Preference Test (Pre-Test): On the day following the last habituation session, place the animal in the central chamber and allow it to freely explore all chambers for 15-20 minutes. Record the time spent in each of the two larger chambers to determine any innate preference for one environment over the other. An unbiased design, where the drug is randomly assigned to one of the two chambers, is often preferred.
Phase 2: Conditioning
This phase typically lasts for 6-8 days and involves pairing the drug stimulus with one of the chambers.
-
Drug Conditioning: On alternating days, administer the drug of abuse (e.g., ethanol 1.8 g/kg, i.p.) and immediately confine the animal to one of the large chambers for a set period (e.g., 30 minutes).
-
Vehicle Conditioning: On the intervening days, administer the vehicle (e.g., saline, i.p.) and confine the animal to the opposite large chamber for the same duration.
-
Ibogaine Treatment Groups:
-
To test for ibogaine-induced CPP: Administer ibogaine (e.g., 10 or 30 mg/kg, p.o.) instead of the drug of abuse during the drug conditioning sessions.
-
To test ibogaine's effect on the acquisition of CPP: Administer ibogaine prior to the drug of abuse on drug conditioning days.
-
To test ibogaine's effect on the expression/reinstatement of CPP: Conduct the conditioning with the drug of abuse as described above. Then, prior to the post-conditioning test or reinstatement tests, administer ibogaine.
-
Phase 3: Post-Conditioning (Test for Preference)
-
Post-Test: The day after the final conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely access all chambers for 15-20 minutes.
-
Data Analysis: Record the time spent in each of the large chambers. A significant increase in the time spent in the drug-paired chamber compared to the pre-test and/or the vehicle-paired chamber indicates the development of a conditioned place preference.
Phase 4: Extinction and Reinstatement (Optional)
-
Extinction: Following the post-test, animals are repeatedly placed in the apparatus without any drug administration until the preference for the drug-paired chamber is no longer significant.
-
Reinstatement: Once extinction is achieved, a priming dose of the drug of abuse can be administered to test for the reinstatement of the preference. The effect of ibogaine on reinstatement can be assessed by administering it prior to the priming dose.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a conditioned place preference study.
Signaling Pathways
Ibogaine's anti-addictive effects are believed to be mediated through its complex interactions with multiple neurotransmitter systems.
Ibogaine's Modulation of Dopamine and Glutamate Signaling
Caption: Ibogaine's interaction with dopamine and glutamate systems.
Ibogaine-Induced Upregulation of GDNF Signaling
Caption: Ibogaine's upregulation of the GDNF signaling pathway.
References
- 1. Frontiers | Ibogaine Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice [frontiersin.org]
- 2. Ibogaine Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Iboga Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iboga alkaloids, primarily ibogaine, are a class of psychoactive compounds found in the roots of the Tabernanthe iboga plant.[1][2][3] These alkaloids have garnered significant interest in the scientific and medical communities for their potential therapeutic applications, particularly in the treatment of substance use disorders.[2][3][4] Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of Iboga alkaloids in various matrices, including plant materials, pharmaceutical preparations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose. This application note provides detailed protocols and data for the HPLC analysis of major Iboga alkaloids, including ibogaine, ibogamine, noribogaine, and voacangine.
Principle of Separation
Reverse-phase HPLC is the most common method for the separation of Iboga alkaloids. This technique utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of the alkaloids between the stationary and mobile phases. By manipulating the mobile phase composition, pH, and gradient, a successful separation of the structurally similar Iboga alkaloids can be achieved. Detection is commonly performed using UV spectrophotometry, as the indole moiety of these alkaloids exhibits strong UV absorbance, or by more sensitive methods like fluorescence or mass spectrometry.
Quantitative Data Summary
The following tables summarize quantitative data for the HPLC analysis of key Iboga alkaloids from various sources.
Table 1: HPLC Method Parameters for Iboga Alkaloid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm[5] | Prontosil Eurobond C-18, 125 x 4.0 mm, 5 µm[6] | Supelcosil C18, 75 x 4.6 mm, 3 µm[7][8] |
| Mobile Phase A | 0.02% (v/v) trimethylamine in acetonitrile[5] | 70% Acetonitrile Buffer (see protocol)[6] | Acetonitrile with 0.02% (v/v) trimethylamine[9] |
| Mobile Phase B | 2 mM formate buffer (pH 3)[5] | N/A (Isocratic) | 2 mM Ammonium formate buffer[9] |
| Flow Rate | Gradient: 1 mL/min -> 0.5 mL/min -> 1 mL/min[5] | 1.0 mL/min[6] | Not Specified |
| Detection | UV at 278 nm[6] | UV (wavelength not specified) | Fluorimetric Detection[7][8] |
| Injection Volume | 20 µL[5][6] | 20 µL[6] | Not Specified |
Table 2: Retention Times of Major Iboga Alkaloids
| Alkaloid | Retention Time (min) - Method 1[5] | Retention Time (min) - Method 2[6] |
| Ibogaline | - | ~4.7 |
| Ibogaine | 10.2 | ~6.2 |
| Voacangine | - | ~6.9 |
| Ibogamine | 10.8 | ~7.8 |
| Noribogaine | 6.74 | - |
Table 3: Quantitative Analysis of Ibogaine in Various Tabernanthe iboga Products [2][3]
| Product Type | Ibogaine Content Range (%) |
| Iboga Root Bark | 0.6 - 11.2 |
| Total Alkaloids (TA) | 8.2 - 32.9 |
| Purified Total Alkaloids (PTA HCl) | 73.7 |
| Ibogaine HCl | 61.5 - 73.4 |
Table 4: Limits of Quantification (LOQ) for Ibogaine and Noribogaine in Human Plasma
| Analyte | LOQ (ng/mL) | Analytical Method |
| Ibogaine | 0.89[7][8] | HPLC with Fluorimetric Detection |
| Noribogaine | 1[7][8] | HPLC with Fluorimetric Detection |
| Ibogaine | 10[10] | GC-MS |
| Noribogaine | 10[10] | GC-MS |
Experimental Protocols
Protocol 1: Sample Preparation from Tabernanthe iboga Root Bark
This protocol describes the extraction of alkaloids from powdered root bark for HPLC analysis.[1][5]
Materials:
-
Powdered Tabernanthe iboga root bark
-
Methanol
-
5% Hydrochloric acid
-
Dichloromethane
-
Ammonia solution
-
Nitrogen gas
-
HPLC mobile phase
Procedure:
-
Weigh 500 mg of powdered root bark into a suitable flask.
-
Add methanol and stir the mixture overnight.
-
Suspend the methanolic extract in 5% hydrochloric acid.
-
Extract the aqueous acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.
-
Adjust the pH of the aqueous phase to 9 with ammonia solution.
-
Extract the alkaloids into dichloromethane.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Analysis of Iboga Alkaloids (Isocratic Method)
This protocol is adapted from a method for the analysis of Iboga and Voacanga bark and extracts.[6]
Chromatographic Conditions:
-
Column: Prontosil Eurobond C-18, 125 x 4.0 mm, 5 µm particle size.[6]
-
Mobile Phase: 70% Acetonitrile Buffer. To prepare 1 L:
-
Dilute 350 µL of 40% aqueous trimethylamine to 700 mL with acetonitrile.
-
Add 37.8 mg of ammonium formate.
-
Dilute to 1 L with water and dissolve the salt.
-
Allow the mixture to return to room temperature to degas before use.[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 278 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Run Time: 10 minutes.[6]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample or standard solution.
-
Monitor the chromatogram and identify the peaks based on the retention times of analytical standards (see Table 2).
-
Quantify the alkaloids by comparing the peak areas with those of known concentration standards.
Protocol 3: HPLC Analysis of Ibogaine and Noribogaine in Human Plasma (Gradient Method)
This protocol is based on a validated method for the determination of ibogaine and its primary metabolite, noribogaine, in human plasma.[5][9]
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm particle size.[5]
-
Guard Column: C18 Symmetry, 20 x 3.9 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.02% (v/v) trimethylamine in acetonitrile.[5][9]
-
Mobile Phase B: 2 mM formate buffer (pH 3).[5]
-
Gradient Program:
-
Start at 15% A.
-
Increase to 35% A in 5 min.
-
Increase to 50% A in 6.2 min.
-
Increase to 80% A in 3.8 min.
-
Wash with 80% A for 1 min.
-
Return to initial conditions over 1 min and re-equilibrate for 3 min.[5]
-
-
Flow Rate:
-
Start at 1 mL/min.
-
Decrease to 0.5 mL/min from 1 to 5 min.
-
Remain at 0.5 mL/min for 6.2 min.
-
Increase to 1 mL/min over the next 4.8 min.[5]
-
-
Detection: LC-MS/MS is often used for plasma analysis. For fluorescence detection, excitation at 230 nm and emission at 336 nm can be used for ibogaine and noribogaine.[7]
-
Injection Volume: 20 µL.[5]
Procedure:
-
Perform a solid-phase extraction (SPE) of the plasma sample to isolate the analytes.[7][8][9]
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the extracted and reconstituted sample.
-
Acquire the chromatogram and quantify the analytes using a calibration curve prepared with matrix-matched standards.
Visualizations
Iboga Alkaloid HPLC Analysis Workflow
Caption: A generalized workflow for the HPLC analysis of Iboga alkaloids.
Putative Signaling Pathways of Iboga Alkaloids
Caption: A simplified diagram of the multi-target signaling of Iboga alkaloids.
References
- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 5. bibliography.maps.org [bibliography.maps.org]
- 6. puzzlepiece.org [puzzlepiece.org]
- 7. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ibogaine and 12-hydroxy-ibogamine in plasma by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Assessing Ibogaine's Anti-Addictive Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the anti-addictive properties of Ibogaine. This document details the underlying mechanisms of Ibogaine's action, protocols for key preclinical experiments, and quantitative data from relevant studies.
Introduction to Ibogaine's Anti-Addictive Potential
Ibogaine, a naturally occurring psychoactive indole alkaloid from the Tabernanthe iboga plant, has garnered significant interest for its potential to treat substance use disorders.[1] Anecdotal reports and a growing body of scientific evidence suggest that a single administration of Ibogaine can lead to a significant and lasting reduction in drug craving and withdrawal symptoms for various substances of abuse, including opioids, stimulants, and alcohol.[2][3] The therapeutic effects of Ibogaine are attributed to its complex pharmacological profile, involving interactions with multiple neurotransmitter systems and the modulation of neurotrophic factors.[1] Its primary metabolite, noribogaine, also exhibits significant pharmacological activity and is thought to contribute to the long-lasting effects of the treatment.
Mechanisms of Action
Ibogaine's anti-addictive properties are not attributed to a single molecular target but rather to its multifaceted interactions with various components of the central nervous system.
-
Dopamine System: Ibogaine demonstrates a complex, biphasic effect on dopamine levels in key brain regions associated with reward and addiction, such as the nucleus accumbens and striatum.[4][5][6] At lower concentrations, it can decrease dopamine release, while at higher concentrations, it can increase it.[4] This modulation is thought to be mediated by its interaction with the dopamine transporter (DAT) and kappa-opioid receptors.[4][7] Acutely, both ibogaine and noribogaine can decrease extracellular dopamine levels.[8] Pre-treatment with ibogaine has been shown to block morphine-induced dopamine release and locomotor hyperactivity.[8]
-
Serotonin System: Both ibogaine and its metabolite noribogaine are potent inhibitors of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[1] This action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and may contribute to improvements in mood and a reduction in depressive symptoms often co-morbid with addiction.[1]
-
Glutamate System: Ibogaine acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[9] Overactive glutamatergic pathways are associated with the persistence of addictive behaviors and withdrawal symptoms. By modulating NMDA receptors, Ibogaine may help to "reset" these neural circuits.[9][10]
-
Opioid Receptors: Ibogaine and noribogaine interact with mu and kappa-opioid receptors.[11][12] Noribogaine has a higher affinity for these receptors than ibogaine.[11] While noribogaine is a weak mu-opioid receptor antagonist, it also acts as a G-protein biased kappa-opioid receptor agonist, which may contribute to the attenuation of opioid withdrawal symptoms without producing dysphoria.[12][13]
-
Nicotinic Acetylcholine Receptors (nAChRs): Ibogaine is a noncompetitive antagonist of α3β4 nAChRs.[14] This receptor subtype is implicated in the reinforcing effects of nicotine and other drugs of abuse.[14]
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): A single administration of Ibogaine has been shown to cause a sustained increase in the expression of GDNF in the ventral tegmental area (VTA), a key component of the brain's reward circuitry.[9][15][16][17][18] GDNF promotes the survival, growth, and plasticity of dopamine neurons, suggesting a neurorestorative mechanism for Ibogaine's long-lasting effects.[2][7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the efficacy of Ibogaine in various models of addiction.
| Parameter | Animal Model | Substance of Abuse | Ibogaine Dose (mg/kg, i.p.) | Effect | Citation |
| Drug Self-Administration | Rats | Cocaine | 40 | Significant decrease in cocaine intake for over 48 hours. | [19] |
| Rats | Heroin | Not Specified | Reduced operant self-administration. | [3] | |
| Alcohol Intake | Alcohol-preferring rats | Alcohol | 10, 30, 60 | Dose-dependent reduction in alcohol intake. | [20] |
| Alcohol-preferring rats | Alcohol | 40 (18-MC, an analog) | Significant and dose-dependent attenuation of alcohol consumption. | [21] | |
| Dopamine Levels (Nucleus Accumbens) | Rats (via microdialysis) | - | 10⁻⁶ M - 10⁻⁴ M (local perfusion) | Decrease in extracellular dopamine. | [4] |
| Rats (via microdialysis) | - | 5 x 10⁻⁴ M - 10⁻³ M (local perfusion) | Increase in extracellular dopamine. | [4] | |
| Rats (via microdialysis) | - | 200 µM and 400 µM (local perfusion) | Decreased extracellular dopamine levels. | [5][6] | |
| GDNF mRNA Expression (VTA) | Rats | - | 20 | No significant change at 24 hours. | [9][15][16][17][18] |
| Rats | - | 40 | ~12-fold increase at 24 hours. | [9][15][16][17][18] | |
| GDNF Protein Expression (VTA) | Rats | - | 40 | ~2-fold increase at 24 hours. | [9] |
| Receptor | Ligand | Binding Affinity (Ki, µM) | Citation |
| Kappa Opioid Receptor | Ibogaine | 3.77 ± 0.81 | [11] |
| Noribogaine | 0.96 ± 0.08 | [11] | |
| Mu Opioid Receptor | Ibogaine | 11.04 ± 0.66 | [11] |
| Noribogaine | 2.66 ± 0.62 | [11] | |
| Delta Opioid Receptor | Ibogaine | > 100 | [11] |
| Noribogaine | 24.72 ± 2.26 | [11] |
Experimental Protocols
Detailed methodologies for key preclinical experiments to assess the anti-addictive properties of Ibogaine are provided below.
Intravenous Drug Self-Administration in Rats
This model assesses the reinforcing properties of a drug and the motivation of the animal to seek and take it.
Protocol:
-
Animal Subjects: Male Wistar or Sprague-Dawley rats (250-350g).
-
Catheter Implantation Surgery:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Acquisition of Self-Administration:
-
Train rats to press a lever for intravenous infusions of a drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion; morphine, 0.1 mg/kg/infusion).
-
Each lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., a light).
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Ibogaine Treatment and Testing:
-
Administer a single intraperitoneal (i.p.) injection of Ibogaine (e.g., 40 mg/kg) or vehicle.
-
Return the rats to the operant chambers and record the number of lever presses and drug infusions over subsequent daily sessions (e.g., for 3-5 days post-treatment).
-
-
Data Analysis: Analyze the number of drug infusions per session using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of Ibogaine and vehicle treatment.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Protocol:
-
Animal Subjects: Male mice or rats.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers.[25][26][27][28]
-
Pre-Conditioning (Baseline Preference):
-
On day 1, allow the animals to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers.
-
Assign the drug-paired chamber as the initially non-preferred chamber to counteract baseline biases.[25]
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer the drug of abuse (e.g., morphine, 10 mg/kg, i.p.) and confine the animal to the drug-paired chamber for 30-45 minutes.[27]
-
On vehicle conditioning days, administer saline and confine the animal to the vehicle-paired chamber for the same duration.
-
Alternate drug and vehicle conditioning days.
-
-
Ibogaine Treatment:
-
Following the conditioning phase, administer a single i.p. injection of Ibogaine (e.g., 40 mg/kg) or vehicle.
-
-
Post-Conditioning Test (Preference Test):
-
19-24 hours after Ibogaine or vehicle treatment, place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis: Calculate a CPP score (time spent in the drug-paired chamber post-conditioning minus time spent pre-conditioning). Compare the CPP scores between the Ibogaine-treated and vehicle-treated groups using a t-test or ANOVA.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Protocol:
-
Animal Subjects: Male Sprague-Dawley rats (280-300g).
-
Guide Cannula Implantation Surgery:
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[29]
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Ibogaine Administration:
-
Administer Ibogaine systemically (e.g., 40 mg/kg, i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline and analyze the data using repeated measures ANOVA to determine the effect of Ibogaine over time.
Visualizations
Signaling Pathways of Ibogaine and Noribogaine
Caption: Major signaling pathways of Ibogaine and its metabolite, Noribogaine.
Experimental Workflow for Preclinical Assessment of Ibogaine
Caption: A generalized workflow for the preclinical evaluation of Ibogaine.
Logical Relationship of Ibogaine's Multi-Target Effects
Caption: Logical flow of Ibogaine's acute and sustained anti-addictive effects.
References
- 1. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rodent Studies of Ibogaine | Drug Policy Facts [drugpolicyfacts.org]
- 4. Neuropharmacological characterization of local ibogaine effects on dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. puzzlepiece.org [puzzlepiece.org]
- 6. Local effects of ibogaine on extracellular levels of dopamine and its metabolites in nucleus accumbens and striatum: interactions with D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goums.ac.ir [goums.ac.ir]
- 8. Acute and prolonged effects of ibogaine on brain dopamine metabolism and morphine-induced locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 13. Research Portal [scholarship.miami.edu]
- 14. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Inhibitory effects of ibogaine on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Attenuation of alcohol intake by ibogaine in three strains of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Attenuation of alcohol consumption by a novel nontoxic ibogaine analogue (18-methoxycoronaridine) in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intravenous Jugular Catheterization for Rats [protocols.io]
- 23. instechlabs.com [instechlabs.com]
- 24. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 26. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 29. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 33. amuzainc.com [amuzainc.com]
- 34. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Measuring Ibogaline-Induced Changes in Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Ibogaline, an analog of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic effects, particularly in the context of substance use disorders. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems.[1] Understanding how this compound alters the levels of key neurotransmitters such as dopamine (DA) and serotonin (5-HT) is crucial for elucidating its therapeutic properties and potential side effects.
These application notes provide detailed protocols for established and effective techniques to quantify this compound-induced changes in neurotransmitter levels, both in vivo and ex vivo. The methodologies covered include in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Fast-Scan Cyclic Voltammetry (FSCV) for real-time measurements, and ex vivo analysis of brain tissue homogenates. Additionally, protocols for assessing downstream effects on neurotrophic factor signaling pathways are included, as evidence suggests these play a critical role in this compound's long-lasting effects.[2][3]
Application Note 1: In Vivo Microdialysis for Extracellular Neurotransmitter Monitoring
Principle: In vivo microdialysis is a widely used technique for sampling and measuring the concentration of endogenous substances, including neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5] A microdialysis probe, which has a semipermeable membrane at its tip, is stereotactically implanted into a target brain area (e.g., Nucleus Accumbens, Striatum, or Prefrontal Cortex).[4][5] The probe is continuously perfused with a physiological solution (perfusate), allowing molecules from the extracellular space to diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis.[5][6] This method allows for the continuous monitoring of neurotransmitter levels before, during, and after the administration of this compound.
Experimental Protocol:
1. Materials and Reagents:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump and liquid swivel
-
Ringer's solution (e.g., 147 mM Na+, 4.5 mM Ca2+, 4 mM K+, 155.5 mM Cl-, pH 6.5) or artificial cerebrospinal fluid (aCSF)[7]
-
This compound solution for injection (specify vehicle, e.g., saline)
-
HPLC system with an electrochemical detector (ECD)[8]
-
Reversed-phase C18 column[7]
-
Mobile phase (e.g., sodium dihydrogen phosphate, citric acid, EDTA, sodium 1-octanesulfonate, and an organic solvent like acetonitrile or methanol)[7][9]
-
Standards for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA)
-
Perchloric acid (PCA) with EDTA for sample stabilization[7]
2. Procedure:
-
Surgery and Probe Implantation:
-
Anesthetize the animal (e.g., rat, mouse) and mount it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., Nucleus Accumbens, Striatum).
-
Slowly lower the microdialysis probe to the precise coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours before the experiment.
-
-
Microdialysis Experiment:
-
Connect the recovered animal to the microdialysis setup, including the microinfusion pump and collection vials.
-
Begin perfusing the probe with Ringer's solution at a low, constant flow rate (e.g., 1-2 µL/min).[7]
-
Allow the system to stabilize and collect baseline samples for at least 60-180 minutes. Samples are typically collected at 20-60 minute intervals.[7]
-
Administer this compound (e.g., 20-40 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for several hours post-injection to monitor changes in neurotransmitter levels.
-
Immediately add a small volume of PCA/EDTA solution to each collected sample, vortex, and store at -80°C until analysis.[7]
-
-
HPLC-ECD Analysis:
-
Thaw samples on ice.
-
Inject a fixed volume (e.g., 20-25 µL) of the dialysate into the HPLC-ECD system.[7]
-
Separate neurotransmitters and metabolites on the C18 column using the specified mobile phase.
-
Detect the compounds electrochemically. The ECD provides high sensitivity for detecting electroactive compounds like monoamines.[8]
-
Quantify the concentrations by comparing the peak areas in the samples to those of known standards.
-
Express data as a percentage of the pre-drug baseline level for each animal.
-
Application Note 2: Fast-Scan Cyclic Voltammetry (FSCV) for Sub-Second Neurotransmitter Detection
Principle: FSCV is an electrochemical technique that offers superior temporal resolution (sub-second) compared to microdialysis, making it ideal for measuring rapid, phasic neurotransmitter release events.[10][11] A carbon-fiber microelectrode is implanted into the brain region of interest. A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s).[12] When an oxidizable neurotransmitter like dopamine or serotonin comes into contact with the electrode, it is oxidized and then reduced, generating a current at a specific potential. This current is proportional to the neurotransmitter concentration.[11]
Experimental Protocol:
1. Materials and Reagents:
-
FSCV recording system (potentiostat, headstage, software)
-
Carbon-fiber microelectrodes (CFM)
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode (for evoked release studies)
-
Stereotaxic apparatus
-
This compound solution for injection
2. Procedure:
-
Electrode Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant the CFM into the target brain region and a reference electrode in a distal location.
-
For studies of evoked release, a stimulating electrode is often implanted upstream of the recording site (e.g., in the VTA to evoke DA release in the Nucleus Accumbens).
-
-
FSCV Recording:
-
Apply the appropriate voltage waveform for the neurotransmitter of interest (e.g., -0.4 V to +1.2 V and back for dopamine).[10]
-
Begin recording baseline electrochemical signals. The background current is digitally subtracted to isolate the signal from the analyte.[11]
-
Administer this compound systemically (i.p.) or locally via a micropipette.
-
Monitor the real-time changes in the voltammetric signal corresponding to the neurotransmitter.
-
If studying evoked release, apply brief electrical stimulation pulses at set intervals before and after this compound administration to measure changes in release and reuptake kinetics.
-
-
Data Analysis:
-
Convert the recorded current to concentration using a post-experiment calibration. Expose the CFM to known concentrations of the neurotransmitter standard.
-
Analyze the data to determine changes in basal concentration, peak amplitude of evoked release, and the rate of reuptake (often modeled using Michaelis-Menten kinetics).[10]
-
Application Note 3: Ex Vivo Analysis of Brain Tissue Homogenates
Principle: This ex vivo approach measures the total tissue content of neurotransmitters and their metabolites in specific brain regions following this compound administration. While it does not provide the temporal resolution of in vivo methods, it is a robust technique for determining overall changes in neurotransmitter synthesis, storage, and metabolism. Animals are treated with this compound, and at a specific time point, brain tissue is rapidly harvested, homogenized, and analyzed using HPLC-ECD or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]
Experimental Protocol:
1. Materials and Reagents:
-
This compound solution for injection
-
Dissection tools and ice-cold plate
-
Tissue homogenizer (e.g., pestle mixer or ultrasonic disruptor)[15]
-
Homogenization buffer (e.g., 0.1-0.3 N perchloric acid (PCA) or 0.1% formic acid (FA) in methanol)[13][15]
-
High-speed refrigerated centrifuge
2. Procedure:
-
Animal Dosing and Tissue Collection:
-
Administer this compound (e.g., 20 or 40 mg/kg, i.p.) or vehicle to a cohort of animals.[2]
-
At a predetermined time point (e.g., 3 or 24 hours post-injection), euthanize the animal via cervical dislocation or decapitation.[2][15]
-
Rapidly extract the brain and place it on an ice-cold surface.
-
Dissect the brain regions of interest (e.g., Prefrontal Cortex, Nucleus Accumbens, VTA, Substantia Nigra).[2]
-
Immediately weigh the tissue samples and freeze them in liquid nitrogen or on dry ice. Store at -80°C until homogenization.[16]
-
-
Sample Preparation:
-
Place the frozen tissue sample in a pre-chilled tube containing a specific volume of ice-cold homogenization buffer (e.g., 10 µL of buffer per 1 mg of tissue).[14]
-
Homogenize the tissue thoroughly on ice.[15]
-
Centrifuge the homogenate at high speed (e.g., 12,000-15,000 x g) for 10-20 minutes at 4°C.[14]
-
Carefully collect the supernatant, which contains the neurotransmitters. For some methods, the supernatant may be filtered through a syringe filter (e.g., 0.2 µm PTFE).[13]
-
-
Analysis (HPLC-ECD or LC-MS/MS):
-
Inject the supernatant into the analytical system.
-
Quantify neurotransmitter and metabolite concentrations against standard curves.
-
Normalize the data to the weight of the tissue sample (e.g., ng/g of tissue).
-
Application Note 4: Analysis of Neurotrophic Factor Signaling
Principle: this compound's effects on neurotransmitter systems may be mediated by longer-lasting changes in gene expression, particularly of neurotrophic factors like Glial cell line-derived neurotrophic factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[2][17] These factors can modulate neuronal survival, plasticity, and neurotransmitter function. This protocol outlines how to measure changes in the mRNA and protein levels of these factors in brain tissue following this compound treatment.
Experimental Protocol:
1. Materials and Reagents:
-
Materials for animal dosing and tissue collection (as in Application Note 3)
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR system and reagents (e.g., SYBR Green or TaqMan probes)
-
Primers specific for GDNF, BDNF, and a reference gene (e.g., GAPDH, Actin)
-
Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-GDNF, anti-BDNF, anti-pERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies and chemiluminescent substrate
2. Procedure:
-
Tissue Collection:
-
Follow the procedure for animal dosing and tissue collection as described in Application Note 3.
-
-
Quantitative PCR (qPCR) for mRNA Analysis:
-
Homogenize brain tissue samples and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
Perform qPCR using primers for the target genes (GDNF, BDNF) and a reference gene.
-
Analyze the data using the delta-delta Ct method to determine the fold change in mRNA expression in this compound-treated animals relative to controls.
-
-
Western Blot for Protein Analysis:
-
Homogenize brain tissue in protein lysis buffer.[18]
-
Centrifuge the lysate and collect the supernatant.
-
Determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band density using software and normalize to a loading control (e.g., Actin) to determine changes in protein expression.
-
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and its parent compound, ibogaine.
Table 1: Ibogaine's In Vitro Potency on Dopamine and Serotonin Transporters Data obtained from rat brain synaptosomes.
| Target | Parameter | Value (µM) | Reference |
| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 20 | [19] |
| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | 2.6 | [19] |
Table 2: this compound-Induced Changes in GDNF mRNA Levels in Rat Brain (24h Post-Injection) Data expressed as fold change relative to vehicle control.
| Brain Region | This compound Dose (20 mg/kg) | This compound Dose (40 mg/kg) | Reference |
| Ventral Tegmental Area (VTA) | No Significant Change | ~2.5-fold increase | [2][3] |
| Substantia Nigra (SN) | No Significant Change | ~2.0-fold increase | [2][3] |
| Prefrontal Cortex (PFC) | No Significant Change | No Significant Change | [2][3] |
| Nucleus Accumbens (NAcc) | No Significant Change | No Significant Change | [2][3] |
Table 3: this compound-Induced Changes in BDNF mRNA Levels in Rat Brain (24h Post-Injection) Data expressed as fold change relative to vehicle control.
| Brain Region | This compound Dose (20 mg/kg) | This compound Dose (40 mg/kg) | Reference |
| Prefrontal Cortex (PFC) | ~10-fold increase | ~15-fold increase | [2][3] |
| Nucleus Accumbens (NAcc) | ~20-fold increase | ~30-fold increase | [2][3] |
| Ventral Tegmental Area (VTA) | No Significant Change | ~15-fold increase | [2][3] |
| Substantia Nigra (SN) | ~20-fold increase | ~25-fold increase | [2][3] |
Visualizations: Pathways and Workflows
Caption: Proposed signaling pathways of this compound.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Experimental workflow for ex vivo tissue analysis.
References
- 1. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits [frontiersin.org]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 9. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 10. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Carbon microelectrodes for the measurement of neurotransmitters with fast-scan cyclic voltammetry: methodology and applications [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 17. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brain Homogenization and MSD Protocol for Mouse Brain and Serum [protocols.io]
- 19. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the chemical synthesis of Ibogaline and derivatives
Welcome to the technical support center for the chemical synthesis of Ibogaine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Ibogaine and its derivatives.
Question: My overall yield for the total synthesis of Ibogaine is significantly lower than reported in recent literature (e.g., <5%). What are the common pitfalls?
Answer: Low yields in the total synthesis of Ibogaine are a well-documented challenge due to the molecule's complex architecture, which includes an indole ring, a seven-membered tetrahydroazepine, and a bicyclic isoquinuclidine.[1][2][3] Historically, total syntheses involved 9 to 15 steps with overall yields often below 4.6%.[1][4]
Common issues leading to low yields include:
-
Instability of Intermediates: Certain intermediates, such as dihydropyridine derivatives used in newer synthetic routes, are unstable and can readily oxidize.[5] It is critical to use these intermediates immediately after formation without purification.[5]
-
Suboptimal Cycloaddition Conditions: The Diels-Alder reaction to form the isoquinuclidine core is a critical step.[5] The reaction can be sensitive to solvent, temperature, and the stability of the diene. Some protocols perform the reaction neat, using the dienophile as the solvent, and require careful degassing of reagents.[5]
-
Inefficient Epimerization: In some strategies, the initial cycloaddition favors the endo product, while the exo isomer is required for subsequent steps. Incomplete base-catalyzed epimerization to the desired exo isomer will reduce the yield of the final product.[1][5]
-
Difficulties in Late-Stage Indole Formation: Strategies that construct the indole ring at a late stage, such as through a Fischer indole synthesis, can have variable yields.[2][5] This reaction is the final step in several modern syntheses, and its efficiency significantly impacts the overall yield.[5]
Question: I am attempting the semi-synthesis of Ibogaine from Voacangine and my yield is below the typical 70-85% range. What could be wrong?
Answer: The semi-synthesis from Voacangine is a more common and higher-yielding route than total synthesis.[1][6] It involves two main steps: saponification (hydrolysis) of the methyl ester and subsequent acid-catalyzed decarboxylation.[6][7]
Potential causes for low yield include:
-
Incomplete Saponification: The hydrolysis of the methyl ester on Voacangine to voacangic acid requires basic conditions (e.g., KOH in ethanol) and sufficient reflux time.[6] If the reaction is not complete, unreacted Voacangine will be carried over, reducing the final yield. Monitor the reaction by TLC to ensure the disappearance of the starting material.
-
Ineffective Decarboxylation: This step requires strongly acidic conditions (pH < 2) and heating to boiling.[6] Insufficient acid or inadequate heating will lead to incomplete conversion of voacangic acid to Ibogaine.
-
Precipitation and Purification Losses: Ibogaine hydrochloride is precipitated upon cooling the acidic solution.[6] Significant product loss can occur during filtration and subsequent recrystallization if not performed carefully. Ensure the solution is sufficiently cooled to maximize precipitation and minimize the amount of solvent used for washing the crude product.
Question: I am struggling with the stereochemical control in my synthesis, resulting in a mix of enantiomers. How can I achieve an enantioselective synthesis?
Answer: Achieving enantioselectivity is a major challenge in Ibogaine total synthesis, as most early strategies produced racemic mixtures.[2] Nature produces only the (-)-enantiomer, which appears to be the biologically active form for promoting neuronal growth.
Modern approaches to achieve stereocontrol include:
-
Asymmetric Diels-Alder Reaction: This is a key strategy for enantioselectively constructing the isoquinuclidine core.[2] One successful method involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to the dienophile to direct the cycloaddition.[5]
-
Desymmetrization: An alternative strategy involves the desymmetrization of a meso isoquinuclidine intermediate using chiral catalysts.[2]
If you are obtaining a racemic mixture, consider incorporating a chiral auxiliary or an asymmetric catalyst in the key bond-forming steps, particularly the reaction that establishes the isoquinuclidine ring system.[2][5]
Question: The purification of my final Ibogaine or derivative product is proving difficult, with persistent impurities. What are the best practices?
Answer: Purification can be challenging due to the presence of structurally similar side-products or unreacted starting materials.
-
For Semi-Synthesis: The conversion of crude Ibogaine base to its hydrochloride salt followed by recrystallization is an effective method for purification.[6] This process leverages the differential solubility of the salt to remove non-basic impurities.
-
For Noribogaine: When preparing the key metabolite Noribogaine via O-demethylation of Ibogaine, a common impurity is unreacted Ibogaine. Purification can be achieved by protecting the indole amine, appending the molecule to a solid support via its free hydroxyl group, washing away the contaminating Ibogaine (which lacks the hydroxyl group), and then cleaving the purified Noribogaine from the support.[8]
-
General Techniques: For both total and semi-synthesis products, standard chromatographic techniques like column chromatography and HPLC are often necessary.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Ibogaine? A1: There are two main approaches: semi-synthesis from the more abundant natural product Voacangine, and total synthesis from simple, readily available chemical building blocks. The semi-synthesis is generally higher yielding and less complex, while total synthesis offers greater flexibility for creating novel analogues.[1][2]
Q2: Why is total synthesis of Ibogaine being pursued despite the availability of semi-synthesis? A2: Total synthesis is crucial for several reasons:
-
Sustainability: It avoids reliance on natural plant sources, which are finite and subject to overharvesting.[1]
-
Accessibility: It allows for the production of Ibogaine from inexpensive and widely available starting materials like pyridine.[9][10]
-
Analogue Development: It provides a platform to create novel derivatives with potentially improved safety profiles (e.g., reduced cardiotoxicity) and efficacy.[1][4] The ability to modify the structure at any point in the synthesis is a key advantage.
Q3: What are the major challenges associated with the complex structure of Ibogaine? A3: The Iboga alkaloid structure is defined by three key features: an indole ring, a 7-membered tetrahydroazepine, and a bicyclic isoquinuclidine.[1][2] The dense and rigid three-dimensional arrangement of these rings, along with multiple stereocenters, makes its construction a formidable challenge for chemists.[3] This complexity has historically led to long, inefficient synthetic routes with low overall yields.[4]
Q4: What is the typical yield from natural extraction and semi-synthesis? A4: The yield of Ibogaine directly from its primary natural source, Tabernanthe iboga, is very low, at approximately 0.3-0.4% of the root bark's weight.[1][11] The precursor for semi-synthesis, Voacangine, is extracted from Voacanga africana in higher amounts, typically around 0.8% to 1.0%.[6][7][11] This can be increased to ~2.0% by cleaving dimeric alkaloids also present in the extract.[7][12] The semi-synthetic conversion of Voacangine to Ibogaine is efficient, with yields often in the 70-85% range.[6]
Quantitative Data Summary
Table 1: Comparison of Ibogaine and Precursor Yields from Various Sources
| Source / Method | Product | Typical Yield | Reference(s) |
| Extraction | |||
| Tabernanthe iboga root bark | Ibogaine | ~0.3% - 0.4% (w/w) | [1][2][11] |
| Voacanga africana root bark | Voacangine | ~0.8% - 1.0% (w/w) | [6][7][11] |
| Voacanga africana (optimized) | Voacangine | Up to ~2.0% (w/w) | [7][12] |
| Semi-Synthesis | |||
| Voacangine -> Ibogaine | Ibogaine | 70% - 85% | [6] |
| Total Synthesis | |||
| Büchi Synthesis (1966) | (±)-Ibogaine | Low (multi-step) | [2] |
| Olson Synthesis (2023) | Ibogaine & Analogues | 6% - 29% (overall) | [9][10][13] |
Experimental Protocols
Protocol 1: Semi-Synthesis of Ibogaine from Voacangine [6]
This is a two-step process involving saponification and decarboxylation.
Part A: Saponification of Voacangine to Voacangic Acid
-
Materials: Voacangine, Potassium Hydroxide (KOH), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve Voacangine in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain reflux for the specified time required to ensure complete hydrolysis of the ester (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature. The resulting mixture contains the potassium salt of voacangic acid and can be carried forward to the next step.
-
Part B: Decarboxylation of Voacangic Acid to Ibogaine
-
Materials: Voacangic acid salt solution (from Part A), Concentrated Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Slowly add water to the mixture from Part A to dissolve the potassium salt of voacangic acid.
-
Carefully add concentrated hydrochloric acid to the solution until the pH is strongly acidic (pH < 2), which can be checked with pH paper.
-
Heat the acidic solution to boiling and maintain the boil for several minutes to facilitate complete decarboxylation.
-
Allow the solution to cool to room temperature, then place it in an ice bath to promote precipitation of crude Ibogaine hydrochloride.
-
Collect the crude product by vacuum filtration, washing with a small amount of cold water.
-
Protocol 2: Purification of Ibogaine Hydrochloride by Recrystallization [6]
-
Materials: Crude Ibogaine HCl, suitable solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Dissolve the crude Ibogaine HCl in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Visualizations
Caption: Workflow for the semi-synthesis of Ibogaine from Voacangine.
Caption: Troubleshooting decision tree for low reaction yields.
Caption: Key synthetic strategies for Ibogaine and its derivatives.
References
- 1. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]
- 4. Total synthesis of anti-addictive alkaloid in just seven steps | Research | Chemistry World [chemistryworld.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]
- 9. UC Davis Researchers Achieve Total Synthesis of Ibogaine | UC Davis [ucdavis.edu]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
improving the yield and purity of synthetic Ibogaline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ibogaline. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work, with a focus on improving the yield and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex iboga alkaloid, presents several challenges. Historically, the synthesis of the iboga alkaloid core, which includes an indole ring, a seven-membered azepane ring, and a bicyclic isoquinuclidine, has been a significant hurdle for synthetic chemists.[1][2] Key challenges include:
-
Construction of the complex polycyclic framework: Assembling the intricate three-dimensional structure efficiently and with high stereocontrol is a primary difficulty.[1][3]
-
Controlling stereochemistry: The iboga skeleton contains multiple stereocenters, and their precise control is crucial for obtaining the desired biologically active isomer.
-
Low overall yields: Many synthetic routes involve numerous steps, leading to a low overall yield, which can be a major obstacle for producing sufficient quantities for research and development.[3]
-
Purification: Separating the desired product from structurally similar byproducts and unreacted starting materials can be challenging.
A recent breakthrough by Hughes and Townsend in 2024 reported the first total synthesis of this compound, providing a more streamlined approach.[4][5]
Q2: What is a realistic overall yield for the total synthesis of this compound?
The first reported total synthesis of this compound achieved an overall yield of 10% over eight steps.[5][6] This represents a significant advancement in the field. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purification techniques employed.
Q3: What are common impurities encountered in the final product?
While specific impurity profiles for synthetic this compound are not extensively documented, impurities in the synthesis of the closely related alkaloid, ibogaine, can offer insights. Common impurities may include:
-
Unreacted starting materials and reagents. [7]
-
Diastereomers or other stereoisomers formed during the reaction.
-
Side-products from competing reaction pathways.
-
Oxidation or degradation products , which can lead to discoloration (e.g., a yellowish or off-white product instead of a pure white solid).[7]
Q4: What analytical techniques are recommended for assessing the purity of synthetic this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. For the related compound ibogaine, the following methods are powerful:[7]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final compound, as well as for detecting and identifying impurities.
-
Thin-Layer Chromatography (TLC): A quick and valuable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield in a specific step | - Incomplete reaction. - Suboptimal reaction conditions (temperature, concentration, catalyst loading). - Degradation of starting material or product. - Inefficient work-up or product loss during extraction. | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Systematically vary reaction parameters to find the optimal conditions. - Ensure all reagents are pure and dry, and the reaction is performed under an inert atmosphere if necessary. - Optimize the work-up procedure, for instance, by adjusting the pH during acid-base extractions to ensure the alkaloid is in the desired phase.[7] |
| Final product has a low overall yield after purification | - Product loss during multiple purification steps (e.g., column chromatography, recrystallization).[7] | - Minimize the number of purification steps where possible. - During column chromatography, select a solvent system that provides good separation to avoid collecting mixed fractions. - For recrystallization, use the minimum amount of hot solvent required to dissolve the product to maximize crystal recovery upon cooling.[7] |
| Persistent impurities observed in NMR or HPLC | - Co-elution of the impurity with the product during column chromatography. - The impurity may be an isomer with similar polarity to the product. | - Optimize the column chromatography conditions. Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. - Consider preparative HPLC for difficult separations.[7] - If the impurity is acidic or basic, an acid-base extraction could be effective in removing it.[7] |
| Difficulty in inducing crystallization | - Presence of impurities that inhibit crystal lattice formation. - Use of a suboptimal recrystallization solvent. - Residual solvent from previous steps. | - Ensure the product is as pure as possible before attempting recrystallization. - Screen a variety of solvents or solvent mixtures to find the ideal system for crystallization. For the related ibogaine hydrochloride, ethanol is commonly used.[7] - To induce crystallization, try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly evaporating the solvent.[7] |
| Final product is discolored (e.g., yellowish) | - Presence of minor, highly colored impurities. - Oxidation or degradation of the product. | - Treat a solution of the product with activated carbon to adsorb colored impurities, followed by filtration. - Ensure proper storage of the final product, protected from light and air, to prevent degradation. |
Experimental Protocols
The following are generalized protocols for key purification techniques, adapted from procedures used for the closely related alkaloid, ibogaine.[7] These should be optimized for this compound synthesis.
Protocol 1: Acid-Base Extraction
This technique is useful for separating the basic this compound from non-basic impurities.
-
Dissolution: Dissolve the crude synthetic mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous phase, while non-basic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Make the aqueous layer basic by adding a base (e.g., NaOH or NaHCO₃) until the this compound freebase precipitates or is ready for extraction.
-
Organic Extraction: Extract the this compound freebase into a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified this compound freebase.
Protocol 2: Column Chromatography (Silica Gel)
This method separates compounds based on their polarity.
-
Column Packing: Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate or adding methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This is often the final step to obtain a highly pure crystalline product.
-
Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystallization.
-
Crystal Collection: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Total Syntheses of this compound and Related Alkaloids
| Compound | Number of Steps | Overall Yield (%) | Starting Material | Reference |
| This compound | 8 | 10 | Indole and Aziridine derivatives | Hughes and Townsend, 2024[5][6] |
| Tabernanthine | 8 | 14 | Indole and Aziridine derivatives | Hughes and Townsend, 2024[5][6] |
| (±)-Ibogaine | 7 | Varies (e.g., 31% over 3 final steps) | Pyridine | MacMillan et al., 2024[3] |
Visualizations
References
- 1. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Tabernanthine and this compound: Rapid Access to Nosyl Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Tabernanthine and this compound: Rapid Access to Nosyl Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
addressing solubility and stability issues of Ibogaline in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibogaine in vitro. The information is designed to directly address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between Ibogaine free base and Ibogaine hydrochloride (HCl)?
A1: The primary difference lies in their polarity and, consequently, their solubility in aqueous solutions. Ibogaine free base is a lipophilic (fat-soluble) molecule with limited water solubility.[1] It is, however, soluble in various organic solvents.[2][3] In contrast, Ibogaine hydrochloride is the salt form of the molecule, which is significantly more water-soluble, making it the preferred choice for creating aqueous solutions for in vitro experiments.[3][4]
Q2: I'm observing precipitation after adding my Ibogaine stock solution to my cell culture media. What are the possible causes and solutions?
A2: Precipitation of Ibogaine in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: You might be exceeding the solubility limit of Ibogaine in your final assay concentration.
-
Solvent Shock: If you are using a high concentration of an organic solvent (like DMSO or ethanol) in your stock solution, adding it too quickly to the aqueous media can cause the Ibogaine to crash out of solution.
-
Interaction with Media Components: Components in your cell culture media, such as salts and proteins, can sometimes interact with the compound and lead to precipitation.[5][6]
To troubleshoot this, consider the following:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[1]
-
Minimize Final Solvent Concentration: When diluting the stock into your aqueous buffer or media, ensure the final concentration of the organic solvent is low (typically less than 0.5%) to avoid affecting the cells and to minimize precipitation.[1]
-
Stepwise Dilution: Add the stock solution to the media slowly and with gentle vortexing or sonication to aid dissolution.[1]
-
Pre-warm the Media: Gently warming the media to the experimental temperature (e.g., 37°C) before adding the Ibogaine stock can sometimes improve solubility.
Q3: How should I prepare and store Ibogaine stock solutions to ensure their stability?
A3: To maintain the stability of your Ibogaine stock solutions, follow these guidelines:
-
Use the Right Solvent: For Ibogaine free base, use an organic solvent such as DMSO or ethanol. For Ibogaine HCl, sterile water or methanol are suitable options.[7]
-
Protect from Light: Ibogaine is sensitive to light and can degrade upon exposure.[1][8] Store stock solutions in amber vials or wrap clear vials in aluminum foil.
-
Store at Low Temperatures: Aqueous solutions of Ibogaine have been found to be stable for extended periods when stored at low temperatures.[9] For long-term storage, it is advisable to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Fresh Working Solutions: For optimal results, prepare fresh dilutions of Ibogaine in your culture medium for each experiment.[1]
Q4: My in vitro results with Ibogaine are highly variable. What are some potential sources of this variability?
A4: High variability in in vitro assays with Ibogaine can stem from several factors:
-
Inconsistent Solution Preparation: Issues with the stability and solubility of your Ibogaine solution can lead to inconsistent final concentrations in your assays. Ensure your preparation methods are consistent and that the compound is fully dissolved.
-
Assay-Specific Interferences: Ibogaine might interfere with certain assay chemistries. For example, in cell viability assays like the MTT assay, it's crucial to run a cell-free control with Ibogaine to check for direct interaction with the assay reagents.[1]
-
Temperature Fluctuations: Some assays, particularly electrophysiological recordings like hERG patch-clamp, are highly sensitive to temperature. Maintaining a stable temperature (e.g., 37°C) is critical.[1]
-
Inconsistent Cell Culture Conditions: Variations in cell plating density, incubator conditions (temperature, CO2), and media changes can all contribute to variability.[10]
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Ibogaine form | Ensure you are using Ibogaine HCl for better aqueous solubility. If using the free base, prepare a stock in an organic solvent.[2][3] |
| High final concentration | Determine the maximum soluble concentration in your specific assay buffer through a solubility test. |
| Precipitation on dilution | Prepare a concentrated stock in DMSO or ethanol and dilute it slowly into the aqueous buffer while vortexing. Keep the final organic solvent concentration below 0.5%.[1] |
| pH of the medium | The solubility of Ibogaine may be pH-dependent. Check if adjusting the pH of your buffer (within a physiologically acceptable range) improves solubility.[11] |
Issue: Instability in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Light-induced degradation | Prepare and handle Ibogaine solutions in low-light conditions. Use amber vials or foil-wrapped tubes for storage and during experiments.[1][8] |
| Degradation over time | For long-term incubations, consider replacing the medium with freshly prepared Ibogaine at regular intervals to maintain the desired concentration.[1] |
| Oxidative degradation | If oxidation is suspected, consider degassing your solvents or adding antioxidants, although this should be validated to not interfere with your assay. |
| Temperature effects | Assess the stability of Ibogaine at your experimental temperature. Store stock solutions at low temperatures (-20°C or -80°C) for long-term stability.[9] |
Data Presentation
Table 1: Solubility of Ibogaine Hydrochloride
| Solvent | Concentration | Reference(s) |
| Water | Soluble | [7] |
| Methanol | Soluble | [7] |
| DMF | 0.5 mg/ml | [12] |
| DMSO | 0.5 mg/ml | [12] |
| Ethanol | 0.5 mg/ml | [12] |
| PBS (pH 7.2) | 0.1 mg/ml | [12] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general method for determining the kinetic solubility of Ibogaine in an aqueous buffer.
Materials:
-
Ibogaine compound (HCl or free base)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or a 96-well filter plate
-
Thermomixer or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Ibogaine in DMSO.
-
Incubation:
-
Add 5 µL of the Ibogaine stock solution to a microcentrifuge tube or a well of a 96-well plate.
-
Add 245 µL of the aqueous buffer to achieve a final concentration of 200 µM with 2% DMSO.
-
Seal the tubes/plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 850 rpm) for 2 hours.[12]
-
-
Separation of Undissolved Compound:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
-
Alternatively, use a filter plate to separate the supernatant from the precipitate.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved Ibogaine in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if Ibogaine has a suitable chromophore) or HPLC-UV.
-
Prepare a standard curve of Ibogaine in the same buffer/DMSO mixture to accurately quantify the solubility.
-
Protocol 2: Stability Assessment via Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of Ibogaine under various stress conditions, which is crucial for developing a stability-indicating analytical method (e.g., HPLC).
Materials:
-
Ibogaine compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV/DAD or MS)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare Ibogaine Solution: Prepare a stock solution of Ibogaine in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate, appropriately labeled containers):
-
Acid Hydrolysis: Mix the Ibogaine solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the Ibogaine solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl.
-
Oxidation: Mix the Ibogaine solution with 3% H₂O₂ and keep at room temperature for a set period.
-
Thermal Degradation: Keep the solid Ibogaine powder and the Ibogaine solution in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid Ibogaine powder and the Ibogaine solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the unstressed control and the stressed samples by a developed and validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of Ibogaine degradation under each condition.
-
The stability-indicating method is considered successful if the degradation product peaks are well-resolved from the parent Ibogaine peak.
-
Visualizations
Caption: Ibogaine's multifaceted interactions with various receptors and transporters.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach [mdpi.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Optimizing Ibogaline Dosage for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. Ibogaline is a research chemical, and its safety and efficacy have not been fully established. All animal studies should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
This technical support center provides guidance on initiating and optimizing preclinical animal studies with this compound. Due to a significant lack of published research specifically on this compound, much of the information, particularly regarding starting dosages and potential effects, is extrapolated from studies on its close structural analog, Ibogaine. Researchers should exercise caution and conduct thorough dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Ibogaine and this compound?
A1: Ibogaine and this compound are both indole alkaloids found in the Tabernanthe iboga plant. They are structurally very similar; however, this compound has an additional methoxy group on the indole ring. This structural difference may lead to variations in pharmacokinetic and pharmacodynamic properties. This compound typically constitutes about 15% of the total alkaloids in T. iboga root bark extracts.[1]
Q2: I am starting a new preclinical study with this compound. Where should I begin with dose selection?
A2: As there is a lack of specific dosage studies for this compound, a conservative approach is recommended. It is advisable to start with very low doses and perform a dose-escalation study. Based on data from Ibogaine, a "no-observable-adverse-effect level" (NOAEL) for neurotoxicity in rats has been identified at 25 mg/kg (intraperitoneal administration).[2][3] Starting well below this level for this compound and carefully monitoring for any adverse effects is a prudent strategy.
Q3: What are the common routes of administration for iboga alkaloids in preclinical studies?
A3: In rodent studies, the most common routes of administration for Ibogaine, which can be adapted for this compound, are intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) gavage. The choice of administration route will significantly impact the bioavailability and pharmacokinetics of the compound.
Q4: What are the potential adverse effects I should monitor for in my animal subjects?
A4: Based on studies with Ibogaine, potential adverse effects include tremors, ataxia (impaired coordination), seizures, and cardiotoxicity (such as QT interval prolongation).[1][2] High doses of Ibogaine (75-100 mg/kg, i.p. in rats) have been shown to cause degeneration of Purkinje cells in the cerebellum.[3][4] It is crucial to include neurotoxicity and cardiotoxicity assessments in your study design. One study noted that this compound has a higher tremorigenic potency than Ibogaine.[5]
Q5: How should I prepare this compound for administration?
A5: this compound hydrochloride is typically dissolved in a vehicle such as sterile saline or a small amount of a solubilizing agent like Tween 80 in saline, depending on its solubility characteristics. It is essential to determine the solubility of your specific batch of this compound and ensure complete dissolution before administration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe adverse events in animals at initial doses. | The starting dose is too high. This compound may be more potent or toxic than Ibogaine. | Immediately cease the experiment. Re-evaluate the starting dose, considering a significant reduction (e.g., by an order of magnitude). Ensure accurate dose calculations and proper animal handling. |
| Inconsistent behavioral effects across animals in the same dose group. | Issues with drug formulation (e.g., incomplete dissolution, instability). Variability in animal strain, age, or sex. Inconsistent administration technique. | Prepare fresh solutions for each experiment. Ensure the vehicle is appropriate and the compound is fully dissolved. Use a consistent animal model (strain, age, sex) and standardize the administration procedure. |
| No discernible effect on the target behavior (e.g., drug self-administration). | The dose may be too low. The chosen behavioral paradigm may not be sensitive to the effects of this compound. The timing of administration relative to the behavioral test may be suboptimal. | Conduct a dose-escalation study to explore higher doses, while carefully monitoring for toxicity. Consider alternative behavioral models. Perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) and adjust the experimental timeline accordingly. |
| Animals exhibit significant motor impairment, confounding behavioral results. | The dose is too high, causing sedative or ataxic effects. | Lower the dose to a range that does not produce overt motor deficits. Always include a locomotor activity test to assess for potential motor confounds at the doses used in your primary behavioral experiments. |
Quantitative Data Summary
Due to the limited availability of specific preclinical data for this compound, the following tables primarily present data for Ibogaine as a reference point. Researchers should use this information to inform the design of their this compound studies, with the understanding that the values for this compound may differ.
Table 1: Preclinical Dosages of Ibogaine in Rats (Intraperitoneal Administration)
| Dosage (mg/kg) | Effect | Animal Model | Citation |
| 25 | No-Observable-Adverse-Effect Level (NOAEL) for neurotoxicity | Rat | [2][3] |
| 40 | Reduction in morphine and cocaine self-administration | Rat | [4] |
| 40 | Reduction in locomotor activity | Rat | [6] |
| 75 - 100 | Cerebellar Purkinje cell degeneration | Rat | [3][4] |
Table 2: Pharmacokinetic Parameters of Ibogaine in Rats (20 mg/kg, i.v. infusion)
| Parameter | Value | Citation |
| Plasma Half-life (α) | 7.3 minutes | [7] |
| Plasma Half-life (β) | 3.3 hours | [7] |
| Drug Clearance | 5.9 L/h | [7] |
| Peak Plasma Concentration | 373 ng/mL | [7] |
Note: One study indicated that the pharmacokinetics of this compound in the brain follows a 3-compartment model, suggesting its distribution and elimination profile may be more complex than that of Ibogaine.
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the effect of this compound on spontaneous locomotor activity and to identify doses that may produce motor impairment.
Methodology:
-
Habituation: Acclimate rodents to the testing room for at least 60 minutes before the experiment. Place each animal in the locomotor activity chamber (e.g., a 40x40 cm open field) for a 30-minute habituation session the day before testing.
-
Drug Administration: On the test day, administer this compound or vehicle via the chosen route (e.g., i.p.).
-
Data Collection: Immediately after injection, place the animal in the locomotor activity chamber. Record activity using an automated tracking system (e.g., infrared beams or video tracking software) for a predefined period (e.g., 60-120 minutes).
-
Parameters to Measure: Total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analysis: Compare the activity levels of the this compound-treated groups to the vehicle-treated control group.
Conditioned Place Preference (CPP) Assay
Objective: To evaluate the rewarding or aversive properties of this compound, or its ability to modulate the rewarding effects of other substances.
Methodology:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days with alternating injections.
-
On "drug" days, administer this compound and confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central chamber with free access to all chambers (no injections are given). Record the time spent in each chamber for 15 minutes.
-
Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.
Neurotoxicity Assessment
Objective: To evaluate the potential for this compound-induced neuronal damage, particularly in the cerebellum.
Methodology:
-
Dosing: Administer a range of this compound doses (including a high dose) or vehicle to different groups of rats.
-
Tissue Collection: At a predetermined time point after dosing (e.g., 48-72 hours), euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histology: Carefully dissect the brain, with a focus on the cerebellum. Process the tissue for histological analysis.
-
Staining: Use specific stains to identify neuronal degeneration (e.g., Fluoro-Jade or silver stain) and reactive gliosis (e.g., immunohistochemistry for Glial Fibrillary Acidic Protein - GFAP).[4]
-
Analysis: Quantify the number of degenerating neurons and the extent of gliosis in specific cerebellar regions (e.g., Purkinje cell layer) across the different dose groups.
Visualizations
Signaling Pathways Potentially Modulated by Iboga Alkaloids
The following diagrams illustrate the complex signaling pathways known to be affected by Ibogaine. It is hypothesized that this compound may interact with these same systems, although the specific affinities and downstream effects may differ and require experimental validation.
References
- 1. Iboga (ibogaine) Uses, Benefits & Dosage [drugs.com]
- 2. How toxic is ibogaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose-response study of ibogaine-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibogaine neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 6. Effects of ibogaine on sensory-motor function, activity, and spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic characterization of the indole alkaloid ibogaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Common Issues in Ibogaline Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibogaline and its analogs in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral responses of our animals to the same dose of Ibogaine. What could be the contributing factors?
A1: High variability is a common challenge in Ibogaine research and can stem from several factors:
-
Metabolic Differences: Ibogaine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 into its active metabolite, noribogaine.[1] Genetic polymorphisms in the CYP2D6 gene can lead to significant individual differences in metabolic rates, resulting in varying plasma and brain concentrations of Ibogaine and noribogaine.[2][3] This variability in metabolism can directly impact the intensity and duration of the behavioral effects.[4] Consider using animal strains with well-characterized CYP2D6 activity or genotyping your animals.
-
Animal Strain and Substrain: Different rodent strains and even substrains can exhibit distinct behavioral phenotypes and sensitivities to drugs.[5] For example, BALB/cJ mice are known to show higher anxiety-like behavior compared to C57BL/6J mice, which could influence their response in certain behavioral paradigms.[5] It is crucial to consistently use and report the specific strain and substrain in your studies.
-
Environmental Factors: Minor changes in the experimental environment can significantly impact animal behavior.[6] Factors such as lighting conditions (mice are nocturnal and more active in dim light), noise levels, handling procedures, and even the scent of the experimenter can introduce variability.[7] Maintaining a consistent and controlled experimental environment is paramount.
-
Circadian Rhythm: The time of day when experiments are conducted is critical due to the natural circadian rhythms of the animals.[7] Testing at different times of the day can lead to variations in baseline activity and drug response. All behavioral testing should be performed at the same time each day.[7]
Q2: What are the best practices for selecting control groups in Ibogaine experiments?
A2: The choice of appropriate control groups is fundamental for the valid interpretation of your results. Here are the recommended control groups:
-
Vehicle Control: This is the most critical control group. Animals in this group receive the same injection (volume, route, and handling) as the experimental group, but with the vehicle (the solvent in which Ibogaine is dissolved, e.g., saline) alone. This controls for the effects of the injection procedure and the vehicle itself.
-
Saline Control (for drug interaction studies): When investigating the effects of Ibogaine on the behavioral responses to another drug (e.g., morphine or cocaine), a group receiving saline instead of the drug of abuse is necessary to understand the baseline behavioral effects of Ibogaine alone.
-
Naive Control (optional but recommended): A group of animals that receives no treatment or handling can be useful to assess the baseline behavior of the animals in a given paradigm.
Q3: We are concerned about the potential neurotoxic effects of Ibogaine. How can we mitigate and assess this in our behavioral studies?
A3: Ibogaine has been shown to cause degeneration of Purkinje cells in the cerebellum at high doses (e.g., 100 mg/kg in rats).[8][9] However, lower doses (e.g., 40 mg/kg in rats) that are effective in reducing drug self-administration do not appear to cause this neurotoxicity.[8]
-
Dose-Response Studies: It is crucial to conduct dose-response studies to identify the lowest effective dose for your desired behavioral outcome. A dose of 25 mg/kg has been suggested as a no-observable-adverse-effect level (NOAEL) for neurotoxicity in rats.[10]
-
Histological Assessment: To assess potential neurotoxicity, histological analysis of the cerebellum is recommended. Techniques like Fink-Heimer II staining can be used to identify degenerating neurons, while immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) can reveal astrogliosis, a sensitive marker of neurotoxicity.[8][11]
-
Behavioral Monitoring: Closely monitor animals for motor impairments such as tremors, ataxia, and a flat body posture, which can be indicative of cerebellar effects, particularly at higher doses.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent results in the Conditioned Place Preference (CPP) paradigm.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Conditioned Place Preference results.
Issue 2: Animals show motor impairments that confound the interpretation of behavioral data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for motor impairments confounding behavioral data.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Ibogaine on Motor Behavior in Rats
| Dose (mg/kg, i.p.) | Number of Animals Affected | Observed Behavioral Effects | Duration of Effects | Reference |
| 25 | 4 out of 6 | High-frequency tremor of trunk, head, and limbs | Transient (20-40 minutes) | [10] |
| 50 | 3 out of 6 | More severe tremor, ataxia, movement abnormalities, and hypotonia | Recovered after ~3 hours | [10] |
| 75 | 6 out of 6 | Severe ataxia and marked hypotonia | Recovered by 24 hours | [10] |
| 100 | 6 out of 6 | Intense behavioral effects similar to 75 mg/kg | Appeared normal at 24 hours | [10] |
Table 2: Effect of Ibogaine on Opioid Withdrawal and Craving Scores in Humans
| Time Point | Mean Subjective Opioid Withdrawal Scale (SOWS) Score (± SD) | Mean Brief Substance Craving Scale (BSCS) Score (± SD) | Percentage of Patients with No Clinical Signs of Withdrawal | Reference |
| 48 hours pre-ibogaine | 31.0 (± 11.6) | Not Reported | Not Applicable | [14] |
| 24 hours pre-ibogaine | Not Reported | Not Reported | Not Applicable | |
| 24 hours post-ibogaine | Not Reported | Not Reported | Not Reported | |
| 48 hours post-ibogaine | 14.0 (± 9.8) | Minimal Cravings (79% of patients) | 78% | [14][15] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) for Ibogaine
This protocol is adapted from established procedures for assessing the rewarding or aversive effects of psychoactive substances.[12][16][17]
1. Apparatus:
-
A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual (e.g., wall patterns) and tactile (e.g., floor textures) cues, and a smaller neutral central chamber.
-
Automated video tracking software for recording the time spent in each chamber.
2. Phases:
-
Phase 1: Pre-Conditioning (Habituation and Baseline Preference) - Day 1:
-
Place each animal in the central chamber with free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two larger chambers to determine any baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.
-
-
Phase 2: Conditioning - Days 2-9 (8 days):
-
This phase consists of alternating daily injections of Ibogaine and vehicle, paired with confinement to one of the two larger chambers.
-
On Ibogaine conditioning days (e.g., days 2, 4, 6, 8): Administer Ibogaine (e.g., 10 or 30 mg/kg, p.o. or i.p.) and immediately confine the animal to one of the large chambers (the "drug-paired" chamber) for 30 minutes.
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9): Administer the vehicle and confine the animal to the other large chamber (the "vehicle-paired" chamber) for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced across animals to avoid any confounding effects of chamber preference.
-
-
Phase 3: Post-Conditioning (Test) - Day 10:
-
Place the animal in the central chamber with free access to all three chambers for 15-20 minutes in a drug-free state.
-
Record the time spent in each of the two large chambers.
-
An increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect (preference), while a decrease indicates an aversive effect.
-
Protocol 2: Histological Assessment of Ibogaine-Induced Neurotoxicity
This protocol is based on methods used to evaluate Purkinje cell degeneration in the cerebellum.[8][9][11]
1. Tissue Preparation:
-
At a predetermined time point after Ibogaine administration (e.g., 24-72 hours), deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection.
-
Cut 30-50 µm thick coronal or sagittal sections of the cerebellum using a cryostat or vibratome.
2. Fink-Heimer II Staining for Degenerating Neurons:
-
Mount sections onto gelatin-coated slides.
-
Immerse slides in a silver nitrate solution.
-
Develop the stain using a solution containing silver nitrate, ammonium hydroxide, and ethanol.
-
Tone with gold chloride and fix with sodium thiosulfate.
-
Dehydrate and coverslip. Degenerating neurons will appear as dark, argyrophilic structures.
3. Immunohistochemistry for GFAP (Astrogliosis):
-
Rinse free-floating sections in phosphate-buffered saline (PBS).
-
Incubate sections in a solution to block endogenous peroxidase activity (e.g., hydrogen peroxide in PBS).
-
Incubate in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Incubate sections with a primary antibody against GFAP overnight at 4°C.
-
Rinse and incubate with a biotinylated secondary antibody.
-
Rinse and incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize the staining using a diaminobenzidine (DAB) substrate kit.
-
Mount, dehydrate, and coverslip. An increase in GFAP immunoreactivity (darker staining and more numerous stained astrocytes) indicates astrogliosis.
Signaling Pathways and Experimental Workflows
Ibogaine's Multi-Target Signaling
Ibogaine's behavioral effects are mediated by its complex interactions with multiple neurotransmitter systems.
Caption: Overview of Ibogaine's multi-target signaling pathways.
Experimental Workflow for Self-Administration Studies
Caption: Standard experimental workflow for Ibogaine self-administration studies.
References
- 1. Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid ibogaine to 12-hydroxyibogamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of CYP2D6 activity on the pharmacokinetics and pharmacodynamics of a single 20 mg dose of ibogaine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Ibogaine neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A dose-response study of ibogaine-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ibogaine and addiction in the animal model, a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 16. Ibogaine Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibogaine Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability of Ibogaline solutions
This technical support center provides guidance on the long-term storage and stability of ibogaine solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for ibogaine hydrochloride powder?
A1: There are varying recommendations for the storage of solid ibogaine hydrochloride. While some suppliers suggest storing it tightly sealed at room temperature, others recommend refrigeration at 2°C - 8°C.[1][2] For long-term stability of the solid analytical reference standard, storage at -20°C is recommended, which can maintain stability for at least five years.[3] To ensure the highest purity and prevent degradation, it is advisable to store solid ibogaine hydrochloride in a well-sealed container, protected from light and moisture, at refrigerated or frozen temperatures.
Q2: How should I prepare and store ibogaine solutions for long-term use?
A2: The preparation and storage of ibogaine solutions depend on the solvent and intended duration of storage. Aqueous solutions of ibogaine (1-10 mg/mL) have been found to be stable for up to 7 months at 10°C with no more than 10% loss.[4] For general laboratory use, ibogaine hydrochloride is soluble in water and methanol.[1] It is also soluble in other solvents such as DMF, DMSO, and ethanol.[3] To minimize degradation, solutions should be stored in sterile, UV-protected glass containers.[5] For long-term storage, it is recommended to prepare fresh solutions or store aliquots at low temperatures (e.g., -20°C) to minimize freeze-thaw cycles.
Q3: What are the main degradation pathways for ibogaine in solution?
A3: Ibogaine is particularly susceptible to oxidation, especially when exposed to light and heat.[6][7] The primary degradation products upon exposure to daylight are ibochine and iboluteine.[8][9][10] This transformation can be rapid, with studies showing significant degradation of ibogaine in methanolic solutions under daylight exposure.[7][8]
Q4: What is the stability of ibogaine in biological samples like plasma?
A4: Ibogaine and its primary metabolite, noribogaine, have been shown to be stable in human plasma for at least one week at room temperature.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of Ibogaine Solution (e.g., yellowing) | Oxidation due to exposure to light, air, or elevated temperatures. | - Store solutions in amber or UV-protected vials. - Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. - Store solutions at recommended low temperatures (2-8°C or -20°C). - Prepare fresh solutions if significant discoloration is observed. |
| Precipitation in Stored Solution | - Exceeding the solubility limit of ibogaine in the chosen solvent. - Temperature fluctuations affecting solubility. | - Ensure the concentration of the solution is within the known solubility limits for the solvent. - If stored at low temperatures, allow the solution to equilibrate to room temperature and gently agitate to redissolve the precipitate. - Consider using a different solvent with higher solubility for ibogaine if precipitation persists. |
| Loss of Potency or Inconsistent Experimental Results | Degradation of the ibogaine molecule. | - Verify the storage conditions and handling procedures. - Perform an analytical check of the solution's concentration and purity using a suitable method like HPLC or LC-MS. - Prepare a fresh solution from a reliable stock of solid ibogaine hydrochloride. |
Quantitative Stability Data
Table 1: Stability of Ibogaine in Aqueous Solution
| Concentration Range | Storage Temperature | Duration | Degradation | Reference |
| 1-10 mg/mL | 10°C | Up to 7 months | ≤ 10% | [4] |
Table 2: Photostability of Ibogaine in Methanolic Solution
| Compound | Initial Concentration | Condition | Half-life | Degradation Products | Reference |
| Ibogaine | 22.4 ng/mL | Daylight exposure at 20°C | 81.5 minutes | Ibochine, Iboluteine | [7][8] |
| Noribogaine | 25 ng/mL | Daylight exposure at 20°C | 11 minutes | Desmethoxyibochine, Desmethoxyiboluteine | [8] |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of Ibogaine Solutions via HPLC-UV
-
Solution Preparation: Prepare a stock solution of ibogaine hydrochloride in the desired solvent (e.g., methanol, water) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into several vials appropriate for the study conditions (e.g., clear and amber vials for photostability, various temperature-controlled chambers).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, etc.).
-
Sample Analysis: At each time point, retrieve a vial from each storage condition. Allow the sample to equilibrate to room temperature.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of approximately 210 nm and 278 nm.[3]
-
-
Data Analysis: Quantify the peak area of ibogaine at each time point relative to the T=0 sample to determine the percentage of degradation. Identify any new peaks that appear, which may correspond to degradation products.
Visualizations
Caption: Oxidative degradation pathway of Ibogaine.
Caption: Workflow for Ibogaine solution stability testing.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. biosynth.com [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ibogaine HCl (Liquid Solution) - Iboga Essence Center [ibogaessencecenter.com]
- 6. Ibogaine - Wikipedia [en.wikipedia.org]
- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of ibogaine and 12-hydroxy-ibogamine in plasma by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ibogaine Side Effects in Animal Models
This guide provides researchers, scientists, and drug development professionals with practical, evidence-based information for mitigating the common side effects of ibogaine in preclinical animal models. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate safer and more effective research.
Section 1: Cardiotoxicity (QT Prolongation)
Cardiotoxicity is one of the most significant safety concerns in ibogaine research. Understanding and managing this risk is critical for experimental success and data validity.
Frequently Asked Questions (FAQs) - Cardiotoxicity
Q1: What is the primary mechanism of ibogaine-induced cardiotoxicity? A1: The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] This channel is critical for the repolarization phase of the cardiac action potential.[1][2] Inhibition of hERG channels by ibogaine and its primary metabolite, noribogaine, delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1] This QT prolongation increases the risk of life-threatening cardiac arrhythmias, such as Torsade de Pointes (TdP).[1]
Q2: Are both ibogaine and its metabolite, noribogaine, cardiotoxic? A2: Yes, both ibogaine and its long-lasting active metabolite, noribogaine, contribute to cardiotoxicity by blocking hERG potassium channels.[1][5] The long half-life of noribogaine means the risk of adverse cardiac events can persist for several days after a single dose of ibogaine.[1]
Q3: What are the standard preclinical models for assessing ibogaine's cardiotoxicity? A3: The main preclinical models include:
-
In vitro patch-clamp electrophysiology: To directly measure the effect of ibogaine on hERG and other cardiac ion channels (e.g., NaV1.5, CaV1.2).[1][6]
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): A human-relevant in vitro model to assess effects on action potential duration.[1]
-
In vivo electrocardiogram (ECG) monitoring: Typically performed in conscious, freely moving animal models like rats or guinea pigs to measure QT interval changes post-administration.[1]
Troubleshooting Guide - Cardiotoxicity Experiments
Q: My in vivo ECG recordings show high variability in QT interval prolongation after ibogaine administration. What could be the cause? A: High variability is a common issue. Consider the following factors:
-
Animal Stress: Stress can significantly alter heart rate and other cardiovascular parameters. Ensure animals have a sufficient acclimatization period (at least one week post-surgery for telemetry implantation) in the experimental setup to minimize stress.[1]
-
Heart Rate Correction: The QT interval is inversely proportional to heart rate. It is crucial to apply a heart rate correction formula to obtain the QTc. For rodents, Bazett's formula (QTc = QT / √RR) is commonly used.[1]
-
Animal Strain: Differences in drug metabolism, potentially due to genetic polymorphisms (e.g., in CYP2D6), can exist between strains. Using a well-characterized, isogenic animal strain can reduce this variability.[1]
-
T-wave Identification: Inaccurate identification of the end of the T-wave is a major source of error. Use a consistent, clearly defined method (e.g., the tangent method) for this measurement across all recordings.[1]
Q: I am having trouble with ibogaine precipitating out of my solution during in vitro patch-clamp experiments. A: Ibogaine has poor solubility at physiological pH. To resolve this, prepare concentrated stock solutions in a suitable solvent like DMSO. Make final dilutions into the external buffer solution immediately before use and visually inspect for any signs of precipitation.[1]
Mitigation Strategy: Utilizing Ibogaine Analogues
The most effective strategy for minimizing cardiotoxicity is the use of synthetic analogues designed for an improved safety profile.
| Compound | hERG Inhibition Potency (IC50) | Key Cardiotoxicity Findings in Animal Models | Citation(s) |
| Ibogaine | ~4 µM | Causes significant QT prolongation; pro-arrhythmic potential. | |
| 18-MC | Less potent than ibogaine. | Does not cause bradycardia (slowing of heart rate) at high doses. | [7] |
| Tabernanthalog (TBG) | ~148 µM (~37x weaker than Ibogaine) | Lacks ibogaine's toxicity in animal tests; considered to have a lower potential for cardiotoxicity. | [8] |
Experimental Protocol: In Vivo ECG Monitoring in Rats
This protocol is adapted from standard methodologies for assessing drug-induced QT prolongation.[1]
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Implantation:
-
Anesthetize the animal using isoflurane or a similar anesthetic.
-
Surgically implant a telemetry transmitter (e.g., from DSI) into the peritoneal cavity.
-
Place the two ECG leads subcutaneously in a Lead II configuration.
-
Allow for a post-operative recovery period of at least one week.[1]
-
-
Acclimatization & Baseline Recording:
-
House rats individually in cages placed on a telemetry receiver.
-
Record baseline ECG data for at least 24 hours to establish a stable diurnal rhythm before drug administration.
-
-
Drug Administration:
-
Administer ibogaine, analogue, or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
-
-
Post-Dose Recording:
-
Continuously record ECG data for a minimum of 24-48 hours post-dose to capture the effects of both the parent compound and its metabolites.[1]
-
-
Data Analysis:
-
Analyze ECG waveforms to determine Heart Rate (HR), PR interval, QRS duration, and QT interval.
-
Apply a heart rate correction to the QT interval using Bazett's formula (QTc = QT / √RR).[1]
-
Compare post-dose QTc values to the time-matched baseline values for each animal.
-
Diagrams: Cardiotoxicity Assessment
Caption: Workflow for assessing ibogaine-induced cardiotoxicity in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-addiction drug ibogaine inhibits hERG channels: a cardiac arrhythmia risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-addiction drug ibogaine inhibits cardiac ion channels: a study to assess the drug’s proarrhythmic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-hallucinogenic psychedelic analog reverses effects of stress in mouse study - News [news.ucsc.edu]
troubleshooting inconsistent results in Ibogaline research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibogaline. The information is designed to address common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter during their experiments with this compound, presented in a question-and-answer format.
Q1: We are observing high variability in our in vivo behavioral studies. What are the potential causes?
A1: Inconsistent results in behavioral studies involving this compound are common and can stem from several factors:
-
Metabolic Differences: this compound is primarily metabolized by the CYP2D6 enzyme into its active metabolite, noribogaine.[1][2] Genetic polymorphisms in the CYP2D6 gene lead to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid).[2] This can result in significant variations in the plasma concentrations and clearance of this compound, leading to different behavioral outcomes.[2][3] It is advisable to use animal strains with a well-characterized CYP2D6 profile or to genotype the animals prior to the study.
-
Sex Differences: Some studies have reported sex-dependent effects of this compound. For instance, female rats may exhibit a greater sensitivity to this compound's effects on locomotor activity.[4]
-
Animal Model and Paradigm: The choice of animal model (e.g., rats vs. mice) and the specific behavioral paradigm (e.g., self-administration vs. conditioned place preference) can yield different results.[5][6] For example, this compound has been shown to reduce drug self-administration but may not have a significant effect on drug-induced conditioned place preference.[5][6]
-
Dosage and Acclimatization: this compound can induce motor impairments, such as tremors and ataxia, particularly at higher doses, which can interfere with behavioral performance.[7] A proper acclimatization period and careful dose selection are crucial.
Q2: Our in vitro receptor binding assay results are not consistent. What should we check?
A2: Variability in in vitro assays can often be traced back to the stability of this compound and the experimental setup:
-
Compound Stability: this compound and its metabolite noribogaine are sensitive to light and heat, which can cause degradation.[8] It is crucial to prepare fresh solutions for each experiment and protect them from light by using amber vials or foil.[9][10] For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.[9]
-
Solution Preparation: Ensure complete solubilization of this compound. Stock solutions are often prepared in DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across experiments, as it can have its own effects. Visually inspect for any precipitation.[11]
-
Assay Conditions: Factors like inconsistent temperature, pH of the buffer, and incubation times can all contribute to variability. For instance, hERG channel kinetics are highly temperature-sensitive.[9]
Q3: We are having trouble with the analytical quantification of this compound and noribogaine using LC-MS/MS. What are some common pitfalls?
A3: LC-MS/MS analysis of this compound and noribogaine can be challenging. Here are some troubleshooting tips:
-
Ion Suppression/Enhancement: The biological matrix can significantly affect the ionization of the analytes.[12] It is essential to use a robust sample preparation method, such as solid-phase extraction (SPE), to minimize matrix effects.[13][14] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[12]
-
Analyte Stability: As mentioned, this compound is unstable under certain conditions. Ensure that samples are handled to avoid light degradation.[10] Stability in the autosampler should also be assessed. In frozen plasma, both compounds have been shown to be stable for at least a year.[13]
-
Chromatography: Poor chromatographic resolution can lead to co-elution with matrix components, causing ion suppression. Optimize the mobile phase and gradient to ensure good peak shape and separation from endogenous interferences.[13][14]
Q4: How does the purity of the this compound sample affect experimental outcomes?
A4: The purity of the this compound used is a critical factor that is often overlooked. This compound sourced from plant extracts can contain a variety of other alkaloids which may have their own pharmacological activities. Even synthetically derived this compound can contain impurities from the manufacturing process. These impurities can lead to off-target effects and contribute to inconsistent and difficult-to-interpret results. It is highly recommended to use well-characterized, high-purity this compound and to report the purity in publications.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound and Noribogaine
This table summarizes the binding affinities of this compound and its primary metabolite, Noribogaine, at various CNS receptors. Note that values can vary between studies due to different experimental conditions.
| Receptor/Transporter | Ligand | Binding Affinity (Ki) in µM | Reference(s) |
| Opioid Receptors | |||
| µ-Opioid | This compound | 11.04 ± 0.66 | [15] |
| Noribogaine | 2.66 ± 0.62 | [15] | |
| κ-Opioid | This compound | 2.08 - 3.77 | [16][17] |
| Noribogaine | 0.96 ± 0.08 | [15] | |
| δ-Opioid | Ibogaine | > 100 | [15] |
| Noribogaine | 24.72 ± 2.26 | [15] | |
| Monoamine Transporters | |||
| Serotonin (SERT) | Ibogaine | ~10 | [18] |
| Noribogaine | 0.04 (IC50) | [19] | |
| Dopamine (DAT) | This compound | Equiponent to Noribogaine | [19] |
| Noribogaine | Equiponent to Ibogaine | [19] | |
| Glutamate Receptors | |||
| NMDA | Ibogaine | 3.1 (IC50) | [20] |
| Sigma Receptors | |||
| Sigma-1 | This compound | 1.5 - 3 | [21] |
| Sigma-2 | This compound | 1.5 - 3 | [21] |
| Nicotinic Acetylcholine Receptors | |||
| α3β4 | This compound | Noncompetitive antagonist | [22] |
Table 2: Pharmacokinetic Parameters of this compound
This table presents a summary of key pharmacokinetic parameters for this compound in different species. These values are approximate and can be influenced by factors such as route of administration and genetic variations in metabolizing enzymes.
| Species | Dose & Route | T½ (half-life) | Cmax (Peak Plasma Concentration) | Clearance | Reference(s) |
| Rat | 20 mg/kg i.v. | 3.3 hours (beta) | 373 ng/mL | 5.9 L/h | [15] |
| Human (Extensive Metabolizer) | 20 mg oral | ~2.5 hours | - | - | [19] |
| Human (Poor Metabolizer/Paroxetine) | 20 mg oral | 10.2 hours | - | - | [1] |
| Mouse | 10 mg/kg oral | ~2 hours | - | - | [16] |
Experimental Protocols
This section provides an overview of methodologies for key experiments. Researchers should always optimize these protocols for their specific laboratory conditions and reagents.
Protocol 1: Radioligand Binding Assay for µ-Opioid Receptor
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the µ-opioid receptor.
-
Tissue Preparation: Homogenize brain tissue (e.g., mouse forebrain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
-
Assay Setup: In triplicate, combine the membrane preparation, a radioligand specific for the µ-opioid receptor (e.g., [³H]-DAMGO or [³H]-naloxone), and varying concentrations of unlabeled this compound in a final volume of 1 mL.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Animal Self-Administration Paradigm (Rat Model)
This protocol outlines a general procedure for assessing the effect of this compound on drug self-administration in rats.
-
Surgical Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Training: Place the rats in operant conditioning chambers equipped with two levers. Train the rats to press the active lever to receive an intravenous infusion of the drug of abuse (e.g., morphine or cocaine). The other lever (inactive) has no programmed consequences. Continue training until a stable baseline of drug self-administration is achieved (e.g., less than 15% variation over three consecutive days).
-
This compound Administration: Once a stable baseline is established, administer a single dose of this compound (e.g., 40 mg/kg, i.p.).
-
Testing: Return the rats to the operant chambers and record the number of active and inactive lever presses for a set duration (e.g., 2 hours) at different time points post-Ibogaline administration (e.g., 1, 24, and 48 hours).
-
Data Analysis: Compare the number of drug infusions self-administered after this compound treatment to the baseline levels to determine the effect of this compound on drug-taking behavior.
Mandatory Visualizations
This compound's Multi-Receptor Interaction Network
This diagram illustrates the complex pharmacology of this compound, showing its interaction with multiple receptor systems in the central nervous system.
Caption: Overview of this compound's primary molecular targets in the central nervous system.
Simplified this compound Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot inconsistent experimental results in this compound research.
Caption: A step-by-step guide for troubleshooting common issues in this compound experiments.
This compound's Putative Downstream Effects on Dopamine Signaling
This diagram illustrates a potential mechanism by which this compound's interaction with NMDA and kappa-opioid receptors can modulate dopamine release.
Caption: A simplified model of how this compound may influence dopamine neurotransmission.
References
- 1. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 2. The effect of ibogaine on Sigma- and NMDA-receptor-mediated release of [3H]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Ibogaine and addiction in the animal model, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 20. Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.miami.edu]
- 22. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for More Sensitive Ibogaline Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Ibogaline. Our aim is to help you resolve common issues and enhance the sensitivity and reliability of your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for alkaloids like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH. Ensure your mobile phase is adequately buffered. For a basic compound like this compound, using a mobile phase with a pH between 3 and 7 can help to maintain it in a consistent protonated state, which can improve peak shape.
-
Solution 2: Use a High-Purity Column. Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups. If you are using an older column, consider switching to a newer generation C18 or C8 column.
-
Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce peak tailing. However, be aware that TEA can suppress ionization in LC-MS applications.
-
Solution 4: Check for Column Contamination. Contaminants from previous injections can accumulate at the head of the column and cause peak distortion. Implement a regular column washing protocol.
-
Issue 2: Low Sensitivity or Inconsistent Signal in LC-MS Analysis
-
Question: I am struggling to achieve the required sensitivity for this compound in my LC-MS/MS method, and the signal is not reproducible. What should I check?
-
Answer: Low and inconsistent sensitivity in LC-MS can stem from several factors, from sample preparation to instrument settings.
-
Solution 1: Optimize Mass Spectrometer Parameters. Ensure that the MS parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate, are optimized for this compound. It is crucial to tune the instrument specifically for your analyte.
-
Solution 2: Evaluate Matrix Effects. Biological samples contain endogenous components that can co-elute with this compound and suppress its ionization. To mitigate this, improve your sample preparation by using techniques like solid-phase extraction (SPE) for a cleaner extract. You can also dilute your sample, though this may not be feasible for detecting very low concentrations.
-
Solution 3: Use a Suitable Internal Standard. A stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and matrix effects.
-
Solution 4: Check Mobile Phase Composition. Avoid using non-volatile additives like trifluoroacetic acid (TFA), which can cause ion suppression. Formic acid is a more MS-friendly alternative for positive ion mode.
-
Solution 5: Ensure Proper Instrument Maintenance. Regularly clean the ion source and check for any blockages. A dirty or poorly maintained MS source is a common cause of poor sensitivity.
-
Issue 3: High Background Noise in the Chromatogram
-
Question: My baseline is very noisy, making it difficult to integrate the peaks for low concentrations of this compound. What are the likely sources of this noise?
-
Answer: High background noise can obscure your analyte signal and negatively impact your limit of detection.
-
Solution 1: Use High-Purity Solvents and Reagents. Ensure that all solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium formate) are of LC-MS grade. Lower grade solvents can contain impurities that contribute to a noisy baseline.
-
Solution 2: Degas the Mobile Phase. Dissolved gases in the mobile phase can outgas in the detector, leading to baseline disturbances. Use an online degasser or degas your mobile phase by sonication or helium sparging.
-
Solution 3: Check for System Contamination. A contaminated HPLC system, including tubing, fittings, and the column, can leach impurities and cause a noisy baseline. Flush the system thoroughly.
-
Solution 4: Inspect the Detector. For UV detectors, ensure the lamp is in good condition and the flow cell is clean. For MS detectors, check for electronic noise and ensure a stable spray in the ion source.
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical limit of detection (LOD) for this compound in biological samples?
-
Answer: The LOD for this compound is highly dependent on the analytical technique and the sample matrix. For GC-MS methods, LODs in the range of 5-20 ng/mL have been reported for biological fluids and tissues. More sensitive LC-MS/MS methods can achieve even lower detection limits.
-
Question: How should I prepare my biological samples for this compound analysis?
-
Answer: A common approach for biological fluids like plasma or urine is a liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For tissue samples, homogenization followed by extraction is typically required. The choice of extraction solvent and pH is critical for efficiently isolating the alkaloid. An acid-base extraction procedure can also be effective.
-
Question: What are the best storage conditions for this compound in biological matrices to ensure its stability?
-
Answer: To minimize degradation, biological samples containing this compound should be stored at low temperatures, preferably at -20°C or -80°C. Factors such as pH, light exposure, and enzymatic activity can affect the stability of drugs in biological matrices. It is recommended to perform stability studies under your specific storage conditions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for different this compound detection methods.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS | Tissue Extract | ~20 ng/mL | - | 50-400 ng | |
| GC-PCI-MS | Plasma | - | 10 ng/mL | 10-1000 ng/mL | |
| GC-MS | Biological Fluids & Brain Tissue | 5 ng/mL | 5-10 ng/mL | 5-1000 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 1 mL of biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Add a buffering agent to adjust the pH to approximately 9.5 (e.g., saturated NH4Cl).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of methylene chloride and isopropanol, 95:5 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for injection into the LC-MS system.
Protocol 2: GC-MS Analysis of this compound
-
Sample Preparation: Prepare the sample as described in Protocol 1. Derivatization with an agent like trifluoroacetic anhydride may be necessary.
-
GC Column: Use a 5% phenylmethylsilicone column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp: Increase to 320°C at a rate of 20°C/min.
-
Hold
-
Technical Support Center: Enhancing Ibogaline Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo studies aimed at enhancing the bioavailability of Ibogaline.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to achieving high oral bioavailability of this compound?
A1: The primary obstacles to high oral bioavailability of this compound are its extensive first-pass metabolism in the gut and liver, and its susceptibility to efflux pumps like P-glycoprotein (P-gp). This compound is rapidly metabolized by the cytochrome P450 enzyme CYP2D6 into its primary active metabolite, northis compound[1][2][3][4]. This metabolic conversion significantly reduces the amount of unchanged this compound reaching systemic circulation. Additionally, as a substrate for the P-gp efflux transporter, this compound can be actively pumped back into the intestinal lumen, further limiting its absorption[5][6].
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several strategies are being explored to overcome the challenges of this compound's low oral bioavailability. These can be broadly categorized as:
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems (e.g., solid lipid nanoparticles, polymeric nanoparticles) or liposomes can protect it from premature metabolism and facilitate its absorption[7][8].
-
P-glycoprotein (P-gp) Inhibition: Co-administration of this compound with P-gp inhibitors can block the efflux pump, thereby increasing its intestinal absorption and systemic exposure[5][6][9].
-
Prodrug Approach: Modifying the this compound molecule to create a prodrug can improve its physicochemical properties for better absorption. The prodrug is then converted to the active this compound in the body[10].
-
Formulation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance the solubility and dissolution rate of poorly soluble drugs like this compound, which may lead to improved absorption[1][5].
Q3: Are there any safety concerns when using bioavailability enhancement strategies with this compound?
A3: Yes, enhancing the bioavailability of this compound must be approached with caution due to its known cardiotoxicity and neurotoxicity at higher doses[11][12]. Strategies that significantly increase this compound's plasma concentration can also increase the risk of adverse effects, such as QT interval prolongation. Therefore, it is crucial to conduct thorough dose-response and safety pharmacology studies when evaluating any new formulation or co-administration strategy.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between subjects | 1. Genetic polymorphism in CYP2D6 enzymes leading to different metabolism rates. 2. Inconsistent oral gavage technique. 3. Instability of the this compound formulation. | 1. Consider using a genetically homogeneous animal strain or genotyping the animals for CYP2D6. 2. Ensure consistent training of personnel on oral gavage techniques to minimize variability in administration. 3. Assess the stability of your formulation under experimental conditions (e.g., in the vehicle, at room temperature). |
| Low or no detectable plasma levels of this compound after oral administration | 1. Extensive first-pass metabolism. 2. Poor solubility of the administered form of this compound. 3. P-glycoprotein efflux. | 1. Consider one of the bioavailability enhancement strategies mentioned in the FAQs. 2. Improve solubility by using a salt form (e.g., this compound HCl) or formulating with solubility enhancers like cyclodextrins. 3. Co-administer a P-gp inhibitor. |
| Unexpected toxicity or adverse effects at a given dose | 1. "Dose dumping" from a controlled-release formulation. 2. Enhanced absorption leading to higher than expected plasma concentrations. 3. Interaction with other administered compounds. | 1. Thoroughly characterize the in vitro release profile of your formulation to ensure it is gradual and controlled. 2. Start with lower doses when testing a new bioavailability-enhanced formulation. 3. Review all co-administered substances for potential pharmacokinetic or pharmacodynamic interactions. |
| Difficulty in formulating this compound in a suitable vehicle for oral administration | 1. Poor solubility of this compound freebase in aqueous solutions. 2. Instability of the compound in certain solvents. | 1. Use this compound HCl, which is more water-soluble. 2. Consider using vehicles such as distilled water, saline, or a small percentage of a non-toxic organic solvent like DMSO, ensuring the final concentration of the organic solvent is low. |
Data Presentation
Currently, there is a lack of publicly available, direct comparative studies showing the in vivo pharmacokinetic parameters of different this compound bioavailability enhancement strategies in a single table. The following table provides a conceptual framework for how such data should be structured for effective comparison. Researchers are encouraged to populate this table with their own experimental data.
Table 1: Conceptual Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound HCl in Saline | 20 | Data Point 1 | Data Point 2 | Data Point 3 | 100 (Reference) |
| This compound-loaded SLNs | 20 | Data Point 4 | Data Point 5 | Data Point 6 | Calculated Value |
| This compound + Verapamil (P-gp inhibitor) | 20 + 10 | Data Point 7 | Data Point 8 | Data Point 9 | Calculated Value |
| This compound-Cyclodextrin Complex | 20 | Data Point 10 | Data Point 11 | Data Point 12 | Calculated Value |
Note: "Data Point" and "Calculated Value" are placeholders for experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments related to enhancing this compound's bioavailability.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general method for preparing SLNs and would require optimization for this compound.
Materials:
-
This compound HCl
-
Lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Distilled water
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Preparation of the lipid phase: Dissolve a specific amount of glyceryl monostearate and this compound HCl in dichloromethane.
-
Preparation of the aqueous phase: Dissolve Poloxamer 188 in distilled water.
-
Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent evaporation: Evaporate the organic solvent from the emulsion under reduced pressure.
-
Nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the unencapsulated drug and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the bioavailability of an this compound formulation in rats.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration: Administer the this compound formulation (e.g., this compound-loaded SLNs or a control solution) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound and northis compound concentrations using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.
Visualizations
Logical Relationship of Bioavailability Enhancement Strategies
The following diagram illustrates the logical relationship between the problem of low this compound bioavailability and the various strategies to overcome it.
Simplified Signaling Pathway of this compound's Neuropharmacological Effects
This diagram provides a simplified overview of the key neurotransmitter systems and signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Bioavailability Study
This diagram outlines the typical workflow for an in vivo study comparing different this compound formulations.
References
- 1. Frontiers | Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibogaine Has Sex-Specific Plasma Bioavailability, Histopathological and Redox/Antioxidant Effects in Rat Liver and Kidneys: A Study on Females - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Challenges in Preclinical Drug Development: How to Overcome Them? | by Gyan Consulting | Medium [gyanconsulting.medium.com]
- 10. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 11. Solid Lipid Nanoparticles: An Innovative Drug Delivery System for Enhanced Bioavailability and Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
Validation & Comparative
Ibogaline versus Ibogaine: a comparative analysis of anti-addictive efficacy
For Researchers, Scientists, and Drug Development Professionals
Ibogaine, a psychoactive indole alkaloid from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential in treating substance use disorders. Its purported anti-addictive properties, including the reduction of withdrawal symptoms and drug cravings, have been explored in numerous preclinical and clinical studies. Ibogaline, another alkaloid present in the T. iboga root bark, is structurally similar to ibogaine. However, a direct comparative analysis of their anti-addictive efficacy is hampered by a notable scarcity of research on this compound. This guide provides a comprehensive comparison based on the available experimental data, highlighting the extensive research on ibogaine and the current knowledge gaps regarding this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for ibogaine and this compound, underscoring the disparity in the depth of research between the two compounds.
Table 1: Comparative Receptor Binding Affinities (Kᵢ in µM)
| Receptor/Transporter | Ibogaine | This compound |
| Sigma-2 (σ₂) Receptor | 0.201[1], 0.0904-0.250[2] | 0.194[1] |
| NMDA Receptor | ~1-5[3][4] | Data Not Available |
| Kappa Opioid (κ) Receptor | ~2-4[4] | Data Not Available |
| Mu Opioid (μ) Receptor | ~10-100[4] | Data Not Available |
| Serotonin Transporter (SERT) | ~0.5[4] | Data Not Available |
| Dopamine Transporter (DAT) | ~2[4] | Data Not Available |
Table 2: Comparative Effects on Drug Self-Administration in Animal Models
| Drug of Abuse | Ibogaine | This compound |
| Morphine | Dose-dependently decreases self-administration in rats (2.5-80 mg/kg)[5][6]. A single injection can lead to a persistent decrease in intake for days or weeks in some animals[5][6]. | Data Not Available |
| Cocaine | A single injection (40 mg/kg) significantly decreases self-administration in rats for over 48 hours[7][8]. Repeated weekly administration shows a more prominent and lasting inhibitory effect[7][8]. An 80 mg/kg dose suppressed cocaine self-administration for 48 hours[9][10]. | Data Not Available |
Table 3: Comparative Effects on Opioid Withdrawal Symptoms in Animal Models
| Withdrawal Symptom | Ibogaine | This compound |
| Naloxone-Precipitated Morphine Withdrawal (Rats) | Significantly reduces wet-dog shakes, grooming, teeth chattering, and diarrhea at doses of 40 and 80 mg/kg[11]. Another study showed attenuation of some withdrawal signs with intracerebroventricular administration[12]. However, one study reported a failure to reduce naloxone-precipitated withdrawal signs[13]. | Data Not Available |
| Naloxone-Induced Morphine Withdrawal (Mice) | Significantly inhibits withdrawal-induced jumping at doses of 40 and 80 mg/kg (64.2% and 96.9% inhibition, respectively)[14][15]. | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the anti-addictive efficacy of compounds like ibogaine.
Drug Self-Administration in Rats
This model is a gold standard for assessing the reinforcing properties of a drug and the potential of a compound to reduce drug-seeking behavior.
-
Animal Subjects: Male Wistar or Sprague-Dawley rats are commonly used. They are individually housed and maintained on a regular light-dark cycle with ad libitum access to food and water unless otherwise specified.
-
Surgical Implantation: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit point on the back of the animal.
-
Apparatus: Standard operant conditioning chambers are used, equipped with two levers, a stimulus light above each lever, a house light, and a drug infusion pump connected to the rat's catheter via a swivel system that allows free movement.
-
Training: Rats are placed in the operant chambers and trained to press a designated "active" lever to receive an intravenous infusion of a drug of abuse (e.g., morphine or cocaine). Each infusion is paired with a cue, such as the illumination of a stimulus light. The other lever is designated as "inactive" and has no programmed consequences. Training sessions typically last for several hours daily for a number of days until a stable baseline of self-administration is achieved.
-
Testing of Ibogaine/Ibogaline: Once a stable baseline of drug self-administration is established, animals are pre-treated with the test compound (ibogaine or a vehicle control) at various doses and time points before the self-administration session. The number of active and inactive lever presses, and consequently the amount of drug self-administered, is recorded and analyzed.
Assessment of Opioid Withdrawal in Rats
This model is used to evaluate the potential of a compound to alleviate the physical symptoms of opioid withdrawal.
-
Induction of Dependence: Rats are made physically dependent on an opioid, typically morphine. This can be achieved through repeated injections of morphine or by subcutaneous implantation of morphine pellets, which release the drug continuously over a period of days.
-
Precipitation of Withdrawal: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone or naltrexone. This rapidly displaces the opioid from its receptors, inducing a robust and measurable withdrawal syndrome.
-
Assessment of Withdrawal Signs: Following the administration of the antagonist, animals are observed for a set period (e.g., 30-60 minutes) and scored for the presence and severity of various withdrawal signs. A standardized checklist of somatic signs is often used, which may include:
-
Wet-dog shakes: Rapid, rotational shaking of the head and body.
-
Jumping: Spontaneous jumping behavior.
-
Piloerection: Hair standing on end.
-
Ptosis: Drooping of the eyelids.
-
Teeth chattering/chewing: Involuntary jaw movements.
-
Diarrhea and urination: Increased frequency and amount.
-
Other signs: Writhing, grooming, tremors, and vocalizations.
-
-
Testing of Ibogaine/Ibogaline: The test compound (ibogaine or vehicle) is administered prior to the precipitation of withdrawal. The frequency and severity of the observed withdrawal signs are then compared between the treated and control groups to determine if the compound attenuates the withdrawal syndrome.
Mandatory Visualization
The following diagrams illustrate key concepts related to the pharmacology and experimental evaluation of ibogaine and related compounds.
Caption: Putative signaling pathways of ibogaine's anti-addictive effects.
Caption: Experimental workflow for a typical drug self-administration study.
Conclusion
The existing body of research provides substantial evidence for the anti-addictive potential of ibogaine in preclinical models of addiction. It demonstrates efficacy in reducing self-administration of opioids and cocaine and in attenuating opioid withdrawal symptoms. The pharmacological profile of ibogaine is complex, involving interactions with multiple neurotransmitter systems, which are thought to contribute to its therapeutic effects.
For researchers and drug development professionals, this comparative analysis highlights a critical knowledge gap. The promising, albeit complex, profile of ibogaine warrants further investigation into its analogs and related compounds. Future research should prioritize a systematic evaluation of the pharmacological and behavioral effects of this compound to determine if it offers a similar, improved, or distinct profile compared to ibogaine. Such studies are essential to fully understand the therapeutic potential of the rich array of alkaloids found in Tabernanthe iboga.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 5. Effects and aftereffects of ibogaine on morphine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of ibogaine on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ibogaine on responding maintained by food, cocaine and heroin reinforcement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ibogaine on acute signs of morphine withdrawal in rats: independence from tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ibogaine on naloxone-precipitated withdrawal syndrome in chronic morphine-dependent rats [pubmed.ncbi.nlm.nih.gov]
- 13. Ibogaine fails to reduce naloxone-precipitated withdrawal in the morphine-dependent rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ibogaine attenuation of morphine withdrawal in mice: role of glutamate N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. puzzlepiece.org [puzzlepiece.org]
A Comparative Analysis of the Receptor Binding Profiles of Ibogaline and Other Iboga Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profiles of several key iboga alkaloids, including ibogaine, its primary metabolite noribogaine, and tabernanthine. Despite extensive investigation into this class of compounds, quantitative receptor binding data for ibogaline remains limited in the readily available scientific literature. This document summarizes the existing experimental data for the other principal alkaloids to offer a valuable resource for researchers in pharmacology and drug development.
Quantitative Receptor Binding Profiles
The following table summarizes the inhibitory constants (Ki) of ibogaine, noribogaine, and tabernanthine at various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity. All values are presented in nanomolar (nM) concentrations.
| Receptor/Transporter | Ibogaine Ki (nM) | Noribogaine Ki (nM) | Tabernanthine Ki (nM) |
| Opioid Receptors | |||
| µ-Opioid (MOR) | 2,000 - 4,000[1] | 680[1] | - |
| κ-Opioid (KOR) | 2,200[1] | 610[1] | 150[2] |
| δ-Opioid (DOR) | >100,000[3] | 24,720[3] | - |
| Glutamate Receptors | |||
| NMDA ([³H]MK-801 site) | 1,200[4] | 5,500[4] | 10,500[2] |
| Sigma Receptors | |||
| σ₁ | 8,554[5] | 15,000 | - |
| σ₂ | 201[5] | 5,226[5] | 194[5] |
| Monoamine Transporters | |||
| Serotonin (SERT) | 500 | 40 | - |
| Dopamine (DAT) | 2,000 | 2,000 | - |
| Serotonin Receptors | |||
| 5-HT₂A | 92,500[6] | 34,500[6] | - |
| 5-HT₃ | 1,300[1] | - | - |
| Nicotinic Acetylcholine Receptors | |||
| α3β4 | 20 | 1,500 | - |
| Sodium Channels | 3,100[1] | - | - |
Data for tabernanthine at many of these sites were not available in the reviewed literature. It is important to note that binding affinities can vary between studies due to different experimental conditions.
Structural Relationships of Compared Iboga Alkaloids
The structural similarities and differences between this compound, ibogaine, noribogaine, and tabernanthine are depicted below. These variations in their chemical structures are responsible for their distinct receptor binding profiles and pharmacological effects.
Experimental Methodologies
The data presented in this guide were primarily obtained through in vitro radioligand binding assays and functional assays such as [³⁵S]GTPγS binding. These techniques are fundamental in determining the affinity of a compound for a specific receptor and its functional consequence upon binding.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a test compound (e.g., an iboga alkaloid) for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Generalized Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes. The final membrane pellet is resuspended in an appropriate buffer.
-
Assay Incubation: The membrane preparation is incubated in the presence of a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs). It measures the extent to which a compound, upon binding to the receptor, stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit of the G-protein. This provides a measure of G-protein activation.
Generalized Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the GPCR of interest are prepared.
-
Assay Incubation: The membranes are incubated with GDP (to ensure G-proteins are in their inactive state), varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.
-
Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form, typically by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The data are analyzed to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a known full agonist). This allows for the classification of the compound as a full agonist, partial agonist, antagonist, or inverse agonist. For example, noribogaine has been shown to be a G-protein biased agonist at the kappa-opioid receptor.[7]
Signaling Pathways
The interaction of iboga alkaloids with their target receptors initiates a cascade of intracellular signaling events. A key example is the modulation of opioid receptor signaling. Noribogaine, for instance, acts as a biased agonist at the kappa-opioid receptor (KOR).[7] This means it preferentially activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia and anti-addiction, while only weakly recruiting β-arrestin, a pathway linked to adverse effects such as dysphoria.
Summary and Conclusion
The available data indicate that ibogaine, noribogaine, and tabernanthine are pharmacologically complex alkaloids with a broad range of receptor targets. Noribogaine generally exhibits higher affinity for opioid receptors compared to ibogaine.[3] Both ibogaine and tabernanthine show moderate affinity for the sigma-2 receptor.[5] The multifaceted receptor binding profile of these compounds likely contributes to their complex and potentially therapeutic effects.
The notable absence of quantitative receptor binding data for this compound in the reviewed literature highlights a significant gap in our understanding of this particular iboga alkaloid. Further research, including comprehensive radioligand binding screens, is necessary to fully characterize the pharmacological profile of this compound and to enable a more complete comparison with other members of this important class of natural products. Such studies will be crucial for elucidating its potential therapeutic applications and for the development of safer, more effective derivatives.
References
- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 2. [PDF] Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 3. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally modified ibogaine analogs exhibit differing affinities for NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibogaine and its congeners are sigma 2 receptor-selective ligands with moderate affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and biochemical evidence for a nonessential 5-HT2A component of the ibogaine-induced discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iceers.org [iceers.org]
Unveiling the Neuroprotective Potential of Ibogaline: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research. Within the diverse chemical landscape of natural products, iboga alkaloids have emerged as compounds of significant interest. This guide provides a comparative analysis of the potential neuroprotective effects of Ibogaline, a member of the iboga alkaloid family. Due to the limited direct research on this compound's neuroprotective properties, this guide will focus on its known molecular interactions, drawing comparisons with the more extensively studied iboga alkaloid, Ibogaine, and other related compounds. The experimental data and protocols presented herein aim to provide a foundational resource for researchers seeking to validate and explore the neuroprotective capacity of this compound in vitro.
Comparative Analysis of Iboga Alkaloids
The neuroprotective effects of iboga alkaloids are thought to be mediated through their interactions with various receptors and signaling pathways in the central nervous system. This section compares this compound with other notable iboga alkaloids based on their receptor binding affinities and documented in vitro neuroprotective effects.
Receptor Binding Affinities
Understanding the receptor binding profile of a compound is crucial in elucidating its mechanism of action. The following table summarizes the binding affinities (Ki, in nM) of this compound and its comparators at key receptors implicated in neuroprotection and neurodegeneration. A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-2 Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) | NMDA Receptor (IC50, µM) | Kappa-Opioid Receptor (Ki, µM) |
| This compound | Reported to have good affinity[1] | - | - | - |
| Ibogaine | 201[2] | 8554[2] | 3.1[3] | 2.08[1] |
| Tabernanthine | 194[2] | ~3-5 fold higher than Ibogaine[2] | - | 0.15[1] |
| (+/-)-Ibogamine | 137[2] | ~3-5 fold higher than Ibogaine[2] | - | 2.6[1] |
| (+/-)-Coronaridine | Lacks significant affinity[2] | Lacks significant affinity[2] | - | 4.3[1] |
In Vitro Neuroprotective Evidence
While direct evidence for this compound's neuroprotective effects is pending, the well-documented effects of Ibogaine provide a valuable point of comparison. The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model for studying neuroprotection.
| Compound | Experimental Model | Neuroprotective Mechanism | Key Findings |
| This compound | - | Proposed: Modulation of Sigma-2 receptor signaling | Further research is required to validate this hypothesis. |
| Ibogaine | SH-SY5Y cells | Upregulation of the GDNF signaling pathway[4][5] | Increased phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1.[4][5] This leads to a sustained increase in GDNF expression through an autoregulatory loop.[6] |
Proposed Neuroprotective Mechanism of this compound and Established Pathway of Ibogaine
The following diagrams illustrate the proposed neuroprotective signaling pathway for this compound based on its affinity for the sigma-2 receptor, and the established neuroprotective pathway for Ibogaine.
References
- 1. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibogaine and its congeners are sigma 2 receptor-selective ligands with moderate affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Ibogaline vs. Traditional Treatments for Substance Use Disorder: A Comparative Analysis for Researchers
An objective guide for scientists and drug development professionals on the efficacy, mechanisms, and experimental considerations of ibogaline-based therapies versus conventional interventions for substance use disorder (SUD).
Substance use disorder (SUD) remains a significant global health challenge, prompting continuous investigation into novel therapeutic strategies. Among the alternative treatments garnering attention is this compound, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant. This guide provides a detailed comparison of this compound, primarily through data on its principal psychoactive component, ibogaine, with established, FDA-approved treatments for opioid use disorder (OUD), a prominent form of SUD. Traditional therapies discussed include methadone, buprenorphine, and naltrexone. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate an informed understanding of these different approaches.
Efficacy and Treatment Outcomes: A Quantitative Comparison
The therapeutic potential of any SUD treatment is primarily assessed by its ability to mitigate withdrawal symptoms, reduce cravings, and support long-term abstinence. While direct, large-scale, head-to-head clinical trials are scarce, particularly for ibogaine, existing data from various studies offer a basis for comparison.
Observational studies and some clinical trials on ibogaine suggest a rapid and significant reduction in opioid withdrawal symptoms and cravings following a single administration.[1][2][3] For instance, one study reported that 48 hours after ibogaine administration, 78% of participants showed no objective clinical signs of opioid withdrawal.[1][4] Another observational study found that a single ibogaine treatment was associated with opioid cessation or sustained reduced use in a cohort of dependent individuals over a 12-month period.[3][5]
Traditional treatments, such as methadone and buprenorphine, are effective in reducing illicit opioid use and retaining patients in treatment, which is linked to reduced mortality.[6][7] Naltrexone is also effective in preventing relapse, although treatment initiation can be more challenging.[8][9]
The following tables summarize key quantitative data from representative studies. It is crucial to note that the methodologies, patient populations, and settings of these studies differ, making direct comparisons challenging.
Table 1: Reduction in Opioid Withdrawal Symptoms
| Treatment | Assessment Scale | Baseline Score (Mean ± SD) | Post-Treatment Score (Mean ± SD) | Time Point | Study Type |
| Ibogaine | COWS | Moderate to Severe (not specified) | Mild (in 68% of participants) | 48 hours | Observational[1][4] |
| Ibogaine | SOWS | 31.0 ± 11.6 | 14.0 ± 9.8 | ~76.5 hours | Observational |
| Methadone | Not specified | Not specified | Prevents withdrawal | Daily | Clinical Guidelines[10][11] |
| Buprenorphine | COWS | ≥ 9 (mild to moderate) | Resolution of symptoms | Day 1 | Clinical Guidelines[12][13] |
COWS: Clinical Opiate Withdrawal Scale; SOWS: Subjective Opiate Withdrawal Scale. Higher scores indicate greater severity.
Table 2: Abstinence and Relapse Rates
| Treatment | Follow-up Period | Abstinence/Reduced Use Rate | Study Type |
| Ibogaine | 1 month | 50% reported no opioid use | Observational |
| Ibogaine | 12 months | Significant reduction in drug use scores | Observational[3][5] |
| Ibogaine | Long-term | 30% reported never using opioids again | Survey[14] |
| Methadone | Not specified | Reduces illicit opioid use | Meta-analysis[6] |
| Buprenorphine | Not specified | Reduces illicit opioid use | Clinical Trials[13] |
| Naltrexone | Not specified | Reduces relapse rates | Clinical Trials[15] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and traditional SUD treatments stem from their distinct interactions with various neurotransmitter systems in the brain.
This compound and its Metabolite, Noribogaine: Ibogaine is often described as a "dirty drug" due to its broad pharmacological profile.[16] It interacts with multiple receptor systems, including:
-
NMDA Receptors: Acts as an antagonist, which may contribute to the disruption of addiction-related neural pathways.[14]
-
Opioid Receptors: Ibogaine and its primary active metabolite, noribogaine, bind to mu (µ) and kappa (κ) opioid receptors.[17][18][19] Noribogaine, which has a longer half-life, shows a higher affinity for these receptors.[18] Their action at the µ-opioid receptor is complex, with some studies suggesting partial agonism or even antagonism, which may explain the reduction in withdrawal symptoms without producing a typical opioid "high".[20][21]
-
Serotonin Receptors and Transporters: Both compounds interact with the serotonin system, which may influence mood and craving.[22][23]
-
Sigma (σ) Receptors: Ibogaine's binding to sigma-2 receptors has been associated with its potential neurotoxic effects.[16][19]
Traditional Treatments: Conventional medications for OUD primarily target the µ-opioid receptor system:
-
Methadone: A long-acting full µ-opioid receptor agonist. It prevents withdrawal and reduces cravings by maintaining a steady level of opioid stimulation.[10][24][25]
-
Buprenorphine: A partial µ-opioid receptor agonist. It has a ceiling effect on respiratory depression, making it safer in overdose than full agonists.[12][26][27] It also binds tightly to the receptor, displacing other opioids.[27] Additionally, it acts as a kappa-opioid receptor antagonist.
-
Naltrexone: An opioid receptor antagonist. It blocks the effects of opioids, thereby preventing the rewarding sensations associated with their use.[8][9][28]
The diagrams below, generated using DOT language, illustrate the primary signaling pathways for these compounds.
Experimental Protocols: A Methodological Overview
The administration and study protocols for ibogaine and traditional SUD treatments differ significantly, reflecting their distinct pharmacological properties and legal statuses.
Ibogaine Treatment Protocol
Ibogaine is typically administered in a clinical or medically supervised setting as a single, large oral dose. The protocol generally involves:
-
Pre-Treatment Screening: Comprehensive medical and psychological evaluation is critical to exclude individuals with pre-existing cardiovascular conditions (e.g., Long QT syndrome), severe psychiatric disorders, or significant liver or kidney disease, due to ibogaine's known cardiotoxic and neurotoxic risks.[29]
-
Transition from Opioids: Patients are often transitioned from long-acting opioids like methadone to a short-acting opioid such as morphine for a period before ibogaine administration to manage withdrawal and standardize the process.[29]
-
Dosing: Oral doses of ibogaine hydrochloride typically range from 15 to 20 mg/kg of body weight.[30][31] Dosing is individualized based on patient characteristics.
-
Administration and Monitoring: The patient ingests the dose and is monitored continuously for at least 24-48 hours. Monitoring includes vital signs, cardiac activity (ECG), and neurological status.[29] The acute psychoactive effects can last for 4-8 hours, with a subsequent period of introspection.
-
Post-Treatment Care: Follow-up includes psychotherapy and integration support to process the psychoactive experience and reinforce abstinence.
Traditional Treatment Protocols
Methadone:
-
Induction: Treatment begins with an initial daily dose of 10-30 mg, which should not be given to intoxicated patients. The dose is gradually increased by 5-10 mg every few days based on withdrawal symptoms and cravings.[10][11][32]
-
Stabilization: The dose is titrated to an effective maintenance level, typically between 60-120 mg per day.[6][11][15]
-
Administration: Methadone is administered orally, usually in a liquid form, under supervision at a licensed clinic, especially in the initial phases of treatment.
Buprenorphine:
-
Induction: The first dose of 2-4 mg is given only after the patient exhibits mild to moderate withdrawal symptoms (a COWS score of ≥9) to avoid precipitated withdrawal.[12][26] The dose can be titrated up on the first day to a maximum of around 16 mg.[12][33]
-
Stabilization: The maintenance dose is typically between 12-24 mg per day.[33]
-
Administration: Buprenorphine is usually given as a sublingual film or tablet.
Naltrexone:
-
Induction: The patient must be opioid-free for at least 7-10 days to prevent severe withdrawal symptoms. This is often confirmed with a naloxone challenge test and a urine drug screen.[34][35][36]
-
Dosing: Treatment often starts with a 25 mg oral dose, followed by a maintenance dose of 50 mg daily.[8][35][37] A long-acting injectable formulation (380 mg intramuscularly every four weeks) is also available.[8]
Safety and Adverse Effects
A critical point of comparison is the safety profile of these treatments.
-
This compound/Ibogaine: The most significant concerns are cardiotoxicity, specifically QT interval prolongation, which can lead to fatal arrhythmias, and neurotoxicity at high doses.[29] Other reported side effects include ataxia, nausea, and seizures.[29] Its psychoactive properties also require a controlled and supportive environment.
-
Methadone: Carries a risk of respiratory depression and overdose, particularly during the induction phase.[32] It also leads to physical dependence.
-
Buprenorphine: Has a better safety profile than methadone regarding overdose risk due to its ceiling effect on respiratory depression.[26] However, it can precipitate withdrawal if administered improperly and also causes physical dependence.
-
Naltrexone: Is not associated with dependence or abuse potential. The main risks are precipitated withdrawal if not started after a sufficient opioid-free period and an increased risk of overdose if a patient relapses, due to reduced opioid tolerance.[3][9]
Conclusion
This compound, primarily studied as ibogaine, presents a fundamentally different treatment paradigm for SUD compared to traditional pharmacotherapies. Its potential to rapidly reduce withdrawal and craving after a single administration is promising. However, the significant safety concerns, especially cardiotoxicity, and the limited number of rigorous, controlled clinical trials necessitate a cautious approach. Further research is essential to fully understand its therapeutic potential, establish safe administration protocols, and potentially develop safer analogues.
Traditional treatments like methadone, buprenorphine, and naltrexone are well-established, with extensive data supporting their efficacy in reducing harm and supporting recovery. They represent the current standard of care, though they often require long-term maintenance and have their own sets of limitations and risks.
For drug development professionals, the complex pharmacology of this compound offers multiple targets for designing novel therapeutics that may replicate its anti-addictive properties while minimizing its adverse effects. For researchers, the stark differences in treatment protocols and patient experiences between this compound and traditional therapies underscore the need for continued investigation into personalized and innovative approaches to treating SUD.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 3. Ibogaine treatment outcomes for opioid dependence from a twelve-month follow-up observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 8. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of action for naltrexone? [drugs.com]
- 10. Prescribing guidelines - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methadone maintenance treatment - Clinical Guidelines for Withdrawal Management and Treatment of Drug Dependence in Closed Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Buprenorphine for opioid addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buprenorphine Therapy for Opioid Use Disorder | AAFP [aafp.org]
- 14. Effect of Ibogaine on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugsandalcohol.ie [drugsandalcohol.ie]
- 16. mdpi.com [mdpi.com]
- 17. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 22. Noribogaine - Wikipedia [en.wikipedia.org]
- 23. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Noribogaine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Buprenorphine | CAMH [camh.ca]
- 27. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 28. Blocking μ-opioid receptor by naltrexone exaggerates oxidative stress and airway inflammation via the MAPkinase pathway in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Safety of ibogaine administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 31. Iboga (ibogaine) Uses, Benefits & Dosage [drugs.com]
- 32. cpsm.mb.ca [cpsm.mb.ca]
- 33. health.ny.gov [health.ny.gov]
- 34. getnaltrexone.com [getnaltrexone.com]
- 35. Naltrexone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 36. Naltrexone Dosage for Alcohol and Opioid Abuse: Your GoodRx Guide - GoodRx [goodrx.com]
- 37. drugs.com [drugs.com]
A Head-to-Head Comparison of Ibogaine and 18-MC in Preclinical Models of Opioid Addiction
An objective analysis of two promising iboga alkaloid-based compounds for the treatment of opioid use disorder, summarizing their comparative efficacy, safety, and mechanisms of action based on available preclinical data.
This guide provides a detailed comparison of ibogaine, a naturally occurring psychoactive indole alkaloid, and its synthetic, non-hallucinogenic analog, 18-methoxycoronaridine (18-MC). Both compounds have demonstrated significant potential in animal models of opioid addiction by reducing drug self-administration and ameliorating withdrawal symptoms. However, key differences in their pharmacological profiles and safety margins are critical considerations for their therapeutic development.
Efficacy in Opioid Addiction Models
Both ibogaine and 18-MC have shown efficacy in reducing morphine self-administration in rats, a standard preclinical model for assessing the reinforcing effects of opioids. At equivalent doses, both compounds effectively decrease the intake of morphine. A notable distinction, however, lies in their behavioral specificity. Unlike ibogaine, 18-MC's inhibitory effects are selective for drug-taking behavior, as it does not suppress the self-administration of a non-drug reinforcer like water.[1][2] This suggests that 18-MC may have a more targeted anti-addictive action with a lower potential for producing generalized behavioral disruption.
Furthermore, both compounds have been shown to alleviate the signs of opioid withdrawal, a major factor in relapse.[1][3] This shared property underscores their potential utility in detoxification protocols.
Table 1: Comparative Efficacy in Morphine Self-Administration
| Compound | Dose (in rats) | Effect on Morphine Self-Administration | Effect on Water Self-Administration |
| Ibogaine | 40 mg/kg | Decreased | Decreased |
| 18-MC | 40 mg/kg | Decreased | No effect |
Neurochemical and Mechanistic Differences
The divergent behavioral profiles of ibogaine and 18-MC can be attributed to their distinct effects on key neurotransmitter systems and receptor targets. While both compounds decrease extracellular dopamine levels in the nucleus accumbens, a brain region central to reward and addiction, only ibogaine produces a concurrent increase in serotonin levels.[1] This serotonergic activity of ibogaine is thought to contribute to its psychoactive effects, which are absent with 18-MC.[3]
Their receptor binding profiles also differ significantly. While both have similar affinities for kappa opioid and nicotinic receptors, 18-MC has a much lower affinity for NMDA and sigma-2 receptors, as well as for the serotonin transporter and sodium channels, compared to ibogaine.[1] Ibogaine's action as an NMDA receptor antagonist has been considered a potential mechanism for its anti-withdrawal effects, though 18-MC's efficacy in the same models, despite its low affinity for this receptor, suggests that other mechanisms are at play.[4]
A key mechanistic distinction has been identified in their effects on the glial cell line-derived neurotrophic factor (GDNF) pathway in the ventral tegmental area (VTA), another critical brain region in the reward circuit. Ibogaine and its primary metabolite, noribogaine, have been shown to upregulate GDNF expression, an effect linked to their anti-addictive properties.[3] In contrast, 18-MC does not induce GDNF expression, indicating that its therapeutic actions are mediated through a different signaling cascade.[3]
Table 2: Comparative Neurochemical and Receptor Binding Profiles
| Feature | Ibogaine | 18-MC |
| Dopamine (NAc) | Decreased | Decreased |
| Serotonin (NAc) | Increased | No effect |
| Kappa Opioid Receptor Affinity | Similar | Similar |
| Nicotinic Receptor Affinity | Similar | Similar |
| NMDA Receptor Affinity | High | Low |
| Sigma-2 Receptor Affinity | High | Low |
| Serotonin Transporter Affinity | High | Low |
| GDNF Upregulation (VTA) | Yes | No |
Safety and Tolerability
A significant advantage of 18-MC over ibogaine is its superior safety profile. Ibogaine is associated with a range of adverse effects, including whole-body tremors, ataxia (loss of coordination), bradycardia (slowed heart rate), and at high doses, cerebellar damage.[1][3] In contrast, 18-MC does not produce these toxic effects, even at high doses.[1][3] The absence of tremorigenic and cardiotoxic effects, coupled with its lack of psychoactivity, positions 18-MC as a potentially safer therapeutic candidate.
Table 3: Comparative Safety and Side Effect Profiles
| Adverse Effect | Ibogaine | 18-MC |
| Whole-Body Tremors | Yes | No |
| Cerebellar Damage (high doses) | Yes | No |
| Bradycardia (slowed heart rate) | Yes | No |
| Psychoactive/Hallucinogenic Effects | Yes | No |
Experimental Protocols
The findings summarized above are based on established preclinical research methodologies. Below are outlines of the key experimental protocols used to compare ibogaine and 18-MC.
Intravenous Self-Administration
This model assesses the reinforcing properties of a drug.
Opioid Withdrawal Assessment
This protocol measures the severity of withdrawal signs after cessation of chronic opioid administration.
Signaling Pathway Overview
The distinct mechanisms of Ibogaine and 18-MC are rooted in their differential engagement of various signaling pathways.
Conclusion
Preclinical data strongly indicate that both ibogaine and 18-MC possess significant anti-addictive properties relevant to the treatment of opioid use disorder. They both effectively reduce opioid self-administration and alleviate withdrawal symptoms. However, 18-MC emerges as a potentially superior therapeutic candidate due to its enhanced safety profile and more specific behavioral effects. Its lack of cardiotoxicity, tremorigenic effects, and psychoactive properties, which are significant liabilities for ibogaine, make it a more promising molecule for clinical development.[1][3] The distinct mechanisms of action, with ibogaine impacting multiple neurotransmitter systems and upregulating GDNF, and 18-MC acting through a more constrained, non-GDNF-mediated pathway, highlight the potential for developing novel pharmacotherapies for addiction with improved safety and efficacy. Further research into the clinical translation of these findings is warranted.
References
- 1. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icquality.org [icquality.org]
A Cross-Study Validation of Ibogaine's Effects on Dopamine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of ibogaine and its synthetic analog, 18-methoxycoronadine (18-MC), on dopamine metabolism. Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential anti-addictive properties. However, its complex pharmacology and potential for adverse effects have spurred the development of analogs like 18-MC, which may offer a safer therapeutic profile. This guide synthesizes data from multiple studies to provide a clear, objective comparison of their mechanisms of action and effects on the dopaminergic system.
Data Presentation: Quantitative Comparison of Ibogaine and 18-MC
The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of ibogaine and 18-MC's effects on dopamine and serotonin transporters, as well as their interactions with various neurotransmitter receptors.
Table 1: Comparative Effects on Extracellular Dopamine Levels in the Nucleus Accumbens
| Compound | Effect on Basal Dopamine Levels | Effect on Morphine-Induced Dopamine Release | Effect on Cocaine-Induced Dopamine Release | Effect on Nicotine-Induced Dopamine Release |
| Ibogaine | Decreases extracellular levels.[1][2] | Blocks morphine-induced dopamine release.[1] | Enhances cocaine-induced increases in dopamine.[1] | Attenuates nicotine-induced dopamine release.[3] |
| 18-MC | Decreases extracellular levels.[1][2] | Blocks the sensitized dopamine response to repeated morphine.[4][5] | Does not enhance cocaine-induced increases in dopamine.[1] | Attenuates nicotine-induced dopamine release.[3] |
Table 2: Comparative Receptor and Transporter Binding Affinities (Ki in µM)
| Target | Ibogaine | 18-MC | Reference |
| Dopamine Transporter (DAT) | ~2 | Lower affinity than ibogaine | [6] |
| Serotonin Transporter (SERT) | 2.6 (IC50) | Lower affinity than ibogaine | [1][7] |
| Kappa-Opioid Receptor | ~2 | Similar affinity to ibogaine | [1][8] |
| Mu-Opioid Receptor | 0.13 (high affinity), 4 (low affinity) | 13.2 (functional Ki) | [8][9][10] |
| NMDA Receptor (PCP site) | 0.01-0.05 (high affinity), 2-4 (low affinity) | Much lower affinity than ibogaine | [1][11] |
| Sigma-2 Receptor | 1.5-3 | Much lower affinity than ibogaine | [1][11] |
Experimental Protocols
This section provides detailed methodologies for the key experimental techniques used in the cited studies to assess the effects of ibogaine and 18-MC on dopamine metabolism.
In Vivo Microdialysis in the Rat Nucleus Accumbens
This technique is employed to measure extracellular levels of dopamine and its metabolites in awake, freely moving animals.
1. Surgical Procedure:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Rats are anesthetized with an appropriate agent (e.g., a ketamine/xylazine mixture).
-
Stereotaxic Implantation: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the nucleus accumbens. The coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).[12]
-
Fixation: The cannula is secured to the skull using dental cement and anchor screws.[12]
-
Recovery: Animals are allowed to recover for a minimum of 5-7 days post-surgery.[13]
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens of the awake animal.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a syringe pump.[13]
-
Equilibration: The system is allowed to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels before drug administration.[13]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: Ibogaine, 18-MC, or a vehicle is administered (e.g., intraperitoneally), and sample collection continues to monitor changes in dopamine levels.
3. Neurochemical Analysis:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): The collected dialysate samples are analyzed using HPLC-ED to separate and quantify the concentrations of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Radioligand Binding Assays
These assays are used to determine the binding affinity of ibogaine and 18-MC for specific neurotransmitter transporters and receptors.
1. Membrane Preparation:
-
Tissue Source: Brain tissue (e.g., rat striatum for dopamine transporter assays) is dissected and homogenized in a cold buffer.
-
Centrifugation: The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay (using [³H]WIN 35,428 for Dopamine Transporter):
-
Incubation: The membrane preparation is incubated with a specific concentration of the radioligand ([³H]WIN 35,428) and varying concentrations of the competing unlabeled drug (ibogaine or 18-MC).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Competition Curves: The data are used to generate competition curves, which show the displacement of the radioligand by the test compound.
-
IC50 and Ki Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Ibogaine's primary interaction with the dopamine transporter.
Caption: Workflow for in vivo microdialysis experiments.
Caption: Workflow for radioligand binding assays.
Discussion and Conclusion
The compiled data indicate that both ibogaine and 18-MC modulate the dopaminergic system, primarily by interacting with the dopamine transporter. Both compounds decrease basal dopamine levels in the nucleus accumbens and block morphine- and nicotine-induced dopamine release, which may contribute to their anti-addictive effects.[1][2][3]
A key difference lies in their interaction with cocaine-induced dopamine release; ibogaine enhances it, while 18-MC does not.[1] This suggests a divergence in their mechanisms of action that could have significant clinical implications.
Furthermore, the broader pharmacological profile of ibogaine, with its significant affinity for NMDA, sigma, and serotonin receptors, likely contributes to its psychoactive effects and potential for toxicity.[1][11] In contrast, 18-MC exhibits a more selective binding profile, with much lower affinity for these other receptors, which is consistent with its reported lack of tremorigenic and neurotoxic effects observed with ibogaine.[1][14]
References
- 1. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18-MC acts in the medial habenula and interpeduncular nucleus to attenuate dopamine sensitization to morphine in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential anti-addictive agent, 18-methoxycoronaridine, blocks the sensitized locomotor and dopamine responses produced by repeated morphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 11. Effect of Ibogaine on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.6. In vivo microdialysis in the rat nucleus accumbens [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index and Safety Profiles of Ibogaline and Ibogaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective treatments for substance use disorders has led to the investigation of naturally occurring psychoactive compounds. Among these, the alkaloids from the African shrub Tabernanthe iboga, particularly Ibogaine, have garnered significant attention for their purported anti-addictive properties. However, the therapeutic potential of Ibogaine is shadowed by considerable safety concerns. This guide provides a comparative assessment of the therapeutic index and safety profile of Ibogaine and a closely related but less studied alkaloid, Ibogaline.
A significant challenge in this comparison is the marked disparity in available research. Ibogaine has been the subject of numerous preclinical and clinical investigations, yielding a substantial body of data on its efficacy, toxicity, and mechanism of action. In stark contrast, scientific literature on this compound is sparse, precluding a direct, data-driven comparison of their therapeutic indices. This document will present the available evidence for both compounds, highlighting the critical knowledge gaps for this compound, and will also draw comparisons with Ibogaine's primary metabolite, Noribogaine, and the synthetic analog 18-Methoxycoronaridine (18-MC) to provide a broader context of the structure-activity relationships within the iboga alkaloid class.
Quantitative Data Comparison
The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety. For Ibogaine, some of this data is available from preclinical studies. For this compound, however, there is a notable absence of quantitative data in the scientific literature, making a direct comparison impossible at this time.
Table 1: Comparative Toxicity Data
| Compound | Animal Model | LD₅₀ (Lethal Dose, 50%) | Route of Administration | Citation |
| Ibogaine | Mouse | 263 mg/kg | Intragastric | [1] |
| This compound | Not Available | Not Available | Not Available | |
| Noribogaine | Mouse | 630 mg/kg | Intragastric | [1] |
Table 2: Comparative Efficacy Data (Anti-addictive Effects)
| Compound | Animal Model | ED₅₀ (Effective Dose, 50%) | Endpoint | Citation |
| Ibogaine | Rat | 40 mg/kg | Reduction of morphine self-administration | [2] |
| This compound | Not Available | Not Available | Not Available | |
| 18-MC | Rat | 40 mg/kg | Reduction of morphine self-administration | [3] |
Table 3: In Vitro Safety Data (hERG Channel Blockade)
| Compound | Assay | IC₅₀ (Half-maximal Inhibitory Concentration) | Citation |
| Ibogaine | Whole-cell patch clamp in HEK 293 cells | 3.53 - 4.09 µM | [4][5] |
| This compound | Not Available | Not Available | |
| Noribogaine | Whole-cell patch clamp in HEK 293 cells | ~3 µM | [4] |
| 18-MC | Whole-cell patch clamp in HEK 293 cells | > 50 µM | [6] |
Experimental Protocols
Determination of LD₅₀ in Mice
The acute toxicity of Ibogaine and Noribogaine was evaluated in white laboratory mice.
-
Animal Model: White laboratory mice.
-
Drug Administration: Ibogaine and Noribogaine were administered intragastrically via a stomach tube. Control animals received an equivalent volume of saline.
-
Dose Escalation: A range of doses for each compound was administered to different groups of mice. For Ibogaine, doses of 100, 300, 400, and 500 mg/kg were used. For Noribogaine, doses of 300, 500, 700, and 900 mg/kg were used.[1]
-
Observation: The number of surviving mice in each group and the time to death were recorded.
-
Calculation: The LD₅₀ was calculated using a standard formula based on the mortality rate at different doses.[1]
hERG Potassium Channel Blockade Assay
The potential for Ibogaine and its analogs to induce cardiotoxicity was assessed by measuring their ability to block the human Ether-a-go-go-Related Gene (hERG) potassium channel.
-
Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the hERG channel.
-
Method: Whole-cell patch-clamp technique.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage steps are applied to the cell to elicit hERG channel currents.
-
The compound of interest is applied to the extracellular solution at various concentrations.
-
The reduction in the hERG current is measured at each concentration.
-
-
Data Analysis: The concentration-response data is fitted to a sigmoid curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the hERG current.[4][5]
Signaling Pathways and Mechanisms of Action
Ibogaine's Multifaceted Mechanism of Action
Ibogaine's anti-addictive effects are believed to stem from its interaction with multiple neurotransmitter systems. It does not act as a simple agonist or antagonist at a single receptor but rather modulates several pathways simultaneously.
Experimental Workflow for Preclinical Efficacy Testing
The anti-addictive potential of compounds like Ibogaine is often evaluated in animal models of drug self-administration.
Detailed Comparison of Safety Profiles
Ibogaine
Cardiotoxicity: The most significant safety concern with Ibogaine is its potential to cause cardiac arrhythmias, specifically Torsade de Pointes, by prolonging the QT interval of the electrocardiogram.[7][8] This effect is directly linked to its blockade of the hERG potassium channel, with an IC₅₀ in the low micromolar range.[4][5] This is particularly concerning as therapeutic plasma concentrations of Ibogaine can reach these levels.
Neurotoxicity: At high doses (≥100 mg/kg), Ibogaine has been shown to cause degeneration of Purkinje cells in the cerebellum of rats.[9] This effect is thought to be mediated by its agonist activity at sigma-2 receptors.[10] However, neurotoxic effects are not observed at the lower doses typically effective in animal models of addiction.
Other Adverse Effects: Acute side effects can include tremors, ataxia, nausea, and vomiting.
This compound
The safety profile of this compound is largely uncharacterized. One study from the 1970s noted that this compound is more potent than Ibogaine in inducing tremors in mice.[11] This suggests a potential for central nervous system side effects. Without further studies, particularly on its cardiovascular effects and general toxicity, its safety relative to Ibogaine cannot be determined.
Conclusion
Ibogaine, while demonstrating anti-addictive properties, possesses a narrow therapeutic window due to significant safety liabilities, primarily cardiotoxicity mediated by hERG channel blockade. The development of safer alternatives, such as 18-MC, which retains efficacy with a markedly improved safety profile, highlights a promising direction for future research in this area. Further investigation into the pharmacology and toxicology of other iboga alkaloids, including this compound, is warranted to fully understand their potential therapeutic value and to identify novel candidates for the treatment of substance use disorders. However, until such data becomes available, Ibogaine remains the more characterized, albeit problematic, compound of the two.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. renewhealth.com [renewhealth.com]
- 7. Effects of iboga alkaloids on morphine and cocaine self-administration in rats: relationship to tremorigenic effects and to effects on dopamine release in nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How toxic is ibogaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute toxicity of ibogaine and noribogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 11. scilit.com [scilit.com]
A Comparative Analysis of Ibogaine and Noribogaine in the Mitigation of Withdrawal Symptoms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine, a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, and its primary active metabolite, noribogaine, have garnered significant interest for their potential to alleviate withdrawal symptoms associated with substance use disorders, particularly opioid dependence.[1][2] Anecdotal evidence and a growing body of scientific research suggest that a single administration of ibogaine can lead to a significant reduction in withdrawal severity and drug cravings.[3][4] This guide provides a comparative analysis of the efficacy of ibogaine and noribogaine in reducing withdrawal symptoms, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Ibogaine itself is considered a prodrug, rapidly metabolized in the liver to noribogaine.[5] This metabolite has a considerably longer half-life, which is believed to contribute to the sustained anti-addictive effects observed after ibogaine administration.[6][7] While both compounds interact with multiple neurotransmitter systems, their distinct pharmacological profiles warrant a comparative examination to understand their respective contributions to the attenuation of withdrawal.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical and clinical studies on the efficacy of ibogaine and noribogaine in reducing withdrawal symptoms. Direct head-to-head clinical trials with robust quantitative comparisons are limited; therefore, the data presented is a synthesis from various studies.
| Compound | Study Type | Model/Population | Key Findings on Withdrawal Symptom Reduction | Dosage | Citation(s) |
| Ibogaine | Preclinical | Morphine-dependent rats | Significantly reduced the occurrence of four naltrexone-precipitated withdrawal signs. | 40 and 80 mg/kg, i.p. | [8] |
| Ibogaine | Clinical (Observational) | Opioid-dependent individuals | Subjective Opioid Withdrawal Scale (SOWS) scores decreased from a mean of 31.0 pre-treatment to 14.0 post-treatment. | Mean total dose of 1,540 ± 920 mg ibogaine HCl | [9][10] |
| Ibogaine | Clinical (Open-label) | Opioid-dependent subjects | At 36 hours post-administration, the objective opioid withdrawal score was significantly lower than baseline. | Not specified | [6] |
| Noribogaine | Preclinical | Morphine-dependent mice | Dose-dependently decreased the global opiate withdrawal score by up to 88% of vehicle control in naloxone-precipitated withdrawal. | ED50 of 13 mg/kg, oral | [11] |
| Noribogaine | Preclinical | Female Sprague-Dawley rats | Decreased morphine and cocaine self-administration, similar to ibogaine, without inducing tremors. | 40 mg/kg | [8] |
| Noribogaine | Clinical Trial (Randomized, Double-Blind, Placebo-Controlled) | Opioid-dependent patients on methadone | Showed a non-statistically significant trend toward decreased total score in opioid withdrawal ratings, most notably at the 120-mg dose. | 60, 120, or 180 mg | [12][13] |
Experimental Protocols
Preclinical Study: Naloxone-Precipitated Withdrawal in Morphine-Dependent Rodents
A common preclinical model to assess the efficacy of compounds in mitigating opioid withdrawal involves the following steps:
-
Induction of Dependence: Male Sprague-Dawley rats or mice are rendered dependent on morphine through repeated subcutaneous injections of escalating doses of morphine sulfate over several days.
-
Drug Administration: A single dose of ibogaine, noribogaine, or a vehicle control is administered via a specific route (e.g., intraperitoneal, oral).
-
Precipitation of Withdrawal: A period after the test compound administration (e.g., 30 minutes to 4 hours), an opioid antagonist such as naloxone or naltrexone is injected to precipitate withdrawal signs.[8]
-
Assessment of Withdrawal: The severity of withdrawal is quantified by observing and scoring a checklist of behaviors over a defined period. These signs can include jumping, wet dog shakes, teeth chattering, ptosis, and diarrhea. The global withdrawal score is then calculated.
Clinical Study: Assessment of Opioid Withdrawal in Humans
Clinical studies evaluating the effects of ibogaine or noribogaine on opioid withdrawal typically involve the following protocol:
-
Participant Selection: Participants with a diagnosis of opioid dependence seeking detoxification are recruited. A thorough medical and psychiatric screening is conducted to exclude individuals with contraindications, particularly cardiovascular issues.[14]
-
Baseline Assessment: Prior to administration of the study drug, baseline withdrawal symptoms are assessed using standardized scales such as the Subjective Opioid Withdrawal Scale (SOWS) or the Clinical Opiate Withdrawal Scale (COWS).[6][9]
-
Drug Administration: A single oral dose of ibogaine hydrochloride or noribogaine is administered in a medically supervised setting.[15]
-
Monitoring: Participants are continuously monitored for vital signs, cardiac activity (ECG for QTc interval), and adverse events.[16]
-
Post-Administration Assessment: Withdrawal symptoms are reassessed at multiple time points post-administration (e.g., 24, 36, 72 hours) using the same standardized scales to measure changes from baseline.[6]
Signaling Pathways and Mechanisms of Action
Ibogaine and noribogaine exhibit a complex pharmacology, interacting with multiple neurotransmitter systems implicated in addiction and withdrawal.[1][17] Their mechanisms are not fully elucidated but are thought to involve modulation of opioid, serotonergic, dopaminergic, and glutamatergic pathways.
Caption: Signaling pathways of Ibogaine and Noribogaine in mitigating withdrawal.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of ibogaine and noribogaine in reducing opioid withdrawal symptoms.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
Both ibogaine and its metabolite noribogaine demonstrate potential in alleviating opioid withdrawal symptoms. Preclinical evidence suggests that noribogaine may be a key mediator of the anti-withdrawal effects observed after ibogaine administration, and it may have a more favorable safety profile by not inducing tremors.[8][18] However, clinical data directly comparing the two compounds is still emerging. While one randomized controlled trial of noribogaine did not show a statistically significant reduction in withdrawal symptoms, this could be due to factors such as dosing and the specific patient population.[12] Ibogaine, in observational studies, has shown significant reductions in withdrawal scores.[9]
Future research, including well-designed, double-blind, placebo-controlled clinical trials, is crucial to definitively establish the comparative efficacy and safety of ibogaine and noribogaine. Such studies will be instrumental in determining their potential roles in the pharmacotherapy of addiction. The complex pharmacology of these compounds suggests that their therapeutic effects likely arise from a synergistic action on multiple neuronal pathways. A deeper understanding of these mechanisms will be vital for the development of novel and more effective treatments for substance use disorders.
References
- 1. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. transcendibogaine.com [transcendibogaine.com]
- 6. Frontiers | Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 9. tandfonline.com [tandfonline.com]
- 10. droracle.ai [droracle.ai]
- 11. Research Portal [scholarship.miami.edu]
- 12. blossomanalysis.com [blossomanalysis.com]
- 13. Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of Noribogaine in Opioid-Dependent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety of ibogaine administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beondibogaine.com [beondibogaine.com]
- 18. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ibogaine's Multifaceted Mechanism of Action: A Comparative Guide Utilizing Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
Ibogaine, a psychoactive indole alkaloid with recognized anti-addictive properties, presents a complex pharmacological profile, interacting with a wide array of neurotransmitter systems.[1][2][3] Its therapeutic potential is attributed to its engagement with multiple targets, including serotonergic, dopaminergic, opioid, and nicotinic acetylcholine receptors, as well as monoamine transporters.[1][2][3] The validation of these diverse mechanisms of action is crucial for understanding its therapeutic efficacy and for the development of safer, more targeted derivatives. This guide provides a comparative analysis of experimental data from studies utilizing knockout (KO) animal models to dissect the contribution of specific molecular targets to the overall effects of ibogaine and its primary active metabolite, noribogaine.
I. Serotonergic System: The Role of the 5-HT2A Receptor
Recent studies have begun to elucidate the role of the serotonin 2A (5-HT2A) receptor in mediating the effects of noribogaine. While noribogaine itself has no reported direct affinity for the 5-HT2A receptor, its effects on glutamatergic transmission and related gene expression appear to be dependent on this receptor.[4]
Experimental Data: Noribogaine in 5-HT2A Receptor Knockout Mice
A key study investigated the effects of acute noribogaine administration in both wild-type (WT) and 5-HT2A receptor knockout (KO) mice, revealing sex-dependent differences in behavioral and neurochemical responses.[4]
| Animal Model | Treatment | Key Findings | Reference |
| Male C57BL/6J Mice | Noribogaine (40 mg/kg, i.p.) | WT: Decreased locomotor activity. Reduced NMDA-mediated postsynaptic current density in the medial prefrontal cortex (mPFC). | [4] |
| 5-HT2A KO: No significant effect on locomotor activity. No change in NMDA-mediated postsynaptic current density in the mPFC. | [4] | ||
| Female C57BL/6J Mice | Noribogaine (40 mg/kg, i.p.) | WT: No significant effect on locomotor activity. | [4] |
| 5-HT2A KO: No significant effect on locomotor activity. | [4] |
Experimental Protocol: Open-Field Test for Locomotor Activity
This protocol is adapted from the methodology described in the study by Villalba et al. (2024).[4]
-
Animals: Male and female 5-HT2A receptor knockout (KO) and wild-type (WT) mice (8-12 weeks old) are used.
-
Apparatus: An open-field arena (e.g., 50 x 50 cm) with automated tracking software.
-
Procedure:
-
Mice are habituated to the testing room for at least 3 days.
-
On the test day, each mouse is placed in the center of the open-field arena and allowed to explore freely for a 15-minute habituation period.
-
Following habituation, mice are administered a single intraperitoneal (i.p.) injection of vehicle (saline) or noribogaine (10 or 40 mg/kg).
-
Immediately after injection, mice are returned to the open-field arena, and their locomotor activity (total distance traveled, time spent in the center versus periphery) is recorded for 30 minutes.
-
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed using statistical methods (e.g., two-way ANOVA) to compare the effects of noribogaine between genotypes and sexes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway involving the 5-HT2A receptor and the experimental workflow for the knockout mouse study.
Proposed signaling pathway for noribogaine's indirect action on 5-HT2A receptors.
Experimental workflow for studying noribogaine in 5-HT2A knockout mice.
II. Nicotinic Acetylcholine Receptors: The α3β4 Subtype as a Key Target
Ibogaine and its synthetic analog, 18-methoxycoronaridine (18-MC), have been shown to be antagonists of the α3β4 nicotinic acetylcholine receptor (nAChR). This interaction is considered a probable mechanism for their anti-addictive properties against a range of substances, including nicotine, opioids, and alcohol.
Comparative Data: α3β4 nAChR Antagonists in Animal Models of Addiction
| Compound | Animal Model | Behavioral Assay | Key Findings | Reference |
| 18-MC | Rats | Nicotine Self-Administration | Decreased nicotine self-administration. | [5] |
| Rats | Morphine Self-Administration | Decreased morphine self-administration. | ||
| Alcohol-Preferring Rats | Alcohol Drinking | Reduced alcohol consumption. | ||
| Mecamylamine (non-selective nAChR antagonist) | β2- and α7-nAChR KO Mice | Forced Swim Test & Tail Suspension Test | Antidepressant-like effects observed in WT mice were absent in both KO strains, suggesting the involvement of these subunits in its antidepressant action. | [6] |
| α-conotoxin AuIB (selective α3β4* nAChR antagonist) | α5-nAChR KO Mice | Nicotine Conditioned Place Preference & Withdrawal | Attenuated nicotine reward and physical withdrawal signs in both WT and α5 KO mice, indicating the α5 subunit is not required for these effects mediated by α3β4* nAChRs. |
Experimental Protocol: Nicotine Self-Administration in Rodents
This is a generalized protocol for intravenous drug self-administration, a standard model for studying the reinforcing effects of drugs.
-
Animals: Adult male rats or mice.
-
Surgery: Animals are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and a cue light.
-
Procedure:
-
Following recovery from surgery, animals are placed in the operant chambers.
-
Pressing the active lever results in the intravenous infusion of a unit dose of nicotine, paired with a cue (e.g., illumination of a light).
-
Pressing the inactive lever has no consequence.
-
Sessions are typically conducted daily for a set duration (e.g., 2 hours).
-
Once a stable baseline of self-administration is established, the effect of a treatment (e.g., 18-MC) can be assessed by administering it prior to the session.
-
-
Data Analysis: The number of active and inactive lever presses and the total amount of drug self-administered are recorded and analyzed to determine the effect of the treatment on drug-taking behavior.
Logical Relationship Diagram
References
- 1. Scientists developed two new drug candidates for potentially treating addiction and depression [techexplorist.com]
- 2. Cocaine Self-Administration in Dopamine D3 Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How toxic is ibogaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Effects of Ibogaine and Ibogaline
A comprehensive review of the existing scientific literature reveals a significant disparity in the research conducted on Ibogaine versus its structural analog, Ibogaline. While Ibogaine has been the subject of extensive investigation into its complex pharmacology and long-term effects, this compound remains largely uncharacterized. This guide synthesizes the available data for both compounds, highlighting the substantial knowledge gap that currently precludes a direct, in-depth comparative study.
Executive Summary
Ibogaine, a psychoactive indole alkaloid from the Tabernanthe iboga plant, has garnered considerable attention for its potential in treating substance use disorders. Its long-term effects are attributed to a complex interplay with multiple neurotransmitter systems and the promotion of neuroplasticity. However, these potential therapeutic benefits are accompanied by significant risks, including cardiotoxicity and neurotoxicity.
This compound, also a constituent of the T. iboga root bark (approximately 15%), is structurally similar to Ibogaine. Despite this, there is a profound lack of scientific investigation into its long-term effects. The most notable piece of comparative data available suggests that this compound is more potent in inducing tremors than Ibogaine. For nearly all other long-term parameters, including neurochemical actions, physiological effects, and toxicity, there is no publicly available scientific data on this compound. This guide will present the extensive findings on Ibogaine and contrast them with the very limited information available for this compound.
Mechanism of Action
The mechanisms underlying the long-term effects of Ibogaine are multifaceted, involving interactions with a wide array of targets in the central nervous system. In contrast, the mechanism of action for this compound is largely unknown.
Ibogaine: A Multi-Target Compound
Ibogaine's complex pharmacology is central to its purported long-lasting therapeutic effects. It interacts with several key neurotransmitter systems:
-
Serotonin System: Ibogaine and its primary metabolite, noribogaine, are potent serotonin reuptake inhibitors (SSRIs), leading to increased serotonin levels in the synapse.[1][2] This action is thought to contribute to the antidepressant and anti-craving effects observed after administration. Ibogaine stabilizes the serotonin transporter (SERT) in an inward-facing conformation, a mechanism distinct from typical SSRIs.[2]
-
Dopamine System: Ibogaine exhibits a biphasic effect on dopamine levels, initially decreasing extracellular dopamine in the nucleus accumbens, followed by a potential for long-term restoration of dopamine system function.[2] It also interacts with the dopamine transporter (DAT).[2][3]
-
Glutamate System: Ibogaine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This action is believed to play a role in the interruption of withdrawal symptoms and the reduction of drug tolerance.[4]
-
Opioid System: Ibogaine has a low micromolar affinity for kappa and mu-opioid receptors.[6] Its interaction with these receptors may contribute to the attenuation of opioid withdrawal symptoms.
-
Nicotinic Acetylcholine Receptors (nAChRs): Ibogaine is a noncompetitive antagonist of α3β4 nAChRs, which may be involved in its anti-addictive properties against various substances, including nicotine.[7]
-
Sigma (σ) Receptors: Ibogaine binds to σ2 receptors, an interaction that has been linked to its neurotoxic effects.[8]
The following diagram illustrates the primary signaling pathways affected by Ibogaine:
This compound: An Uncharacterized Mechanism
There is no significant research available on the specific receptor binding profile or mechanism of action of this compound. Therefore, a comparative analysis of its long-term effects at a mechanistic level is not possible at this time.
Long-Term Neurochemical and Physiological Effects
The long-term effects of Ibogaine are thought to be mediated by its influence on neurotrophic factors and its sustained impact on neurotransmitter systems. Data on the long-term effects of this compound are absent from the scientific literature.
Ibogaine: Promotion of Neuroplasticity and Sustained Neurochemical Changes
-
Neurotrophic Factors: A single administration of Ibogaine has been shown to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) in key brain regions involved in reward and addiction.[9] This upregulation of neurotrophic factors may promote neuroplasticity, helping to repair neural circuits damaged by chronic drug use and facilitate the formation of new, healthier behavioral patterns.[9]
-
Sustained Neurotransmitter System Modulation: The long half-life of Ibogaine's primary metabolite, noribogaine, contributes to sustained alterations in serotonin and dopamine systems, which may underlie the prolonged reduction in cravings and improved mood reported by individuals who have undergone Ibogaine treatment.
This compound: Limited and Inconclusive Data
The only available data point regarding a long-term physiological effect of this compound comes from a study by Zetler et al. (1972), which found it to be more potent than Ibogaine in inducing tremors in mice. This suggests a potential for more pronounced effects on the motor system, but without further research, the long-term implications of this are unknown.
Quantitative Data Summary
The following tables summarize the available quantitative data for Ibogaine and highlight the lack of data for this compound.
Table 1: Receptor Binding Affinities (Ki in µM) of Ibogaine
| Receptor/Transporter | Ibogaine Ki (µM) | Reference(s) |
| Serotonin Transporter (SERT) | 2.6 | [10] |
| Dopamine Transporter (DAT) | 20 | [10] |
| NMDA Receptor (MK-801 site) | 3.2 | [5] |
| Kappa Opioid Receptor | 2 | [6] |
| Mu Opioid Receptor | 0.13 - 4 | [6] |
| Sigma-2 (σ2) Receptor | 0.201 | [8] |
Table 2: Receptor Binding Affinities of this compound
| Receptor/Transporter | This compound Ki (µM) | Reference(s) |
| Serotonin Transporter (SERT) | Data Not Available | |
| Dopamine Transporter (DAT) | Data Not Available | |
| NMDA Receptor | Data Not Available | |
| Kappa Opioid Receptor | Data Not Available | |
| Mu Opioid Receptor | Data Not Available | |
| Sigma-2 (σ2) Receptor | Data Not Available |
Table 3: Long-Term Effects on Neurotransmitter Systems and Neurotrophic Factors
| Parameter | Ibogaine Effect | This compound Effect |
| Serotonin Levels | Sustained increase via SERT inhibition by noribogaine. | Data Not Available |
| Dopamine System | Potential for long-term restoration of function. | Data Not Available |
| GDNF Expression | Increased expression in reward-related brain regions. | Data Not Available |
| BDNF Expression | Increased expression in reward-related brain regions. | Data Not Available |
Toxicity Profile
The potential for serious adverse effects is a major concern with Ibogaine administration. Toxicological data for this compound is virtually nonexistent.
Ibogaine: Documented Risks of Cardiotoxicity and Neurotoxicity
-
Cardiotoxicity: Ibogaine is known to cause QT interval prolongation, which can lead to life-threatening cardiac arrhythmias such as Torsade de Pointes.[11][12][13][14] This effect is attributed to the blockade of the hERG potassium channel.[11][12] Numerous fatalities have been associated with Ibogaine ingestion, often linked to pre-existing cardiovascular conditions.[12]
-
Neurotoxicity: High doses of Ibogaine have been shown to cause degeneration of Purkinje cells in the cerebellum of rats.[1] This effect is thought to be mediated by its action at sigma-2 receptors.[8] However, neurotoxic effects were not observed at lower, therapeutically relevant doses in animal studies.[1]
This compound: Unknown Toxicity Profile
There are no published studies specifically investigating the cardiotoxicity or neurotoxicity of this compound. While its structural similarity to Ibogaine might suggest a similar risk profile, this remains speculative without empirical data. The higher tremorigenic potency of this compound could indicate a different or more pronounced neurotoxic potential, but this is yet to be investigated.
Experimental Protocols
Detailed experimental protocols are available for many of the key studies on Ibogaine. Due to the lack of research, no such protocols are available for this compound.
Ibogaine: Representative Experimental Protocol (Animal Neurotoxicity Study)
A representative protocol for assessing Ibogaine-induced neurotoxicity in rats, based on the study by O'Hearn and Molliver, would involve the following steps:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Drug Administration: Intraperitoneal (i.p.) injection of Ibogaine hydrochloride at doses ranging from a therapeutically relevant dose (e.g., 40 mg/kg) to high doses (e.g., 100 mg/kg or 3 x 100 mg/kg). A control group would receive saline.
-
Tissue Preparation: After a predetermined survival period (e.g., 24-48 hours), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histological Analysis: The brains, particularly the cerebellum, are removed, post-fixed, and sectioned.
-
Staining and Immunohistochemistry:
-
Degenerating Neurons: Staining with a silver stain such as the Fink-Heimer II method to visualize degenerating neurons and their processes.
-
Glial Activity: Immunohistochemical staining for Glial Fibrillary Acidic Protein (GFAP) to assess astrocytic gliosis, an indicator of neuronal damage.
-
Purkinje Cells: Immunohistochemical staining for calbindin, a calcium-binding protein expressed in Purkinje cells, to assess their integrity and number.
-
-
Microscopic Analysis: Sections are examined under a light microscope to quantify the extent of Purkinje cell loss and gliosis in different regions of the cerebellum.
The following diagram illustrates a typical experimental workflow for an Ibogaine neurotoxicity study:
This compound: No Available Protocols
No specific experimental protocols for the investigation of this compound's long-term effects were found in the reviewed literature.
Conclusion and Future Directions
The existing body of scientific literature provides a detailed, albeit complex, picture of the long-term effects of Ibogaine. Its polypharmacology, involving multiple neurotransmitter systems and the promotion of neurotrophic factors, offers a plausible explanation for its reported anti-addictive properties. However, these potential benefits are shadowed by significant safety concerns, particularly cardiotoxicity and dose-dependent neurotoxicity.
In stark contrast, this compound remains a scientific enigma. Despite being a known constituent of the T. iboga plant and structurally related to Ibogaine, it has been almost entirely overlooked by researchers. The single piece of available comparative data, its higher tremorigenic potency, hints at a distinct pharmacological profile that warrants further investigation.
To enable a meaningful comparative study of the long-term effects of this compound and Ibogaine, the following research is imperative:
-
Pharmacological Profiling of this compound: Comprehensive in vitro studies are needed to determine the receptor binding affinities of this compound at a wide range of targets, including serotonin and dopamine transporters, NMDA receptors, opioid receptors, and sigma receptors.
-
In Vivo Neurochemical Studies: Preclinical studies are required to investigate the effects of this compound on extracellular levels of key neurotransmitters and to assess its impact on the expression of neurotrophic factors like BDNF and GDNF.
-
Toxicological Evaluation: Rigorous studies are essential to determine the cardiotoxicity and neurotoxicity of this compound, including dose-response relationships.
-
Direct Comparative Studies: Once a foundational understanding of this compound's pharmacology is established, direct comparative studies with Ibogaine in animal models of addiction, and for toxicity, are crucial.
Without such dedicated research efforts, this compound will remain in the shadow of its more famous analog, and a full understanding of the therapeutic and toxicological potential of the alkaloids from Tabernanthe iboga will remain incomplete. Researchers, scientists, and drug development professionals are encouraged to address this significant knowledge gap.
References
- 1. Ibogaine neurotoxicity: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 3. The Mechanistic Basis for Noncompetitive Ibogaine Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 5. Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A dose-response study of ibogaine-induced neuropathology in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How toxic is ibogaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ibogaine Induces Cardiotoxic Necrosis in Rats-The Role of Redox Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ibogaline: A Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling Ibogaline.[1] This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.[2]
-
Lab Coat: A dedicated lab coat should be worn exclusively within the laboratory setting.[1]
-
Respiratory Protection: When handling powdered this compound or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is essential.[1]
Engineering Controls: To minimize inhalation exposure, all manipulations of pure this compound or its concentrated solutions should be performed within a certified chemical fume hood.[1] A designated and clearly labeled area for this compound storage and handling is necessary to prevent cross-contamination.[1]
II. Regulatory Framework for Disposal
Given that this compound is a metabolite of Ibogaine, a DEA Schedule I controlled substance, it is imperative to handle its disposal in a manner that complies with all relevant federal, state, and local regulations for controlled substances.[1][3][4]
Key Regulatory Considerations:
-
DEA Registration: Any facility possessing and disposing of substances regulated as controlled substances must be registered with the Drug Enforcement Administration (DEA).[1]
-
Record Keeping: Meticulous and comprehensive records of the acquisition, use, and disposal of this compound must be maintained in accordance with DEA regulations.[1] These records should be kept for a minimum of two years.[5]
-
Non-Retrievable State: The ultimate goal of disposal is to render the controlled substance to a "non-retrievable state," meaning it cannot be transformed back into a usable form.[6][7]
III. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of controlled substances like Ibogaine, and by extension, this compound, is through DEA-approved channels.[1] In-lab chemical inactivation is not a substitute for compliant disposal.[1]
Step 1: Segregation and Collection of this compound Waste
-
Segregate all waste materials containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, from all other laboratory waste streams.[1]
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container.[1]
Step 2: Secure Storage of Waste
-
Store the sealed this compound waste container in a secure, designated area with restricted access to prevent unauthorized access and diversion.[1]
Step 3: Arrangement for Disposal
-
Contact a DEA-registered reverse distributor to coordinate the pickup and disposal of the this compound waste.[1][5] A list of authorized reverse distributors can be obtained from the local DEA office.[5]
-
Alternatively, some institutions have an Environmental Health & Safety (EH&S) department that manages the disposal of controlled substances.[8] In such cases, follow the institution's specific procedures for requesting a waste pickup.
Step 4: Documentation of Transfer
-
Complete all necessary DEA forms for the transfer of a controlled substance. The reverse distributor or your institution's EH&S office will provide guidance on the required paperwork.[1] For Schedule I and II substances, a DEA Form 222 is typically used for transfers.[5]
-
Maintain a copy of all disposal records for a minimum of two years, or as required by your institution and DEA regulations.[1][5]
IV. Alternative Disposal Considerations
While not a primary method for research laboratories, other disposal options exist for controlled substances in different settings. These are generally not applicable to bulk this compound but are included for comprehensive understanding.
| Disposal Method | Description | Applicability for Researchers |
| Drug Take-Back Programs | Professionally managed collection services for proper destruction of medications. | Primarily for pharmaceuticals from households, not bulk laboratory chemicals. |
| Drug Disposal Bags | Contain activated charcoal or other chemicals to deactivate drugs when mixed with water. | More suitable for small quantities and household use, not for laboratory-scale waste. |
| On-site Destruction | Using methods like activated carbon solutions to render substances non-retrievable. | Requires strict adherence to DEA protocols, including witnessing by two authorized employees and detailed logging.[7] May not be feasible or approved for all research settings. |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpoison.com [mdpoison.com]
- 5. Controlled Substance Waste [ehs.tcu.edu]
- 6. practicegreenhealth.org [practicegreenhealth.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Essential Safety and Logistical Information for Handling Ibogaine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ibogaine in a laboratory setting. Adherence to these guidelines is paramount for ensuring personal safety, environmental protection, and regulatory compliance. Ibogaine is a psychoactive indole alkaloid and a Schedule I controlled substance in the United States, necessitating stringent handling and disposal procedures overseen by the Drug Enforcement Administration (DEA).[1]
Quantitative Data Summary
A comprehensive understanding of Ibogaine's hazardous and physicochemical properties is essential for safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₆N₂O | N/A |
| Molecular Weight | 310.44 g/mol | N/A |
| Melting Point | 152-153 °C | N/A |
| Solubility | - Soluble in ethanol, ether, chloroform, acetone, and benzene.- Practically insoluble in water. | N/A |
| LD₅₀ (Oral, Rat) | 482 mg/kg | [2] |
| LD₅₀ (Intravenous, Rat) | 56 mg/kg | [2] |
| TDLO (Intraperitoneal, Rat) | 20 mg/kg | [2] |
| Hazard Statements | H302: Harmful if swallowed | N/A |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | N/A |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.
Hazard-PPE Relationship Diagram
Caption: Relationship between Ibogaine hazards and corresponding PPE.
Experimental Protocols
Strict adherence to the following protocols is required for all laboratory work involving Ibogaine.
Safe Handling Protocol
-
Controlled Access: All work with Ibogaine must be conducted in a designated and clearly labeled area with restricted access.
-
Engineering Controls: All manipulations of powdered Ibogaine or concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile gloves at all times. Change the outer pair immediately if contaminated.
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashes.
-
Lab Coat: A dedicated, long-sleeved lab coat must be worn and laundered separately from other laboratory attire.
-
Respiratory Protection: A properly fitted N95 or higher-level respirator is mandatory when handling powdered Ibogaine or when aerosolization is possible.[1]
-
-
Weighing: Weighing of solid Ibogaine must be done in a fume hood on a tared and stable weigh boat.
-
Solution Preparation: When dissolving Ibogaine, add the solvent slowly to the solid to avoid splashing.
-
Housekeeping: Maintain a clean and organized workspace. All contaminated disposable materials must be disposed of as hazardous waste.
Decontamination Protocol
-
Surface Decontamination:
-
Prepare a fresh 10% bleach solution.
-
Wearing appropriate PPE, wipe down all contaminated surfaces (fume hood, benchtops, equipment) with the bleach solution.
-
Allow a contact time of at least 10 minutes.
-
Wipe the surfaces with a 1% sodium thiosulfate solution to neutralize the bleach.
-
Rinse the surfaces with 70% ethanol and then deionized water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Equipment Decontamination:
-
For non-sensitive equipment, immerse in a 10% bleach solution for 10 minutes, followed by neutralization with sodium thiosulfate and thorough rinsing.
-
For sensitive equipment, wipe down thoroughly with a disinfectant proven effective against similar compounds, followed by a rinse with 70% ethanol.
-
Spill Cleanup Protocol
-
Immediate Actions:
-
Alert others in the immediate area and restrict access.
-
If the spill is large or involves a significant release of powder, evacuate the area and contact the institutional safety office.
-
-
Small Spill Cleanup (Powder):
-
Don appropriate PPE, including respiratory protection.
-
Gently cover the spill with absorbent pads to prevent further dispersal.
-
Carefully wet the absorbent material with water to dampen the powder.
-
Using a scoop and scraper, collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area as described in the decontamination protocol.
-
-
Small Spill Cleanup (Liquid):
-
Don appropriate PPE.
-
Contain the spill with absorbent materials.
-
Collect the absorbed liquid and contaminated materials and place them in a labeled hazardous waste container.
-
Decontaminate the spill area as described in the decontamination protocol.
-
Operational and Disposal Plans
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of Ibogaine.
Disposal Plan
As a Schedule I controlled substance, the disposal of Ibogaine is strictly regulated by the DEA. In-lab chemical inactivation is not a substitute for compliant disposal.[1]
-
Waste Segregation: All Ibogaine waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be segregated from other laboratory waste streams.[1]
-
Waste Collection: Collect all Ibogaine waste in a dedicated, leak-proof, and clearly labeled container.[1]
-
Storage: Store the sealed Ibogaine waste container in a secure, designated area with restricted access.[1]
-
DEA-Compliant Disposal:
-
Contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the Ibogaine waste.[1]
-
Complete all required DEA forms for the transfer of a controlled substance. The reverse distributor will provide guidance on the necessary paperwork.[1]
-
Maintain a copy of all disposal records for a minimum of two years, or as required by institutional and DEA regulations.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
